Malaoxon
説明
特性
IUPAC Name |
diethyl 2-dimethoxyphosphorylsulfanylbutanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19O7PS/c1-5-16-9(11)7-8(10(12)17-6-2)19-18(13,14-3)15-4/h8H,5-7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSORODGWGUUOBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C(=O)OCC)SP(=O)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19O7PS | |
| Record name | MALAOXON | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20578 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9020790 | |
| Record name | Malaoxon | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9020790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Malaoxon is a colorless viscous oily liquid with a weak unpleasant odor. (NTP, 1992), Colorless viscous liquid with a mild unpleasant odor; mp < 20 deg C; [CAMEO] Slightly yellow liquid; [MSDSonline] | |
| Record name | MALAOXON | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20578 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Malaoxon | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/5900 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
237 °F at 0.0975 mmHg (NTP, 1992) | |
| Record name | MALAOXON | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20578 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Flash Point |
greater than 212 °F (NTP, 1992) | |
| Record name | MALAOXON | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20578 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Solubility |
5 to 10 mg/mL at 72 °F (NTP, 1992) | |
| Record name | MALAOXON | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20578 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Density |
1.235 at 70 °F (NTP, 1992) - Denser than water; will sink | |
| Record name | MALAOXON | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20578 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Vapor Pressure |
9.8e-06 mmHg at 68 °F ; 0.00032 mmHg at 122 °F (NTP, 1992), 0.0000098 [mmHg] | |
| Record name | MALAOXON | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20578 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Malaoxon | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/5900 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Impurities |
Two organophosphorus impurities of technical malathion (insecticide), isomalathion and O,S,S,-trimethyl phosphorodithioate. | |
| Record name | MALAOXON | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4047 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS No. |
1634-78-2 | |
| Record name | MALAOXON | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20578 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Malaoxon | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1634-78-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Malaoxon | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001634782 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Malaoxon | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9020790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-diethyl 2-[(dimethoxyphosphoryl)sulfanyl]butanedioate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MALAOXON | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2439JYF84Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | MALAOXON | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4047 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
less than 68 °F (NTP, 1992) | |
| Record name | MALAOXON | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20578 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Foundational & Exploratory
An In-depth Technical Guide on the Primary Mechanism of Action of Malaoxon
Introduction
Malaoxon is the primary active, and more toxic, metabolite of malathion, a widely used organophosphate (OP) insecticide.[1][2] While malathion itself is a poor inhibitor of acetylcholinesterase, its toxicity is realized through metabolic bioactivation to this compound.[1][3] This document provides a detailed technical overview of the principal mechanism by which this compound exerts its toxic effects: the inhibition of the enzyme acetylcholinesterase (AChE). This inhibition leads to a cascade of events resulting in cholinergic crisis, the hallmark of organophosphate poisoning.[4][5][6]
Bioactivation: Conversion of Malathion to this compound
The critical first step in the intoxication pathway is the in-vivo conversion of the parent compound, malathion, into its oxygen analog, this compound. This process, known as oxidative desulfuration, is primarily mediated by the cytochrome P450 enzyme system in the liver.[1] The sulfur atom in the P=S bond of malathion is replaced by an oxygen atom, forming the P=O bond characteristic of this compound. This structural change dramatically increases the electrophilicity of the phosphorus atom, rendering this compound a significantly more potent inhibitor of acetylcholinesterase—estimated to be 22 to 33 times more toxic than malathion.[1]
Caption: Metabolic bioactivation of malathion to the more toxic this compound.
Molecular Mechanism of Acetylcholinesterase Inhibition
The primary target of this compound is acetylcholinesterase (AChE), a serine hydrolase crucial for terminating nerve impulses at cholinergic synapses.[3][5]
Normal Function of AChE: Under normal physiological conditions, AChE hydrolyzes the neurotransmitter acetylcholine (ACh) into choline and acetic acid. This rapid degradation is essential for clearing ACh from the synaptic cleft, allowing the postsynaptic neuron or muscle cell to repolarize and prepare for the next signal.[2][3]
Inhibition by this compound: this compound acts as an irreversible inhibitor of AChE. The mechanism involves the phosphorylation of a critical serine residue within the enzyme's active site.[3][5] This process occurs in two steps:
-
Reversible Complex Formation: this compound first binds to the active site of AChE to form a reversible Michaelis-like complex.[7]
-
Irreversible Phosphorylation: The electrophilic phosphorus atom of this compound is attacked by the nucleophilic hydroxyl group of the serine residue. This results in the formation of a stable, covalent dialkylphosphoryl-AChE complex.[3] The leaving group is displaced, and the enzyme becomes "phosphorylated" and, consequently, inactive.
This covalent bond is extremely stable, and the spontaneous rate of hydrolysis (dephosphorylation) is exceptionally slow. This leads to a long-lasting, effectively irreversible inhibition of the enzyme.[8]
References
- 1. Malathion Technical Fact Sheet [npic.orst.edu]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is the mechanism of Malathion? [synapse.patsnap.com]
- 4. RELEVANCE TO PUBLIC HEALTH - Toxicological Profile for Malathion - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Mechanisms of Organophosphate Toxicity and the Role of Acetylcholinesterase Inhibition [mdpi.com]
- 6. Mechanisms of organophosphate neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of AChE by malathion and some structurally similar compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Organophosphate Poisoning and Carbamate Poisoning - Injuries; Poisoning - MSD Manual Professional Edition [msdmanuals.com]
Environmental degradation pathways of malaoxon in soil and water
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the environmental degradation pathways of malaoxon, the primary toxic metabolite of the organophosphate insecticide malathion, in soil and water. The information is intended to support environmental risk assessments and the development of remediation strategies.
Executive Summary
This compound is formed from the oxidative desulfuration of malathion in the environment. While generally less persistent than its parent compound, this compound's degradation is influenced by a combination of abiotic and biotic factors. The primary degradation pathways are chemical hydrolysis and microbial degradation, with photodegradation playing a lesser role. The rate of degradation is significantly affected by pH, temperature, and the composition of the microbial community in soil and water. This guide details these degradation pathways, presents quantitative data on degradation rates, outlines experimental protocols for studying these processes, and provides visual representations of the degradation mechanisms.
Chemical and Physical Properties of this compound
| Property | Value |
| Chemical Formula | C₁₀H₁₉O₇PS |
| Molar Mass | 314.3 g/mol |
| Appearance | Colorless to light yellow liquid |
| Water Solubility | Higher than malathion |
| Vapor Pressure | Low |
Degradation Pathways of this compound
This compound undergoes degradation in the environment through three primary mechanisms: hydrolysis, microbial degradation, and photodegradation.
Hydrolysis
Chemical hydrolysis is a major pathway for this compound degradation in both soil and water. The rate of hydrolysis is highly dependent on pH, with significantly faster degradation occurring under alkaline conditions. The process involves the cleavage of the phosphate ester and/or the carboxyl ester bonds.
The primary hydrolysis products include:
-
O,O-dimethyl phosphate
-
Diethyl 2-(dimethoxyphosphoryl)succinate
-
Malathion monocarboxylic acids (alpha and beta isomers)
-
Malathion dicarboxylic acid
The degradation proceeds through the sequential hydrolysis of the ester linkages.
Microbial Degradation
Microorganisms in soil and water play a crucial role in the breakdown of this compound. Various bacterial and fungal species utilize this compound as a source of carbon and phosphorus. The primary mechanism of microbial degradation is enzymatic hydrolysis, primarily by carboxylesterases and phosphatases.
Identified microbial degradation products include:
-
Malathion monocarboxylic acid
-
Malathion dicarboxylic acid
-
Diethyl fumarate
-
Trimethyl thiophosphate
Several bacterial species, including Bacillus cereus and Brevibacillus sp., have been shown to effectively degrade this compound in soil.[1]
Photodegradation
Photodegradation, or the breakdown of a molecule by light, contributes to the degradation of this compound, particularly in the upper layers of water bodies exposed to sunlight. The process can occur through direct absorption of UV radiation or indirectly through reactions with photosensitized molecules present in the water.
Photodegradation of this compound can lead to the formation of various products, including:
-
Dimethyl phosphate
-
Diethyl succinate
Quantitative Degradation Data
The following tables summarize the available quantitative data on the degradation of this compound in soil and water.
Table 1: Hydrolysis Half-life of this compound in Water
| pH | Temperature (°C) | Half-life |
| 5 | - | 32.5 days |
| 7 | - | 8.8 days |
| 9 | - | 0.18 days |
Table 2: Degradation Half-life of this compound in Soil
| pH | Soil Type | Half-life |
| 6.2 | Silty Loam | 6.5 - 7.5 days |
| 7.2 | Silty Loam | 5.1 days |
| 8.2 | Silty Loam | 3.5 - 3.9 days |
Experimental Protocols
The following sections provide detailed methodologies for studying the environmental degradation of this compound, based on established OECD guidelines and other scientific literature.
Hydrolysis Study (Adapted from OECD Guideline 111)
Objective: To determine the rate of hydrolysis of this compound in aqueous solutions at different pH values.
Methodology:
-
Preparation of Buffer Solutions: Prepare sterile aqueous buffer solutions at pH 4, 7, and 9.
-
Test Substance Application: Add a known concentration of this compound to each buffer solution in sterile, sealed test vessels. The concentration should not exceed half of its water solubility.
-
Incubation: Incubate the test vessels in the dark at a constant temperature (e.g., 25°C).
-
Sampling: At predetermined time intervals, withdraw aliquots from each test vessel.
-
Sample Analysis:
-
Extract this compound and its degradation products from the aqueous samples using solid-phase extraction (SPE) or liquid-liquid extraction (LLE) with a suitable solvent (e.g., dichloromethane).
-
Analyze the extracts using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS) to quantify the concentrations of this compound and its hydrolysis products.
-
-
Data Analysis: Calculate the first-order rate constant and the half-life of hydrolysis at each pH.
Soil Degradation Study (Adapted from OECD Guideline 307)
Objective: To determine the rate and pathway of aerobic and anaerobic degradation of this compound in soil.
Methodology:
-
Soil Selection and Preparation: Select and characterize the soil (e.g., texture, pH, organic carbon content). Sieve the soil and adjust the moisture content to a specified level (e.g., 40% of maximum water holding capacity).
-
Test Substance Application: Apply a known concentration of radiolabeled (e.g., ¹⁴C) or non-labeled this compound to the soil samples.
-
Incubation:
-
Aerobic: Incubate the soil samples in the dark in a flow-through system or biometer flasks that allow for the trapping of evolved CO₂ and other volatile compounds. Maintain a constant temperature (e.g., 20°C).
-
Anaerobic: After an initial aerobic phase, flood the soil samples with water and purge with an inert gas (e.g., nitrogen) to establish anaerobic conditions.
-
-
Sampling: At selected time intervals, collect replicate soil samples.
-
Sample Extraction and Analysis:
-
Extract this compound and its metabolites from the soil using an appropriate solvent (e.g., acetonitrile).
-
Analyze the soil extracts by LC-MS/MS or GC-MS to identify and quantify the parent compound and its degradation products.
-
For radiolabeled studies, quantify the radioactivity in the soil extracts, non-extractable residues, and volatile traps to establish a mass balance.
-
-
Data Analysis: Determine the dissipation time for 50% and 90% of the applied this compound (DT₅₀ and DT₉₀ values) and identify the major degradation products.
Photodegradation Study in Water
Objective: To determine the rate of photodegradation of this compound in an aqueous solution.
Methodology:
-
Solution Preparation: Prepare a sterile, buffered aqueous solution of this compound.
-
Irradiation: Expose the solution to a light source that simulates natural sunlight (e.g., a xenon arc lamp with appropriate filters) in a temperature-controlled chamber.
-
Control Samples: Maintain identical samples in the dark to serve as controls for abiotic and biotic degradation not induced by light.
-
Sampling: At various time points, collect samples from both the irradiated and dark control solutions.
-
Sample Analysis: Analyze the samples for the concentration of this compound and its photoproducts using LC-MS/MS or GC-MS.
-
Data Analysis: Calculate the photodegradation rate constant and half-life.
Visualizations
The following diagrams illustrate the key degradation pathways and experimental workflows.
References
Toxicokinetics and Metabolism of Malaoxon in Mammalian Systems: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the toxicokinetics and metabolism of malaoxon, the primary toxic metabolite of the organophosphate insecticide malathion, in mammalian systems. Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is critical for assessing its toxicological risk and for the development of potential therapeutic interventions.
Introduction
Malathion itself exhibits relatively low toxicity in mammals due to rapid detoxification. However, it undergoes metabolic bioactivation to this compound, a potent inhibitor of acetylcholinesterase (AChE).[1][2][3] The toxicity of malathion is therefore largely dependent on the dynamic balance between its conversion to this compound and the subsequent detoxification of both parent compound and metabolite. This compound is estimated to be significantly more toxic than its parent compound, malathion.[2][4] This document focuses specifically on the kinetic profile and metabolic fate of this compound following its formation in the body.
Absorption and Distribution
This compound is not typically encountered directly; rather, it is formed in vivo following the absorption and distribution of its parent compound, malathion.[1] Malathion, a lipophilic molecule, is readily absorbed via oral, dermal, and inhalation routes.[1] Following absorption, malathion is distributed throughout the body.
The generation and distribution of this compound itself are less well-characterized.[5] However, autopsy analysis of an individual who had ingested a large quantity of malathion found the highest concentrations of this compound in adipose tissue (8.2 ppm), with very low levels in other tissues.[6] This suggests that, like its parent compound, this compound may distribute to fatty tissues. The liver is the primary site of malathion bioactivation, and thus the initial and highest concentrations of this compound are expected in this organ.[1][7]
Metabolism: The Balance of Bioactivation and Detoxification
The metabolic fate of malathion and this compound is the single most important determinant of its toxicity in mammals. This process involves a critical competition between two main enzymatic pathways: Cytochrome P450-mediated bioactivation and carboxylesterase-mediated detoxification.[7][8]
Bioactivation: Formation of this compound
Malathion is converted to its toxic oxygen analog, this compound, through a process of oxidative desulfuration.[4] This reaction is catalyzed by the Cytochrome P450 (CYP) enzyme system, primarily in the liver.[1][7] Studies using human liver microsomes (HLMs) have identified the specific isoforms responsible for this bioactivation. At low, environmentally relevant concentrations of malathion, CYP1A2 and to a lesser extent CYP2B6 are the primary catalysts.[7] At higher concentrations, CYP3A4 also plays a significant role.[7] This bioactivation is considered an essential step for toxicity, as this compound is a much more potent inhibitor of acetylcholinesterase than malathion.[1][3]
Figure 1: Bioactivation pathway of malathion to this compound.
Detoxification: Hydrolysis of this compound
The primary route of this compound detoxification in mammals is hydrolysis by carboxylesterases (CEs).[8][9][10] These enzymes are widely distributed in mammalian tissues, with the highest concentrations found in the liver.[11] Carboxylesterases rapidly hydrolyze the ester linkages in both malathion and this compound, converting them into malathion monocarboxylic acid (MMCA) and dicarboxylic acid (DCA) derivatives.[9][11] These acidic metabolites are water-soluble, negatively charged, and are poor inhibitors of acetylcholinesterase, facilitating their excretion and significantly reducing toxicity.[3][9]
The high activity of carboxylesterases in mammals compared to insects is the principal reason for malathion's selective toxicity and relative safety in higher vertebrates.[2] In vitro studies show that the formation of MMCA occurs at a much higher rate than the formation of this compound in both rat and human liver microsomes, underscoring the efficiency of this detoxification pathway.[12]
Figure 2: Primary detoxification pathway of this compound.
Excretion
Following detoxification, the water-soluble metabolites of malathion and this compound are rapidly eliminated from the body.[1] The primary route of excretion is via the urine.[1][2] In rats administered radio-labelled malathion, over 90% of the dose was excreted in the urine as metabolites within 24 hours.[1] Similarly, in human volunteers, nearly 70% of an oral dose was recovered as metabolites in the urine after 48 hours, with malathion monocarboxylic acids being the most abundant.[1]
Toxicodynamics: Mechanism of Action
This compound exerts its toxic effects by inhibiting acetylcholinesterase (AChE), the enzyme responsible for breaking down the neurotransmitter acetylcholine (ACh) in synaptic clefts.[1][2] this compound phosphorylates the serine residue at the active site of AChE, forming a stable, inactive complex.[1] This inactivation leads to an accumulation of acetylcholine, resulting in the continuous stimulation of cholinergic receptors in both the central and peripheral nervous systems.[1][2] This overstimulation is responsible for the classic signs of organophosphate poisoning, often referred to as a "cholinergic crisis."
Figure 3: Logical diagram of this compound's mechanism of action on AChE.
Quantitative Toxicokinetic and Metabolic Data
Quantitative data for this compound is often derived from in vitro studies using liver microsomes or from studies measuring the metabolites of its parent compound, malathion.
Table 1: In Vitro Metabolic Parameters for this compound Formation in Human Liver Microsomes
| Parameter | Value | Enzyme Component | Source |
|---|---|---|---|
| Km(app)1 | 53-67 µM | High-affinity (CYP1A2/2B6) | [7] |
| Km(app)2 | 427-1721 µM | Low-affinity (CYP3A4) | [7] |
Km(app): Apparent Michaelis constant, indicating the substrate concentration at which the reaction rate is half of Vmax.
Table 2: In Vitro Inhibition of Human Hepatic Carboxylesterase-mediated Malathion Detoxification
| Inhibitor | Inhibition Type | Ki Value | Source |
|---|---|---|---|
| Isomalathion | Noncompetitive | 0.6 µM | [8] |
| Chlorpyrifos-oxon (CPFO) | Not specified | 22 nM | [8] |
| Chlorpyrifos (CPF) | Mixed | 7.5 µM | [8] |
| Parathion (PAR) | Mixed | 50 µM | [8] |
Ki: Inhibition constant, a measure of inhibitor potency. These data illustrate the potential for other pesticides to inhibit the primary detoxification pathway for malathion, potentially increasing this compound formation.
Table 3: Relative Metabolic Clearance Rates in Rat and Human Liver Microsomes
| Species/Age | Observation | Source |
|---|---|---|
| Rat (Adult vs. Juvenile) | MMCA formation is ~10-fold higher in adults. | [12] |
| Human (Adult vs. Juvenile) | MMCA formation rate is similar. | [12] |
| Rat and Human | This compound formation represents <0.5% of MMCA formation. | [12] |
This highlights the predominance of the detoxification pathway over the bioactivation pathway.
Key Experimental Protocols
In Vitro Metabolism in Liver Microsomes
This protocol outlines a general procedure for assessing the formation of this compound from malathion and its subsequent detoxification using liver microsomes.
Objective: To determine the kinetics of this compound formation and detoxification by hepatic enzymes.
Materials:
-
Pooled liver microsomes (human or other mammalian species)[13]
-
Malathion and this compound analytical standards
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)[14]
-
NADPH regenerating system (cofactor for CYP enzymes)[14]
-
Acetonitrile (for reaction quenching)
-
Analytical instrumentation (LC-MS/MS or GC-MS)
Procedure:
-
Incubation Preparation: Prepare incubation mixtures in microcentrifuge tubes containing liver microsomes (e.g., 0.5 mg/mL protein concentration) and phosphate buffer.[14]
-
Pre-incubation: Pre-incubate the mixtures at 37°C for a short period (e.g., 5 minutes) to bring them to temperature.
-
Initiation: Initiate the metabolic reaction by adding the substrate (malathion) and the NADPH regenerating system. For studying this compound detoxification directly, this compound would be used as the substrate, and NADPH may not be required if only CE activity is of interest.[14]
-
Time Course Sampling: Incubate at 37°C. At various time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction in designated tubes by adding a quenching solvent, such as ice-cold acetonitrile.
-
Sample Processing: Centrifuge the quenched samples to pellet the protein. Collect the supernatant for analysis.
-
Analysis: Analyze the supernatant for the presence and quantity of malathion, this compound, and carboxylic acid metabolites using a validated LC-MS/MS or GC-MS method.[15]
-
Data Analysis: Plot the concentration of metabolites formed over time to determine the rate of reaction. Kinetic parameters like Km and Vmax can be calculated by running the experiment at multiple substrate concentrations.
Figure 4: General experimental workflow for an in vitro metabolism assay.
Analysis of this compound in Biological Samples
This protocol describes a general method for extracting and quantifying this compound and its related metabolites from biological matrices like blood or tissue.
Objective: To accurately measure the concentration of this compound and its metabolites in biological samples.
Materials:
-
Biological sample (e.g., plasma, tissue homogenate)
-
Organic extraction solvent (e.g., hexane, acetonitrile, or a mixture)[15][16]
-
Anhydrous sodium sulfate (for drying)
-
Derivatization agent (if required for GC analysis)[15]
-
Gas Chromatograph-Mass Spectrometer (GC-MS) or Liquid Chromatograph-Tandem Mass Spectrometer (LC-MS/MS)[9][15]
Procedure:
-
Sample Preparation: Homogenize tissue samples if necessary. For liquid samples like plasma or urine, pH adjustment may be required.
-
Solvent Extraction: Add an appropriate organic solvent to the sample. Vortex or mechanically agitate vigorously to extract the analytes from the aqueous matrix into the organic layer.[16][17]
-
Phase Separation: Centrifuge the sample to achieve clean separation of the organic and aqueous layers.
-
Collection and Concentration: Carefully collect the organic layer containing the analytes. The extraction may be repeated to improve recovery. The combined organic extracts can be concentrated under a gentle stream of nitrogen to increase analyte concentration.
-
Clean-up/Derivatization: The extract may require a clean-up step (e.g., solid-phase extraction) to remove interfering matrix components. For GC analysis, the primary metabolites (DCA and MCA) require derivatization to make them volatile.[15]
-
Instrumental Analysis: Inject the final prepared sample into a GC-MS or LC-MS/MS system. The instrument separates the compounds, and the mass spectrometer provides sensitive and specific detection and quantification based on the unique mass-to-charge ratio of the target analytes.[15]
Conclusion
The toxicokinetics of this compound are defined by its formation from malathion via CYP450 enzymes and its rapid detoxification by carboxylesterases. In healthy mammals, the detoxification pathway is highly efficient, keeping systemic levels of this compound low and mitigating toxicity. However, factors that inhibit carboxylesterase activity or enhance CYP450-mediated bioactivation can shift this balance, leading to increased this compound levels and a greater risk of toxicity. The quantitative data and experimental protocols provided herein serve as a foundational resource for researchers investigating the toxicology of organophosphates and for professionals involved in risk assessment and drug development.
References
- 1. Mechanistic and Other Relevant Data - Some Organophosphate Insecticides and Herbicides - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Malathion Technical Fact Sheet [npic.orst.edu]
- 3. journals.plos.org [journals.plos.org]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. This compound | C10H19O7PS | CID 15415 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Malathion bioactivation in the human liver: the contribution of different cytochrome p450 isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Malathion detoxification by human hepatic carboxylesterases and its inhibition by isomalathion and other pesticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. In vitro metabolic clearance of malathion in rats and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The in vitro metabolism and in vivo pharmacokinetics of the bacterial β-glucuronidase inhibitor UNC10201652 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ANALYTICAL METHODS - Toxicological Profile for Malathion - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. tsijournals.com [tsijournals.com]
- 17. researchgate.net [researchgate.net]
The Role of Cytochrome P450 Enzymes in the Bioactivation of Malathion to Malaoxon: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The organophosphate insecticide malathion is widely used in agriculture and public health due to its relatively low toxicity in mammals. This selectivity is primarily attributed to the efficient detoxification by carboxylesterases. However, the bioactivation of malathion to its highly toxic metabolite, malaoxon, a potent acetylcholinesterase inhibitor, is a critical process mediated by the cytochrome P450 (CYP) enzyme system. This guide provides an in-depth examination of the role of specific human CYP isoforms in the formation of this compound, presenting quantitative kinetic data, detailed experimental protocols for studying this metabolic pathway, and visual representations of the key processes and workflows. Understanding the nuances of CYP-mediated this compound formation is essential for assessing the toxicological risk of malathion exposure and for the development of safer pesticides.
Introduction
Malathion, an organophosphorothioate pesticide, requires metabolic activation to exert its primary toxic effect. The conversion of the P=S group in malathion to a P=O group, forming this compound, is a desulfuration reaction catalyzed by cytochrome P450 monooxygenases.[1] This bioactivation is in direct competition with detoxification pathways, primarily hydrolysis by carboxylesterases, which leads to the formation of less toxic malathion mono- and dicarboxylic acids.[1][2] The balance between these activation and detoxification pathways is a key determinant of malathion's toxicity.
Impurities in commercial malathion formulations can inhibit carboxylesterase activity, thereby shifting the metabolic balance towards the formation of this compound and increasing the potential for toxicity.[1] Furthermore, interindividual variability in the expression and activity of CYP enzymes can significantly influence the rate of this compound formation, leading to differences in susceptibility to malathion-induced toxicity.[3] This guide focuses on the specific roles of human hepatic CYP isoforms in this critical bioactivation step.
Cytochrome P450 Isoforms Involved in this compound Formation
Several human cytochrome P450 enzymes have been identified as catalysts in the oxidative desulfuration of malathion. The contribution of each isoform is dependent on the substrate concentration, reflecting their different kinetic properties.
At low, environmentally relevant concentrations of malathion, CYP1A2 and, to a lesser extent, CYP2B6 are the primary enzymes responsible for this compound formation.[1][3] As the concentration of malathion increases, the role of CYP3A4 becomes more significant.[1][3] Studies utilizing cDNA-expressed human P450s have also demonstrated that CYP2C19 is highly efficient in catalyzing this reaction, exhibiting a high affinity for malathion.[1]
The involvement of these specific CYP isoforms has been elucidated through a variety of experimental approaches, including:
-
Studies with cDNA-expressed human P450s: These experiments allow for the characterization of the metabolic activity of individual CYP isoforms in a controlled system.
-
Correlation studies: The rate of this compound formation in a panel of human liver microsomes is correlated with the activity of specific CYP markers.
-
Immunoinhibition studies: Antibodies specific to individual CYP isoforms are used to inhibit their activity in human liver microsomes, and the resulting decrease in this compound formation is measured.
-
Chemical inhibition studies: Known chemical inhibitors of specific CYP isoforms are used to probe their contribution to malathion metabolism.
Quantitative Kinetic Data
The kinetic parameters for this compound formation vary between different CYP isoforms and the enzyme source (e.g., human liver microsomes vs. recombinant enzymes). The following table summarizes available quantitative data for the Michaelis-Menten constant (Km) or apparent Km (Kmapp), which reflects the substrate concentration at half-maximal reaction velocity. Lower Km values indicate a higher affinity of the enzyme for the substrate.
| Enzyme Source | CYP Isoform(s) | Km / Kmapp (µM) | Notes |
| Human Liver Microsomes (HLMs) | Multiple CYPs | Kmapp1 = 53 - 67 | Two-component kinetics were observed, depending on the relative content of specific P450s in the individual HLM samples.[3] |
| Human Liver Microsomes (HLMs) | Multiple CYPs | Kmapp2 = 427 - 1721 | This second component is likely attributable to lower-affinity enzymes like CYP3A4, which are more active at higher substrate concentrations.[3] |
Note: Specific Vmax (maximal reaction velocity) values for individual recombinant human CYP isoforms are not consistently reported across the reviewed literature, precluding their inclusion in this summary table. However, it has been noted that CYP2C19 exhibits a high Vmax for this compound production.[1]
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the role of cytochrome P450 enzymes in this compound formation.
In Vitro Malathion Metabolism Assay Using Human Liver Microsomes
This protocol outlines a general procedure for assessing the conversion of malathion to this compound in a human liver microsomal system.
Materials:
-
Human liver microsomes (HLMs)
-
Malathion solution (in a suitable solvent like methanol or DMSO)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (e.g., 0.1 M, pH 7.4)
-
Quenching solution (e.g., ice-cold acetonitrile)
-
This compound standard for analytical quantification
Procedure:
-
Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture by adding the following components in order:
-
Potassium phosphate buffer
-
Human liver microsomes (final protein concentration typically 0.1-1.0 mg/mL)
-
Malathion solution (to achieve the desired final concentration)
-
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the substrate to partition into the microsomal membranes.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system. The final volume of the incubation is typically 200-500 µL.
-
Incubation: Incubate the reaction mixture at 37°C in a shaking water bath for a specified period (e.g., 10-60 minutes). The incubation time should be within the linear range of product formation.
-
Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold quenching solution (e.g., acetonitrile). This will precipitate the microsomal proteins.
-
Protein Precipitation: Vortex the mixture and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Sample Analysis: Transfer the supernatant to a new tube or an HPLC vial for the quantification of this compound using an appropriate analytical method, such as the acetylcholinesterase inhibition assay described below or LC-MS/MS.
Quantification of this compound Using the Acetylcholinesterase Inhibition Assay
This assay is a highly sensitive indirect method for quantifying this compound, which is a potent inhibitor of acetylcholinesterase (AChE). The assay is based on the Ellman method.
Materials:
-
Acetylcholinesterase (AChE) solution (from a source such as bovine erythrocytes)
-
Acetylthiocholine iodide (ATCI), the substrate for AChE
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), Ellman's reagent
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
Supernatant from the in vitro metabolism assay
-
This compound standards of known concentrations
Procedure:
-
Preparation of Reagents:
-
Prepare fresh solutions of ATCI and DTNB in the phosphate buffer.
-
-
Assay Setup: In a 96-well microplate, add the following to each well:
-
Phosphate buffer
-
AChE solution
-
Aliquots of the supernatant from the metabolism assay or this compound standards.
-
-
Pre-incubation with Inhibitor: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specific time (e.g., 15-30 minutes) to allow for the inhibition of AChE by any this compound present.
-
Initiation of Chromogenic Reaction: Add DTNB and then ATCI to each well to initiate the reaction. AChE hydrolyzes ATCI to thiocholine, which then reacts with DTNB to produce a yellow-colored product, 5-thio-2-nitrobenzoic acid.
-
Measurement: Immediately measure the change in absorbance at 412 nm over a set period using a microplate reader.
-
Data Analysis: The rate of the reaction is proportional to the AChE activity. The percentage of inhibition is calculated by comparing the reaction rates in the presence of the sample or standards to the rate of an uninhibited control. A standard curve is generated using the known concentrations of this compound, and this is used to determine the concentration of this compound in the experimental samples.
Immunoinhibition and Chemical Inhibition Studies
These studies are performed to identify the contribution of specific CYP isoforms to this compound formation in a complex system like human liver microsomes.
Procedure:
-
Setup the In Vitro Metabolism Assay: Prepare the incubation mixtures as described in Protocol 4.1.
-
Addition of Inhibitor:
-
For Immunoinhibition: Add a specific anti-CYP antibody to the incubation mixture and pre-incubate on ice for a specified time (e.g., 15-30 minutes) before the addition of malathion. A control incubation with a non-specific antibody should also be run.
-
For Chemical Inhibition: Add a known chemical inhibitor of a specific CYP isoform to the incubation mixture before the addition of malathion. The concentration of the inhibitor should be chosen to ensure specificity. A control incubation without the inhibitor should be run.
-
-
Proceed with the Metabolism Assay: Follow steps 2-7 of Protocol 4.1.
-
Data Analysis: The formation of this compound in the presence of the inhibitor is compared to the control. A significant decrease in this compound formation indicates the involvement of the targeted CYP isoform in the metabolic pathway.
Visualizing the Metabolic Pathway and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the key pathways and processes discussed in this guide.
References
Stability and Half-Life of Malaoxon Under Diverse pH Conditions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and half-life of malaoxon, the primary toxic metabolite of the organophosphate insecticide malathion, under various pH conditions. Understanding the degradation kinetics of this compound is critical for environmental risk assessment, the development of remediation strategies, and for professionals in drug development studying cholinesterase inhibitors.
Quantitative Data Summary
The persistence of this compound in the environment is significantly influenced by the pH of the surrounding medium. The following tables summarize the available quantitative data on the half-life of this compound in both aqueous and soil environments at different pH levels.
Table 1: Half-Life of this compound in Aqueous Solutions at Various pH Levels
| pH | Half-Life (Days) | Temperature (°C) | Additional Conditions |
| 5 | 32.5 | Not Specified | Water |
| 6 | 49 (approx. 7 hours at 70°C) | 70 | 20% ethanol/water[1] |
| 7 | 8.8 | Not Specified | Water |
| 9 | 0.18 | Not Specified | Water |
Table 2: Half-Life of this compound in Sterile Soil at Various pH Levels
| pH | Half-Life (Days) |
| 6.2 | 7.5[1] |
| 7.2 | 5.1[1] |
| 8.2 | 3.9[1] |
Experimental Protocols
The determination of this compound stability and half-life involves controlled laboratory experiments. The following is a generalized methodology synthesized from established analytical procedures for organophosphate pesticides.
Objective: To determine the rate of hydrolysis and the half-life of this compound in aqueous solutions at different pH values.
Materials:
-
This compound standard of known purity
-
Sterile, purified water (e.g., deionized or HPLC-grade)
-
Buffer solutions of various pH (e.g., pH 5, 7, and 9)
-
Constant temperature incubator or water bath
-
Analytical instrumentation: Gas Chromatograph with Mass Spectrometer (GC-MS) or Liquid Chromatograph with tandem Mass Spectrometer (LC-MS/MS)[2][3]
-
Solid-Phase Extraction (SPE) cartridges for sample cleanup
-
Appropriate organic solvents (e.g., methanol, acetonitrile, dichloromethane)[4]
-
Volumetric flasks, pipettes, and vials
Procedure:
-
Preparation of Stock Solution: A primary stock solution of this compound is prepared in a suitable organic solvent, such as methanol.
-
Preparation of Test Solutions: The stock solution is used to fortify the sterile buffer solutions at each desired pH level to a known initial concentration.
-
Incubation: The test solutions are maintained at a constant temperature in the dark to prevent photodegradation.
-
Sampling: Aliquots of each test solution are collected at predetermined time intervals.
-
Sample Preparation and Extraction:
-
For aqueous samples, solid-phase extraction (SPE) is a common method for concentrating the analyte and removing interfering substances.
-
The SPE cartridge is first conditioned with an appropriate solvent.
-
The aqueous sample is then passed through the cartridge, where this compound is adsorbed.
-
The cartridge is washed to remove impurities.
-
This compound is then eluted from the cartridge with a small volume of an organic solvent.
-
-
Analysis: The concentration of this compound in the extracted samples is quantified using a calibrated GC-MS or LC-MS/MS system.[2][3]
-
Data Analysis: The concentration of this compound is plotted against time for each pH value. The degradation is typically assumed to follow first-order kinetics. The rate constant (k) is determined from the slope of the natural logarithm of the concentration versus time plot. The half-life (t½) is then calculated using the formula: t½ = 0.693 / k.
Degradation Pathway and Visualization
The degradation of this compound in aqueous environments primarily occurs through hydrolysis. Under varying pH conditions, the hydrolysis can proceed via different mechanisms, leading to distinct degradation products. The primary pathways involve the cleavage of the carboxyl ester linkages or the phosphorus-sulfur bond.
Under neutral to alkaline conditions, hydrolysis of the carboxyl ester groups is a significant degradation route, forming this compound monoacid and subsequently this compound diacid. A competing elimination reaction can also occur, yielding diethyl fumarate.
Caption: Hydrolysis degradation pathway of this compound.
The following diagram illustrates the general experimental workflow for determining the stability and half-life of this compound.
References
An In-depth Technical Guide to the Neurotoxic Effects of Malaoxon Exposure
Affiliation: Google Research
Abstract
Malaoxon, the primary active metabolite of the organophosphate insecticide malathion, exerts potent neurotoxic effects primarily through the inhibition of acetylcholinesterase (AChE).[1][2] This action leads to an accumulation of the neurotransmitter acetylcholine, resulting in a cholinergic crisis characterized by hyperstimulation of the nervous system.[1][3] However, emerging evidence reveals that the neurotoxicity of this compound is not solely confined to cholinergic disruption.[4][5] This technical guide provides a comprehensive overview of the multifaceted neurotoxic mechanisms of this compound, intended for researchers, scientists, and drug development professionals. It delves into both the primary cholinergic effects and the significant non-cholinergic pathways, including the induction of oxidative stress, mitochondrial dysfunction, apoptosis, and dysregulation of calcium homeostasis. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the core signaling pathways to facilitate a deeper understanding of this compound's impact on the nervous system.
Core Mechanism of Neurotoxicity: Acetylcholinesterase Inhibition
The principal toxicological effect of this compound is the inhibition of acetylcholinesterase (AChE), an enzyme critical for the termination of nerve impulses at cholinergic synapses.[2][6] Malathion itself is a relatively weak inhibitor of AChE, but it is bioactivated in the liver by cytochrome P450 enzymes to this compound, which is a significantly more potent inhibitor.[7][8] this compound is estimated to be 22 to 33 times more toxic than its parent compound, malathion.[7]
AChE functions by hydrolyzing the neurotransmitter acetylcholine (ACh) into choline and acetic acid, a necessary step for the repolarization of the postsynaptic neuron.[2][6] this compound, as an organophosphate, mimics the structure of acetylcholine and binds to the serine hydroxyl group within the active site of AChE.[3][6] This binding results in a stable, phosphorylated enzyme that is effectively and irreversibly inactivated.[3][6]
The inhibition of AChE leads to the accumulation of acetylcholine in the synaptic cleft, causing continuous and excessive stimulation of muscarinic and nicotinic cholinergic receptors throughout the central and peripheral nervous systems.[1][6] This overstimulation, often termed a "cholinergic crisis," manifests in a wide range of systemic effects, including respiratory distress, gastrointestinal issues, cardiovascular changes, and neuromuscular dysfunction, which can ultimately lead to paralysis and death.[1][9]
Visualization: AChE Inhibition at the Cholinergic Synapse
Caption: Mechanism of acetylcholinesterase (AChE) inhibition by this compound.
Non-Cholinergic Mechanisms of Neurotoxicity
While AChE inhibition is the primary mechanism, a growing body of research indicates that it cannot solely account for the full spectrum of this compound-induced neurotoxicity.[4] Non-cholinergic events, particularly oxidative stress, mitochondrial damage, and programmed cell death (apoptosis), are significant contributors to neuronal damage.[4][5]
Oxidative Stress
This compound exposure has been shown to induce oxidative stress by increasing the production of reactive oxygen species (ROS) and causing lipid peroxidation (LPO) in various brain regions.[10][11] This increase in superoxide anion production is an early event that precedes cell death in cortical neurons.[4] The generation of ROS can overwhelm the cell's antioxidant defense systems, leading to damage of critical macromolecules like lipids, proteins, and DNA. Studies show that this compound exposure can modulate the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT) in different brain regions.[11]
Mitochondrial Dysfunction
The mitochondrion is a key target in this compound-induced neurotoxicity. Chronic exposure to malathion (the precursor to this compound) leads to the inhibition of mitochondrial respiratory chain complexes, particularly Complex I and Complex IV.[5][10][12] This impairment of the electron transport chain disrupts cellular bioenergetics by reducing ATP production and further exacerbates oxidative stress through the leakage of electrons and subsequent formation of superoxide radicals.[13][14] Mitochondrial dysfunction is a critical event that can initiate the apoptotic cascade.[15]
Apoptosis
This compound and its parent compound can trigger apoptotic cell death in neuronal cells.[15][16] This process is characterized by a series of molecular events including:
-
Altered expression of Bcl-2 family proteins: An increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2.[15]
-
Mitochondrial membrane permeabilization: This leads to the release of cytochrome c from the mitochondria into the cytosol.
-
Caspase activation: Cytosolic cytochrome c triggers the activation of a cascade of executioner caspases, such as caspase-3, which are responsible for the cleavage of cellular proteins and DNA fragmentation, ultimately leading to cell death.[15][17]
Dysregulation of Calcium Homeostasis
This compound exposure can disrupt intracellular calcium ([Ca²⁺]i) signaling.[18][19] The overstimulation of cholinergic receptors can lead to an influx of Ca²⁺ and the release of Ca²⁺ from internal stores like the endoplasmic reticulum, potentially involving the phospholipase C (PLC) and inositol triphosphate (IP₃) pathway.[18][20] Elevated intracellular Ca²⁺ levels can activate various downstream signaling pathways that contribute to excitotoxicity, mitochondrial damage, and apoptosis.[18][20]
Visualization: Non-Cholinergic Signaling Pathways
Caption: Key non-cholinergic pathways in this compound neurotoxicity.
Quantitative Data on this compound Neurotoxicity
The following tables summarize key quantitative findings from various experimental studies on the neurotoxic effects of this compound.
Table 1: Inhibition of Acetylcholinesterase (AChE) by this compound
| Species/System | AChE Source | IC₅₀ Value (M) | Reference |
|---|---|---|---|
| Bovine | Erythrocytes (Free) | (2.4 ± 0.3) x 10⁻⁶ | [21][22] |
| Bovine | Erythrocytes (Immobilized) | (3.4 ± 0.1) x 10⁻⁶ | [22] |
| Rat | Brain | ~3.0 x 10⁻⁸ | [23] |
| Mouse | Brain | ~1.0 x 10⁻⁷ | [23] |
| Fathead Minnow | Brain | ~1.0 x 10⁻⁶ | [23] |
| Rainbow Trout | Brain | ~3.0 x 10⁻⁷ | [23] |
| Mammalian | General | ~2.4 x 10⁻⁶ | [8] |
IC₅₀ (Half-maximal inhibitory concentration) is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.
Table 2: Effects of this compound/Malathion on Markers of Oxidative Stress and Mitochondrial Function
| Experimental Model | Treatment | Effect | Observation | Reference |
|---|---|---|---|---|
| Rat Brain | Malathion (25-150 mg/kg) | Lipid Peroxidation | Increased in hippocampus and striatum | [10] |
| Rat Brain | Malathion (25-150 mg/kg) | Superoxide Production | Increased in hippocampus | [10] |
| Mouse Cortical Neurons | This compound (1-100 µM) | Superoxide Production | Significant increase preceding cell death | [4] |
| Mouse Hippocampus | Malathion (30-100 mg/kg) | Mitochondrial Complex I | Decreased activity | [5][24] |
| Rat Brain | Malathion (25-150 mg/kg) | Mitochondrial Complex IV | Significant inhibition | [10] |
| Rat Liver | Malathion (400 mg/kg) | Complex I & IV | Depressed activity |[12] |
Table 3: this compound/Malathion-Induced Apoptotic Effects in Neuronal Cells
| Cell Line | Treatment | Effect | Observation | Reference |
|---|---|---|---|---|
| N2a Neuroblastoma | Malathion (0.25-1 mM) | Cell Viability | Reduced | [15] |
| N2a Neuroblastoma | Malathion (0.25-1 mM) | Apoptotic Proteins | Increased Bax, Decreased Bcl-2 | |
| N2a Neuroblastoma | Malathion (0.25-1 mM) | Cytochrome c | Release from mitochondria to cytosol | |
| N2a Neuroblastoma | Malathion (0.25-1 mM) | Caspase-3 | Increased cleaved (active) caspase-3 |
| Mouse Hippocampus | Malathion (30-100 mg/kg) | Apoptotic Proteins | Increased levels of Bax and Bak |[5] |
Key Experimental Protocols
This section outlines the methodologies for key experiments used to assess the neurotoxic effects of this compound.
Acetylcholinesterase (AChE) Activity Assay (Ellman's Method)
This spectrophotometric assay is widely used to determine AChE activity.
-
Principle: The assay measures the activity of AChE by quantifying the production of thiocholine. AChE hydrolyzes the substrate acetylthiocholine to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoic acid (TNB), which is measured at 412 nm.[25] The rate of color production is directly proportional to the AChE activity.
-
Brief Protocol:
-
Prepare tissue homogenates (e.g., brain tissue) or cell lysates in a suitable buffer (e.g., Tris buffer, pH 8.0).
-
In a 96-well plate or cuvette, add the sample, DTNB solution, and the substrate (acetylthiocholine iodide).
-
For inhibition studies, pre-incubate the sample with various concentrations of this compound before adding the substrate.
-
Immediately measure the change in absorbance at 412 nm over time using a spectrophotometer.
-
Calculate AChE activity based on the rate of TNB formation and normalize to the total protein concentration of the sample.
-
Assessment of Apoptosis
4.2.1 Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based method distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore (e.g., FITC), can identify early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.
-
Brief Protocol:
-
Culture neuronal cells and treat with desired concentrations of this compound for a specific duration.
-
Harvest cells and wash with cold PBS.
-
Resuspend cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the stained cells using a flow cytometer. The results will quadrant plot viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.[17]
-
4.2.2 Hoechst 33258 Staining for Nuclear Morphology
This method uses a fluorescent dye to visualize nuclear changes characteristic of apoptosis.
-
Principle: Hoechst 33258 is a cell-permeable DNA stain that fluoresces blue. In healthy cells, it produces a diffuse, faint blue fluorescence. In apoptotic cells, the chromatin condenses, and the nucleus fragments, resulting in bright, condensed, or fragmented blue nuclei.[17]
-
Brief Protocol:
-
Grow cells on coverslips and treat with this compound.
-
Fix the cells (e.g., with 4% paraformaldehyde).
-
Stain the cells with Hoechst 33258 solution.
-
Wash the cells to remove excess stain.
-
Mount the coverslips on microscope slides and visualize using a fluorescence microscope. Count the percentage of cells with condensed or fragmented nuclei.[17]
-
Measurement of Oxidative Stress
4.3.1 Reactive Oxygen Species (ROS) Detection
-
Principle: The fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is commonly used. DCFH-DA is cell-permeable and non-fluorescent. Inside the cell, esterases cleave the acetate groups, trapping DCFH within the cell. ROS then oxidize DCFH to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is proportional to the amount of intracellular ROS.
-
Brief Protocol:
-
Treat cultured cells with this compound.
-
Load the cells with DCFH-DA solution and incubate.
-
Wash cells to remove excess probe.
-
Measure the fluorescence intensity using a fluorometer, fluorescence microscope, or flow cytometer.
-
4.3.2 Lipid Peroxidation (LPO) Assay
-
Principle: The Thiobarbituric Acid Reactive Substances (TBARS) assay is a common method to measure LPO. It quantifies malondialdehyde (MDA), a natural byproduct of lipid peroxidation. MDA reacts with thiobarbituric acid (TBA) under high temperature and acidic conditions to form a pink-colored MDA-TBA adduct, which can be measured colorimetrically (at ~532 nm) or fluorometrically.
-
Brief Protocol:
-
Prepare tissue homogenates or cell lysates from this compound-exposed samples.
-
Add TBA reagent and an acid (e.g., trichloroacetic acid) to the sample.
-
Heat the mixture at 95°C for 60 minutes.
-
Cool the samples and centrifuge to pellet any precipitate.
-
Measure the absorbance of the supernatant at 532 nm.
-
Quantify MDA concentration using a standard curve prepared with an MDA standard.
-
Visualization: Experimental Workflow
Caption: General workflow for assessing this compound neurotoxicity.
Conclusion for Drug Development Professionals
Understanding the dual neurotoxic profile of this compound—cholinergic overstimulation and induction of neuronal apoptosis via oxidative stress and mitochondrial failure—is critical for the development of effective countermeasures. While atropine and oximes are standard treatments for the acute cholinergic symptoms of organophosphate poisoning, they do not address the underlying non-cholinergic cellular damage that can lead to long-term neurological deficits.[4] Future therapeutic strategies should consider a multi-pronged approach, combining traditional cholinergic treatments with neuroprotective agents that can mitigate oxidative stress (antioxidants), preserve mitochondrial function, and inhibit apoptotic pathways. The experimental models and assays detailed in this guide provide a robust framework for screening and validating novel therapeutic candidates aimed at ameliorating the full spectrum of this compound-induced neurotoxicity.
References
- 1. RELEVANCE TO PUBLIC HEALTH - Toxicological Profile for Malathion - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. HEALTH EFFECTS - Toxicological Profile for Malathion - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Involvement of superoxide in this compound-induced toxicity in primary cultures of cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. What is the mechanism of Malathion? [synapse.patsnap.com]
- 7. Malathion Technical Fact Sheet [npic.orst.edu]
- 8. An Investigation of the Neurotoxic Effects of Malathion, Chlorpyrifos, and Paraquat to Different Brain Regions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Malathion | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
- 10. Mitochondrial respiratory dysfunction and oxidative stress after chronic malathion exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Malathion-induced oxidative stress in rat brain regions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. informaticsjournals.co.in [informaticsjournals.co.in]
- 13. Mitochondrial Respiratory Dysfunction and Oxidative Stress after Chronic Malathion Exposure - ProQuest [proquest.com]
- 14. Low-dose exposure to malathion and radiation results in the dysregulation of multiple neuronal processes, inducing neurotoxicity and neurodegeneration in mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Malathion increases apoptotic cell death by inducing lysosomal membrane permeabilization in N2a neuroblastoma cells: a model for neurodegeneration in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Malathion increases apoptotic cell death by inducing lysosomal membrane permeabilization in N2a neuroblastoma cells: a model for neurodegeneration in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. This compound-induced neurotoxicity in old rats: alterations in cerebral inositol lipid signalling, brain tissue calcium levels and early neuronal injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. This compound-induced brain phosphoinositide turnover and changes in brain calcium levels by female gender in pregnant and non-pregnant convulsing and non-convulsing rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Systematic Review of Calcium Channels and Intracellular Calcium Signaling: Relevance to Pesticide Neurotoxicity [mdpi.com]
- 21. tandfonline.com [tandfonline.com]
- 22. researchgate.net [researchgate.net]
- 23. Species-related differences in the inhibition of brain acetylcholinesterase by paraoxon and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Long-term and low-dose malathion exposure causes cognitive impairment in adult mice: evidence of hippocampal mitochondrial dysfunction, astrogliosis and apoptotic events - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Developmental neurotoxic effects of Malathion on 3D neurosphere system - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide to the Physical and Chemical Properties of Pure Malaoxon
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of pure malaoxon. The information is compiled from various scientific sources and is intended to support research, development, and safety assessments involving this compound.
Chemical Identity
| Property | Value | Source |
| IUPAC Name | diethyl 2-[(dimethoxyphosphoryl)oxy]butanedioate | PubChem |
| Synonyms | Malathion oxon, Malaoxone, Oxycarbophos, Liromat | PubChem[1] |
| CAS Number | 1634-78-2 | PubChem[1] |
| Molecular Formula | C₁₀H₁₉O₇PS | PubChem[1] |
| Molecular Weight | 314.29 g/mol | PubChem[1] |
| Canonical SMILES | CCOC(=O)CC(C(=O)OCC)OP(=S)(OC)OC | PubChem[1] |
Physical Properties
Pure this compound is a colorless to slightly yellow, viscous, oily liquid with a weak, unpleasant odor.[2] It is sensitive to prolonged exposure to air.[3]
Table 2.1: Quantitative Physical Properties of Pure this compound
| Property | Value | Conditions | Source |
| Melting Point | < 20 °C (< 68 °F) | PubChem[2] | |
| Boiling Point | 114 °C (237 °F) | at 0.0975 mmHg | PubChem[2] |
| Vapor Pressure | 1 x 10⁻⁴ mmHg | at 25 °C (estimated) | PubChem[1] |
| Water Solubility | Slightly soluble | PubChem[2],[3] | |
| Density | 1.248 ± 0.06 g/cm³ | (Predicted) | ChemicalBook[4] |
| Octanol-Water Partition Coefficient (Log Kow) | Data not readily available; experimental determination recommended. |
Chemical Properties
Table 3.1: Chemical Reactivity and Stability of Pure this compound
| Property | Description | Source |
| Hydrolysis | Undergoes base-catalyzed hydrolysis. The estimated second-order rate constant is 6 x 10⁻² L/mol-sec, corresponding to half-lives of 4 years at pH 7 and 130 days at pH 8. | PubChem[2] |
| Thermal Decomposition | Decomposes upon heating, producing toxic fumes of phosphorus oxides and sulfur oxides. | |
| Reactivity | Reacts with strong oxidizing agents, strong bases, and strong acids. |
Mechanism of Action: Acetylcholinesterase Inhibition
This compound is a potent inhibitor of the enzyme acetylcholinesterase (AChE).[5] AChE is crucial for the termination of nerve impulses at cholinergic synapses by hydrolyzing the neurotransmitter acetylcholine (ACh).[6]
The inhibition of AChE by this compound is an irreversible process involving the phosphorylation of a serine residue in the active site of the enzyme.[5] This leads to an accumulation of ACh in the synaptic cleft, resulting in continuous stimulation of muscarinic and nicotinic receptors.[6] This overstimulation is the basis of the cholinergic crisis observed in organophosphate poisoning.[6][7][8][9]
Signaling Pathway: Cholinergic Synapse and Acetylcholinesterase Inhibition
References
- 1. This compound | C10H19O7PS | CID 15415 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Species-related differences in the inhibition of brain acetylcholinesterase by paraoxon and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of AChE by malathion and some structurally similar compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Cholinergic Crisis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. wikem.org [wikem.org]
- 8. Cholinergic crisis - Wikipedia [en.wikipedia.org]
- 9. Cholinergic Crisis | PPTX [slideshare.net]
The Bioactivation of Malathion: A Technical Guide to the Discovery and History of Malaoxon
For Researchers, Scientists, and Drug Development Professionals
Introduction
Malathion, an organophosphate insecticide first introduced in the 1950s, has been widely utilized in agriculture and public health for its efficacy against a broad spectrum of insects.[1][2] Its relatively low toxicity in mammals compared to other organophosphates contributed to its widespread adoption. Central to the toxicology of malathion is its metabolic bioactivation to malaoxon, a significantly more potent metabolite. This technical guide provides an in-depth exploration of the discovery and history of this compound as a malathion metabolite, detailing the metabolic pathways, enzymatic kinetics, and experimental methodologies used to elucidate its role.
Discovery and Historical Context
The development of organophosphate insecticides burgeoned during and after World War II, with a focus on their potent acetylcholinesterase (AChE) inhibitory activity.[3] Early research into the toxicology of these compounds revealed that some, like malathion, were not potent AChE inhibitors in their parent form but became highly toxic in vivo. This observation led to the hypothesis of metabolic bioactivation.
While a specific seminal publication pinpointing the exact moment of this compound's discovery as the primary toxic metabolite is not readily apparent in the collected literature, the understanding of this process emerged from the broader investigation into organophosphate metabolism in the mid-20th century. Researchers like R. L. Metcalf and R. B. March were instrumental in advancing the understanding of how insects and mammals metabolize these compounds. Their work, along with others in the field, established that the phosphorothionate (P=S) group in malathion is oxidatively desulfurated to a phosphate (P=O) group, forming this compound.[4] This conversion was found to dramatically increase the compound's affinity for and inhibitory effect on acetylcholinesterase. It is the formation of this compound that is largely responsible for the neurotoxic effects associated with malathion exposure.[2][5]
Metabolic Pathways
The metabolism of malathion is a bifurcated process involving both bioactivation and detoxification pathways, which ultimately determines its toxicity.
Bioactivation to this compound
The conversion of malathion to its more toxic metabolite, this compound, is an oxidative process primarily mediated by the cytochrome P450 (CYP) enzyme system in the liver.[6][7] This bioactivation is a critical step, as this compound is a much more potent inhibitor of acetylcholinesterase than malathion itself.[8][9]
Several CYP isoforms have been identified as being involved in the formation of this compound in humans. At lower concentrations of malathion, CYP1A2 and, to a lesser extent, CYP2B6 are the primary catalysts.[6][10] At higher concentrations, CYP3A4 plays a more significant role.[6][10]
Detoxification Pathways
Mammals possess efficient detoxification pathways that compete with the bioactivation of malathion, which accounts for its relatively low mammalian toxicity.[8] Carboxylesterases rapidly hydrolyze the ester linkages in both malathion and this compound, leading to the formation of malathion monocarboxylic acid (MMCA) and malathion dicarboxylic acid (MDCA), which are significantly less toxic and more readily excreted.[8][11] This detoxification process is a key factor in the selective toxicity of malathion towards insects, which generally have lower carboxylesterase activity.
Quantitative Data
The following tables summarize key quantitative data related to the toxicity and metabolism of malathion and this compound.
Table 1: Comparative Acute Toxicity of Malathion and this compound
| Compound | Species | Route | LD50 | Reference(s) |
| Malathion | Rat (male) | Oral | 5400 mg/kg | [1] |
| Malathion | Rat (female) | Oral | 5700 mg/kg | [1] |
| Malathion | Mouse | Oral | 400-4000 mg/kg | [1] |
| Malathion | Rat | Dermal | >2000 mg/kg | [1] |
| This compound | Rat | Oral | 50 mg/kg | [12] |
| Malathion | Blue Catfish | 96-h exposure | LC50: 17.0 ppm | [13][14] |
| This compound | Blue Catfish | 96-h exposure | LC50: 3.1 ppm | [13][14] |
Table 2: Acetylcholinesterase Inhibition by Malathion and this compound
| Compound | Species/Enzyme Source | IC50 | Reference(s) |
| Malathion | Blue Catfish (Brain) | 8.5 ppm | [13][14] |
| Malathion | Blue Catfish (Liver) | 10.3 ppm | [13][14] |
| Malathion | Blue Catfish (Muscle) | 16.6 ppm | [13][14] |
| This compound | Blue Catfish (Brain) | 2.3 ppm | [13][14] |
| This compound | Blue Catfish (Liver) | 3.7 ppm | [13][14] |
| This compound | Blue Catfish (Muscle) | 6.8 ppm | [13][14] |
| This compound | Rodent Brain AChE | 30-80% of fish IC50 | [15] |
Table 3: Kinetic Parameters for this compound Formation in Human Liver Microsomes
| CYP Isoform | Apparent K_m (μM) | Reference(s) |
| High-affinity component (likely CYP1A2/2B6) | 53-67 | [6][16] |
| Low-affinity component (likely CYP3A4) | 427-1721 | [6][16] |
Experimental Protocols
In Vitro Malathion Metabolism Assay Using Liver Microsomes
This protocol is a generalized procedure for assessing the metabolic conversion of malathion to this compound and its detoxification products using liver microsomes.
Materials:
-
Cryopreserved liver microsomes (human or other species)
-
Malathion solution (in a suitable solvent like ethanol or DMSO)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
Quenching solution (e.g., ice-cold acetonitrile)
-
Incubator or water bath at 37°C
-
Centrifuge
-
Analytical instrument (GC-MS or LC-MS/MS)
Procedure:
-
Thaw the liver microsomes on ice.
-
Prepare the incubation mixture in microcentrifuge tubes by adding the phosphate buffer, malathion solution (at various concentrations to determine kinetics), and liver microsomes.
-
Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes) to equilibrate the temperature.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate the reaction at 37°C for a specified time (e.g., 0, 5, 15, 30, 60 minutes).
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube for analysis.
-
Analyze the supernatant for the presence and quantity of malathion, this compound, MMCA, and MDCA using a validated GC-MS or LC-MS/MS method.
Acetylcholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay is widely used to measure AChE activity and its inhibition by compounds like this compound.[17][18]
Materials:
-
Purified acetylcholinesterase (e.g., from electric eel or human erythrocytes)
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
Acetylthiocholine iodide (ATCI), the substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), Ellman's reagent
-
This compound solution (at various concentrations)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Prepare solutions of AChE, ATCI, and DTNB in the phosphate buffer.
-
In the wells of a 96-well plate, add the phosphate buffer, DTNB solution, and the AChE solution.
-
Add different concentrations of the this compound solution to the appropriate wells. Include control wells with no inhibitor.
-
Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specific duration to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding the ATCI solution to all wells.
-
Immediately begin monitoring the change in absorbance at 412 nm over time using the microplate reader. The yellow product, 5-thio-2-nitrobenzoate, is formed from the reaction of thiocholine (the product of ATCI hydrolysis) with DTNB.
-
Calculate the rate of the reaction for each well.
-
Determine the percent inhibition for each this compound concentration and calculate the IC50 value.
Gas Chromatography-Mass Spectrometry (GC-MS) for this compound Quantification
This protocol outlines a general procedure for the analysis of malathion and this compound in biological samples.[19][20][21]
Sample Preparation:
-
Extract the analytes from the biological matrix (e.g., plasma, tissue homogenate) using a suitable organic solvent (e.g., hexane, ethyl acetate) via liquid-liquid extraction.
-
Dry the organic extract over anhydrous sodium sulfate.
-
Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in a small volume of a suitable solvent for GC injection.
GC-MS Conditions:
-
Gas Chromatograph: Equipped with a capillary column suitable for pesticide analysis (e.g., HP-5MS).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector: Splitless mode at an appropriate temperature (e.g., 250°C).
-
Oven Temperature Program: A gradient program to separate malathion and this compound from other matrix components. For example, start at a lower temperature (e.g., 70°C), ramp up to a higher temperature (e.g., 280°C).
-
Mass Spectrometer: Operated in electron ionization (EI) mode.
-
Data Acquisition: Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity, monitoring characteristic ions for malathion and this compound.
Quantification:
-
Generate a calibration curve using standards of known concentrations of malathion and this compound.
-
Quantify the analytes in the samples by comparing their peak areas to the calibration curve.
Visualizations
Caption: Metabolic pathways of malathion bioactivation and detoxification.
Caption: Experimental workflow for studying malathion metabolism and toxicity.
Conclusion
The discovery of this compound as the active metabolite of malathion was a pivotal moment in the understanding of organophosphate toxicology. It highlighted the critical role of metabolic processes in determining the ultimate toxicity of a xenobiotic. The interplay between the bioactivation pathway mediated by cytochrome P450 enzymes and the detoxification pathway dominated by carboxylesterases explains the selective toxicity of malathion and its relative safety in mammals. The experimental protocols detailed herein provide a framework for the continued investigation of malathion metabolism and the development of safer and more effective insecticides. This in-depth understanding is crucial for researchers, scientists, and drug development professionals in the fields of toxicology, pharmacology, and environmental science.
References
- 1. Malathion Technical Fact Sheet [npic.orst.edu]
- 2. beyondpesticides.org [beyondpesticides.org]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. epa.gov [epa.gov]
- 6. Malathion bioactivation in the human liver: the contribution of different cytochrome p450 isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ijcrt.org [ijcrt.org]
- 9. Malathion - Wikipedia [en.wikipedia.org]
- 10. Mechanistic and Other Relevant Data - Some Organophosphate Insecticides and Herbicides - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. In vitro metabolic clearance of malathion in rats and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. apvma.gov.au [apvma.gov.au]
- 13. researchgate.net [researchgate.net]
- 14. Comparing the relative toxicity of malathion and this compound in blue catfish Ictalurus furcatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Species-related differences in the inhibition of brain acetylcholinesterase by paraoxon and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Redirecting [linkinghub.elsevier.com]
- 17. How do I screen for acetylcholinesterase activity? | AAT Bioquest [aatbio.com]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. atsdr.cdc.gov [atsdr.cdc.gov]
- 20. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 21. Simultaneous Determination of Parathion, Malathion, Diazinon, and Pirimiphos Methyl in Dried Medicinal Plants Using Solid-Phase Microextraction Fibre Coated with Single-Walled Carbon Nanotubes - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of Malaoxon in Water Samples by High-Performance Liquid Chromatography (HPLC)
Abstract
This application note provides a detailed methodology for the quantitative analysis of malaoxon in various water matrices, including surface and groundwater. The described method utilizes High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS), a technique renowned for its high sensitivity and selectivity. The protocol encompasses sample collection, preservation, extraction, and final quantification, making it a valuable resource for researchers, scientists, and professionals in drug development and environmental monitoring.
Introduction
This compound is the primary toxic metabolite of malathion, a widely used organophosphate insecticide. Due to its potential for environmental contamination and adverse health effects, monitoring its presence in water sources is of paramount importance. This document outlines a robust and validated HPLC-MS/MS method for the accurate quantification of this compound in water samples.
Data Presentation
The following tables summarize the key quantitative data and chromatographic conditions for the analysis of this compound.
Table 1: HPLC and Mass Spectrometry Parameters
| Parameter | Value |
| HPLC System | Agilent 1100 LC or equivalent[1] |
| Column | Phenomenex Synergi Fusion RP, 100A (100 mm x 2.0 mm I.D.)[1] |
| Guard Column | Phenomenex Fusion security guard pre-column cartridge (4 x 2 mm)[1] |
| Mobile Phase A | 0.088% Formic acid in HPLC water[1] |
| Mobile Phase B | HPLC grade Methanol[1] |
| Gradient Program | 0.0-0.5 min (75:25 A:B), 5.0-9.0 min (5:95 A:B), 9.5-13 min (75:25 A:B)[1] |
| Flow Rate | Not explicitly stated, typically 0.2-0.4 mL/min for a 2.0 mm ID column |
| Injection Volume | 20 µL[2] |
| Column Temperature | 50°C[3] |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[1] |
| MS/MS System | Triple Quadrupole Mass Spectrometer[1][4] |
| Parent Ion (m/z) | 315.2[1] |
| Product Ions (m/z) | 126.9 (Quantitation), 99.1 (Confirmation 1), 143.1 (Confirmation 2)[1] |
Table 2: Method Performance Characteristics
| Parameter | Value | Reference |
| Limit of Quantification (LOQ) | 0.018 µg/L (18 ppt) | [1] |
| Limit of Detection (LOD) | 0.006 µg/L (6 ppt) | [1] |
| Retention Time | Approximately 7.1 min | [1] |
| Recovery | Within acceptable guidelines (typically 70-120%) | [1] |
Experimental Protocols
Sample Collection and Preservation
Proper sample collection and preservation are crucial to prevent the degradation of this compound. It is recommended to collect water samples in amber glass bottles to minimize photodegradation. To inhibit microbial degradation and hydrolysis, samples should be cooled to approximately 4°C immediately after collection and during transport to the laboratory.[5] For samples containing residual chlorine, a quenching agent should be added.[5] Rapid analysis is recommended due to the limited stability of malathion and its metabolites.[5]
Sample Preparation: Solid-Phase Extraction (SPE)
Solid-phase extraction is a widely used technique for the pre-concentration and purification of analytes from complex matrices.
Materials:
-
Oasis® HLB SPE cartridge (e.g., 3 cc, 60 mg)[1]
-
HPLC grade Methanol[1]
-
0.088% Formic acid in deionized water[1]
-
5% Methanol in deionized water[1]
-
Ammonium hydroxide solution[1]
-
Acetic acid solution[1]
-
Nitrogen evaporator
Procedure:
-
Cartridge Conditioning: Condition the Oasis® HLB SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.[6] Do not allow the cartridge to dry out.
-
Sample Loading: Load a 250 mL water sample onto the conditioned cartridge at a flow rate of 8-10 mL/min.[1][6]
-
Cartridge Washing:
-
Analyte Elution: Elute the retained this compound from the cartridge with 2.0 mL of HPLC grade methanol.[1]
-
Solvent Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.[1]
-
Reconstitute the residue in an appropriate volume (e.g., 1 mL) of the initial mobile phase composition (e.g., 50:50 methanol:0.088% formic acid).[1]
-
Vortex the sample to ensure complete dissolution. The sample is now ready for HPLC-MS/MS analysis.
-
HPLC-MS/MS Analysis
Procedure:
-
Set up the HPLC and MS/MS systems according to the parameters outlined in Table 1.
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
-
Inject a series of calibration standards to generate a calibration curve.
-
Inject the prepared water samples.
-
Include quality control (QC) samples at regular intervals to monitor instrument performance and method accuracy.
Data Analysis and Quantification
The concentration of this compound in the water samples is determined by comparing the peak area of the analyte in the sample to the calibration curve generated from the standards. The quantitation is based on the parent-to-product ion transition of m/z 315.2 → 126.9.[1] The confirmation ions (m/z 99.1 and 143.1) should also be present and their ratios to the quantitation ion should be consistent with those of the calibration standards to ensure the identity of the analyte.
Visualization
The following diagram illustrates the complete workflow for the quantification of this compound in water samples.
Caption: Workflow for this compound Quantification in Water.
References
- 1. epa.gov [epa.gov]
- 2. Analytical method of validation and extraction of malathion in water and soil after fogging against Aedes aegypti | Ambiente e Agua - An Interdisciplinary Journal of Applied Science [ambi-agua.net]
- 3. fao.org [fao.org]
- 4. lupinepublishers.com [lupinepublishers.com]
- 5. Guidelines for Canadian drinking water quality – Malathion: Analytical and treatment considerations - Canada.ca [canada.ca]
- 6. akjournals.com [akjournals.com]
Gas chromatography-mass spectrometry (GC-MS) for malaoxon detection
An Application Note and Protocol for the Detection of Malaoxon using Gas Chromatography-Mass Spectrometry (GC-MS).
Application Note
Introduction
This compound is the oxygen analog and a primary toxic metabolite of malathion, a widely used organophosphate insecticide.[1] The metabolic activation of malathion to this compound significantly increases its toxicity, as this compound is a more potent inhibitor of the enzyme acetylcholinesterase. Due to its heightened toxicity and potential presence in environmental and biological samples, sensitive and specific analytical methods for the detection and quantification of this compound are crucial for food safety, environmental monitoring, and toxicology studies. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and reliable technique for the analysis of semi-volatile compounds like this compound, offering excellent chromatographic separation and definitive mass-based identification.[2]
Principle of the Method
This method utilizes Gas Chromatography (GC) to separate this compound from other components in a sample matrix. The sample extract is injected into the GC, where it is vaporized and carried by an inert gas through a capillary column. Separation is achieved based on the differential partitioning of analytes between the mobile phase (carrier gas) and the stationary phase coated on the column walls. Following separation, the analyte elutes from the column and enters the Mass Spectrometer (MS). In the MS, molecules are ionized, typically by Electron Impact (EI), which causes them to fragment in a reproducible manner.[3] The resulting charged fragments are separated by their mass-to-charge ratio (m/z). The mass spectrum, a plot of ion abundance versus m/z, serves as a chemical fingerprint for identification. For quantification, the instrument can be operated in Selected Ion Monitoring (SIM) mode, where only specific, characteristic ions for this compound are monitored, providing enhanced sensitivity and selectivity.[3]
Sample Preparation
Effective sample preparation is critical to remove interfering matrix components and concentrate the analyte. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted and efficient technique for extracting pesticide residues from food and agricultural matrices.[4] It involves an initial extraction with an organic solvent (typically acetonitrile) and salts, followed by a dispersive solid-phase extraction (d-SPE) step for cleanup.[4]
Quantitative Data Summary
The following table summarizes typical quantitative performance data for the analysis of this compound using GC-MS/MS, a highly sensitive configuration of the technique.
| Parameter | Value | Matrix | Reference |
| Limit of Quantitation (LOQ) | 2 µg/kg | Fruits and Vegetables | [5] |
| Linearity (r²) | ≥ 0.99 | Matrix-matched standards | [3][6] |
| Recovery | 82% - 109% | Soil, Fruit, Vegetables | [7] |
| Precision (RSD) | < 10% | Fruits and Vegetables | [5] |
Note: The cited recovery and precision values from reference[7] were achieved using HPLC-MS/MS but are representative of the performance expected from modern, validated chromatographic methods. Linearity is consistently reported to be excellent for organophosphate analysis by GC-MS.[3][6]
Experimental Workflow
Detailed Experimental Protocol
Apparatus and Materials
-
Gas Chromatograph with a Mass Selective Detector (GC-MS)
-
GC column: DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.[8][9]
-
High-speed centrifuge capable of >4000 rpm
-
Mechanical shaker or vortex mixer
-
Nitrogen evaporator
-
Analytical balance
-
Syringes and vials
-
50 mL and 15 mL polypropylene centrifuge tubes
Reagents and Standards
-
Acetonitrile (ACN), pesticide residue grade
-
Anhydrous magnesium sulfate (MgSO₄)
-
Sodium chloride (NaCl)
-
Primary Sorbent Amine (PSA)
-
Graphitized Carbon Black (GCB), if needed for pigmented samples
-
This compound certified reference standard
-
Ethyl acetate, pesticide residue grade
-
Helium (carrier gas), 99.999% purity
Standard Solution Preparation
-
Stock Standard (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of ethyl acetate.
-
Working Standards: Prepare a series of working standards (e.g., 0.01, 0.05, 0.1, 0.5, 1.0 µg/mL) by serial dilution of the stock standard with ethyl acetate. These will be used to construct the calibration curve.
Sample Preparation (QuEChERS Protocol)
-
Homogenization: Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.[4]
-
Extraction: Add 10 mL of acetonitrile to the tube. Cap tightly and shake vigorously for 1 minute.[4] Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl). Shake vigorously for another 1-2 minutes.
-
Centrifugation: Centrifuge the tube at ≥ 4000 rpm for 5 minutes.[4]
-
Cleanup (d-SPE): Transfer an aliquot of the upper acetonitrile layer (supernatant) to a 15 mL d-SPE tube containing anhydrous MgSO₄ and PSA sorbent.
-
Final Centrifugation: Vortex the d-SPE tube for 30 seconds and then centrifuge at ≥ 4000 rpm for 5 minutes.
-
Final Extract: Transfer the cleaned extract to a clean tube. Evaporate to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume (e.g., 1 mL) of ethyl acetate. The sample is now ready for GC-MS analysis.
GC-MS Operating Conditions
| GC Parameter | Condition | Reference |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) | [3] |
| Injection Volume | 1 µL | [8] |
| Inlet Temperature | 250 °C | [9] |
| Injection Mode | Splitless | [8][9] |
| Carrier Gas | Helium | [8] |
| Flow Rate | 1.0 - 1.5 mL/min (constant flow) | [3][8] |
| Oven Program | Initial 100°C for 3 min, ramp at 25°C/min to 175°C, then 8°C/min to 290°C, hold for 5 min. | [8] |
| MS Parameter | Condition | Reference |
| Ionization Mode | Electron Impact (EI) | [3] |
| Ion Source Temp. | 230 °C | [3][8] |
| Transfer Line Temp. | 280 - 300 °C | [3][10] |
| Electron Energy | 70 eV | [3] |
| Detection Mode | Selected Ion Monitoring (SIM) | [3] |
| Quantifier Ion (m/z) | 127 | [11] |
| Qualifier Ions (m/z) | 159, 93 | [11] |
Note: The oven temperature program should be optimized based on the specific instrument and desired separation.
Data Analysis and Quantification
-
Identification: The presence of this compound is confirmed if a peak is detected at the expected retention time and the ratio of the quantifier to qualifier ions is within acceptable limits (e.g., ±20%) of the ratio observed in a standard.
-
Quantification: Construct a calibration curve by plotting the peak area of the quantifier ion (m/z 127) against the concentration of the working standards. Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.
This compound Fragmentation Pathway
References
- 1. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 2. atsdr.cdc.gov [atsdr.cdc.gov]
- 3. Simultaneous Determination of Parathion, Malathion, Diazinon, and Pirimiphos Methyl in Dried Medicinal Plants Using Solid-Phase Microextraction Fibre Coated with Single-Walled Carbon Nanotubes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hpst.cz [hpst.cz]
- 5. agilent.com [agilent.com]
- 6. agilent.com [agilent.com]
- 7. Enantiomeric separation of malathion and this compound and the chiral residue analysis in food and environmental matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Residue analysis of selected organophosphorus and organochlorine pesticides in commercial tomato fruits by gas chromatography mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Multi-Residue Analysis of Organophosphorus Pesticides in Vegetable Using GC-MS [scirp.org]
- 10. ijcmas.com [ijcmas.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the Preparation of Malaoxon Analytical Standard for Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Malaoxon is the primary toxic metabolite of malathion, a widely used organophosphate insecticide.[1][2][3] Accurate quantification of this compound residues in environmental and biological samples is crucial for assessing exposure and ensuring public safety.[2] This document provides a detailed protocol for the preparation of this compound analytical standards for chromatographic analysis, ensuring accuracy and reproducibility in research, quality control, and drug development settings. The protocols are based on established methods and best practices.[4][5]
Materials and Reagents
High-purity this compound analytical standard (≥98%) should be sourced from a reputable supplier.[6] All solvents and reagents must be of HPLC or analytical grade.
| Material/Reagent | Specification | Recommended Supplier(s) |
| This compound | Analytical Standard, Purity ≥98.0% | FUJIFILM Wako Pure Chemical Corporation, Sigma-Aldrich (PESTANAL®) |
| Acetonitrile | HPLC Grade, Lichrosolv® or equivalent | Merck, Sigma-Aldrich |
| Acetone | HPLC Grade | Fisher Scientific, VWR |
| Water | HPLC Grade | Millipore (Milli-Q®) or equivalent |
| Volumetric flasks | Class A | Pyrex, Kimble |
| Micropipettes | Calibrated | Eppendorf, Gilson |
| Analytical balance | 4-decimal place | Mettler Toledo, Sartorius |
| Syringe filters | 0.45 µm PTFE | Pall, Millipore |
Experimental Protocols
Preparation of this compound Stock Standard Solution (1000 µg/mL)
This protocol describes the preparation of a 1000 µg/mL stock solution of this compound in acetonitrile.
Procedure:
-
Allow the vial containing the neat this compound analytical standard to equilibrate to room temperature before opening to prevent condensation.
-
Accurately weigh approximately 10 mg of the this compound standard onto a tared weigh boat using a calibrated analytical balance.
-
Quantitatively transfer the weighed this compound into a 10 mL Class A volumetric flask.
-
Add a small amount of HPLC-grade acetonitrile to dissolve the standard.
-
Once dissolved, bring the flask to volume with acetonitrile.
-
Cap the flask and invert it several times to ensure homogeneity.
-
Transfer the stock solution to an amber glass vial with a PTFE-lined cap.
-
Label the vial clearly with the compound name, concentration, solvent, preparation date, and initials of the analyst.
-
Store the stock solution at 2-8°C and protected from light.[3] Under these conditions, the solution is stable for at least three months.[5]
Preparation of Intermediate and Working Standard Solutions
This protocol describes the serial dilution of the stock solution to prepare intermediate and working standards for calibration.
Procedure:
-
Prepare an intermediate standard solution of 100 µg/mL by pipetting 1 mL of the 1000 µg/mL stock solution into a 10 mL volumetric flask and diluting to volume with the desired solvent (e.g., acetonitrile or a mixture of acetonitrile and water).
-
From the 100 µg/mL intermediate standard, prepare a series of working standards for the calibration curve. For example, to prepare 10, 5, 2.5, 1, and 0.5 µg/mL standards, perform the following dilutions:
-
10 µg/mL: Pipette 1 mL of the 100 µg/mL solution into a 10 mL volumetric flask and dilute to volume.
-
5 µg/mL: Pipette 0.5 mL of the 100 µg/mL solution into a 10 mL volumetric flask and dilute to volume.
-
2.5 µg/mL: Pipette 0.25 mL of the 100 µg/mL solution into a 10 mL volumetric flask and dilute to volume.
-
1 µg/mL: Pipette 100 µL of the 100 µg/mL solution into a 10 mL volumetric flask and dilute to volume.
-
0.5 µg/mL: Pipette 50 µL of the 100 µg/mL solution into a 10 mL volumetric flask and dilute to volume.
-
-
Filter the working standards through a 0.45 µm syringe filter before transferring to autosampler vials.
-
Working standards should be prepared fresh daily or as stability data permits.
Chromatographic Analysis
This compound can be analyzed by various chromatographic techniques, including High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).
HPLC-UV Method
This method is suitable for the determination of this compound in various sample matrices.
| Parameter | Condition |
| Column | C18 reverse-phase (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic: Acetonitrile:Water (e.g., 60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection | UV at 220 nm[7][8] |
| Run Time | 10 minutes |
GC-MS Method
This method offers high sensitivity and selectivity for the analysis of this compound.
| Parameter | Condition |
| Column | ZB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Inlet Temperature | 250°C |
| Injection Mode | Splitless |
| Oven Program | Start at 80°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min |
| MS Transfer Line | 280°C |
| Ion Source Temp | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 50-400 m/z |
Workflow and Logical Relationships
The following diagram illustrates the workflow for the preparation of this compound analytical standards and subsequent chromatographic analysis.
Caption: Workflow for this compound Standard Preparation and Analysis.
Safety Precautions
This compound is highly toxic and should be handled with extreme care in a well-ventilated fume hood.[2] Appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, must be worn at all times. Refer to the Safety Data Sheet (SDS) for detailed safety information.
Conclusion
This application note provides a comprehensive guide for the preparation of this compound analytical standards for chromatographic analysis. Adherence to these protocols will ensure the generation of accurate and reliable data for the quantification of this compound in various matrices. The provided chromatographic methods can be adapted and validated for specific research needs.
References
- 1. HPLC Analysis of Malathion | SIELC Technologies [sielc.com]
- 2. hpc-standards.com [hpc-standards.com]
- 3. 马拉氧磷 PESTANAL®, analytical standard | Sigma-Aldrich [sigmaaldrich.com]
- 4. fao.org [fao.org]
- 5. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 6. 1634-78-2・this compound Standard・137-15211[Detail Information] | [Analytical Chemistry]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 7. akjournals.com [akjournals.com]
- 8. researchgate.net [researchgate.net]
Application Note: Quantitative ³¹P-NMR Spectroscopy for the Analysis of Malaoxon in Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Malaoxon is the primary toxic metabolite of the organophosphate insecticide malathion. Its presence in malathion formulations is a critical quality control parameter due to its significantly higher toxicity. Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, specifically ³¹P-NMR, offers a powerful and direct method for the quantification of phosphorus-containing compounds like this compound.[1][2] This technique provides high selectivity, requires minimal sample preparation, and offers excellent precision and accuracy, making it a valuable alternative to chromatographic methods.[3] This application note provides a detailed protocol for the quantitative analysis of this compound in pesticide formulations using ³¹P-NMR spectroscopy.
Principle of the Method
The quantitative analysis of this compound in malathion formulations by ³¹P-NMR is based on the direct relationship between the integral of a specific resonance signal and the molar concentration of the corresponding nucleus in the sample. By comparing the integral of the this compound signal to that of the malathion signal, the molar ratio of the two compounds can be accurately determined. The weight percentage of this compound relative to malathion can then be calculated using their respective molecular weights. This relative quantification method eliminates the need for an internal standard, simplifying the experimental procedure.
Method Performance Characteristics (Illustrative Example)
Due to the limited availability of specific public validation data for the ³¹P-NMR analysis of this compound, the following table presents representative performance characteristics for the quantitative ³¹P-NMR analysis of an organophosphorus compound. This data serves to illustrate the typical performance of the technique.
| Parameter | Typical Performance |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | ~3 mg/L |
| Limit of Quantification (LOQ) | ~10 mg/L |
| Precision (RSD) | < 2% |
| Accuracy (Recovery) | 98 - 102% |
Experimental Protocols
This section details the necessary equipment, reagents, and procedures for the quantitative analysis of this compound in liquid malathion formulations.
Equipment and Reagents
-
NMR Spectrometer: A 250 MHz (or higher field) NMR spectrometer equipped with a phosphorus probe.
-
NMR Tubes: 5 mm NMR tubes.
-
Solvent: Deuterated acetone (acetone-d₆) and analytical grade acetone.
-
Sample Handling: Pipettes, volumetric flasks, and vials.
-
Ultrasonic Bath
-
Centrifuge
Sample Preparation
-
Thoroughly homogenize the malathion formulation by shaking.
-
Transfer 0.5 mL of the formulation into a sample vial.
-
Add 1.0 mL of a 10% (v/v) solution of acetone-d₆ in acetone.
-
Mix the solution thoroughly using a vortex mixer.
-
Place the vial in an ultrasonic bath for 10 minutes to ensure complete dissolution.
-
Centrifuge the sample for 10 minutes to pellet any insoluble material.
-
Carefully transfer 0.6 mL of the supernatant into a 5 mm NMR tube.
NMR Data Acquisition
The following table outlines the typical acquisition parameters for the ³¹P-NMR experiment.
| Parameter | Value |
| Nucleus | ³¹P |
| Pulse Program | Standard one-pulse with inverse-gated ¹H decoupling |
| Relaxation Delay (d1) | 60 s |
| Pulse Width | 90° pulse |
| Number of Scans | 64 |
| Spectral Width | 200 ppm |
| Temperature | 25 °C |
Data Processing and Quantification
-
Apply a Lorentzian line broadening of 1 Hz to the Free Induction Decay (FID).
-
Perform a Fourier transform.
-
Manually phase the resulting spectrum.
-
Apply a baseline correction.
-
Reference the malathion signal to approximately 95.88 ppm. The this compound signal will appear at approximately 29 ppm.
-
Integrate the malathion and this compound signals.
-
Calculate the percentage of this compound relative to malathion using the following formula:
This compound (% of Malathion) = (I_this compound / I_malathion) * (MW_this compound / MW_malathion) * 100
Where:
-
I_this compound = Integral of the this compound signal
-
I_malathion = Integral of the malathion signal
-
MW_this compound = Molecular weight of this compound (314.3 g/mol )
-
MW_malathion = Molecular weight of malathion (330.36 g/mol )
-
Visualizations
Conversion of Malathion to this compound
Malathion is converted to its more toxic oxon analog, this compound, through an oxidative desulfuration process, a key metabolic pathway.[4]
Caption: Metabolic activation of malathion to this compound.
Experimental Workflow for this compound Analysis
The following diagram outlines the key steps in the quantitative ³¹P-NMR analysis of this compound in a formulation.
Caption: Workflow for quantitative ³¹P-NMR analysis.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Method performance and validation for quantitative analysis by (1)h and (31)p NMR spectroscopy. Applications to analytical standards and agricultural chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Quantitative 31P-NMR for Purity Determination of Organophosphorus Compounds (Pharmaceuticals)] - PubMed [pubmed.ncbi.nlm.nih.gov]
Developing a fluorescent biosensor for ultrasensitive malaoxon detection
For Researchers, Scientists, and Drug Development Professionals
Introduction
Malaoxon, the primary and more toxic metabolite of the organophosphate pesticide malathion, poses a significant threat to human health and environmental safety due to its potent inhibition of acetylcholinesterase (AChE).[1][2][3] The development of rapid, sensitive, and selective methods for the detection of this compound is crucial for food safety, environmental monitoring, and public health. This document provides detailed application notes and protocols for a novel fluorescent biosensor demonstrating ultrasensitive detection of this compound. The described system utilizes a "mix-and-detect" approach based on an acetylcholinesterase (AChE)-acetylthiocholine (ATCh)-silver-graphene oxide (Ag-GO) nanocomposite.[1][2][4]
The principle of this biosensor relies on the enzymatic activity of AChE. In the absence of this compound, AChE catalyzes the hydrolysis of acetylthiocholine (ATCh) to thiocholine (TCh). The positively charged TCh then induces the aggregation of citrate-coated silver nanoparticles (AgNPs) on graphene oxide (GO) sheets, leading to a significant enhancement of the fluorescence signal.[1][2][4] When this compound is present, it inhibits AChE activity, reducing the production of TCh and consequently preventing the aggregation of AgNPs on the GO. This results in a decrease in fluorescence intensity, which is proportional to the concentration of this compound.[1][2][4] This method offers high sensitivity and a low limit of detection, making it a promising tool for various analytical applications.[1][2][4]
Quantitative Data Summary
The performance of the fluorescent biosensor for this compound detection is summarized in the table below. This data highlights the sensor's high sensitivity and effectiveness in complex matrices.
| Parameter | Value | Reference |
| Limit of Detection (LOD) | 0.9 fM | [1][2] |
| Limit of Quantification (LOQ) | 3 fM | [1][2] |
| Linear Detection Range | 0.001 pM to 1000 pM | [1][2] |
| Recovery in Agricultural Water | >98% | [1] |
| Recovery in Carrot Juice | >98% | [1] |
| Recovery in Grape Juice | >98% | [1] |
Experimental Protocols
Preparation of Ag-GO Nanohybrid
This protocol describes the synthesis of the silver-graphene oxide nanohybrid, a key component of the fluorescent biosensor.
Materials:
-
Graphene Oxide (GO)
-
Silver Nitrate (AgNO₃)
-
Sodium Citrate
-
Milli-Q Water
Procedure:
-
Disperse a specific amount of GO in Milli-Q water to achieve a homogeneous suspension.
-
In a separate flask, prepare a solution of silver nitrate.
-
Add the silver nitrate solution to the GO suspension under constant stirring.
-
Introduce sodium citrate solution to the mixture as a reducing and capping agent.
-
Heat the mixture under reflux with continuous stirring for a specified time to allow for the formation of silver nanoparticles on the graphene oxide sheets.
-
Allow the solution to cool to room temperature.
-
Centrifuge the resulting Ag-GO nanohybrid and wash with Milli-Q water to remove any unreacted reagents.
-
Resuspend the purified Ag-GO nanohybrid in Milli-Q water for further use.
Protocol for this compound Detection
This protocol outlines the "mix-and-detect" procedure for the quantification of this compound using the prepared Ag-GO nanohybrid and AChE.
Materials:
-
Ag-GO nanohybrid suspension (prepared as above)
-
Acetylcholinesterase (AChE) solution
-
Acetylthiocholine (ATCh) solution
-
This compound standards of varying concentrations (0.001 pM to 1000 pM)
-
Milli-Q Water
-
Phosphate Buffer Solution (PBS)
-
Fluorescence Spectrophotometer
Procedure:
-
In a microcentrifuge tube, add 25 µL of the this compound standard or sample solution.
-
To this, add a specific volume of AChE solution and incubate for 10 minutes to allow for the inhibition reaction.[1]
-
Following incubation, add the ATCh substrate to the mixture.[1]
-
Immediately add 200 µL of the dispersed Ag-GO nanohybrid suspension.[1]
-
Adjust the final volume of the mixture to 1 mL with Milli-Q water.[1]
-
Measure the fluorescence emission intensity at 423 nm using a fluorescence spectrophotometer.[1][2]
-
A decrease in fluorescence intensity compared to a blank sample (without this compound) indicates the presence of this compound.
-
Plot a calibration curve of fluorescence intensity versus this compound concentration to quantify the amount of this compound in unknown samples.
Visualizations
Signaling Pathway of the Fluorescent Biosensor
Caption: Signaling pathway of the AChE-based fluorescent biosensor for this compound detection.
Experimental Workflow for this compound Detection
Caption: Experimental workflow for the detection of this compound using the fluorescent biosensor.
Logical Relationship of Biosensor Components
References
- 1. An ultrasensitive “mix-and-detect” kind of fluorescent biosensor for this compound detection using the AChE-ATCh-Ag-GO system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An ultrasensitive “mix-and-detect” kind of fluorescent biosensor for this compound detection using the AChE-ATCh-Ag-GO system - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. An ultrasensitive “mix-and-detect” kind of fluorescent biosensor for this compound detection using the AChE-ATCh-Ag-GO system - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02253F [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
Application Note: Chiral HPLC Analysis of Malaoxon Enantiomers
Audience: Researchers, scientists, and drug development professionals.
Introduction
Malaoxon is the primary toxic metabolite of malathion, a widely used chiral organophosphate insecticide.[1][2] The enantiomers of chiral pesticides can exhibit different biological activities and toxicities.[3][4] Therefore, the ability to separate and quantify individual enantiomers is crucial for environmental monitoring, food safety analysis, and toxicological studies. This application note provides a detailed protocol for the enantioselective analysis of this compound using High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase. The described method is based on a validated approach for the simultaneous separation of both malathion and this compound enantiomers, offering high sensitivity and resolution.[1][2]
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the chiral analysis of this compound enantiomers based on a validated HPLC-MS/MS method.[1][2]
| Parameter | Value |
| Chiral Column | CHIRALPAK IC |
| Mobile Phase | Acetonitrile/Water (40/60, v/v) |
| Flow Rate | 0.5 mL/min |
| Elution Order | (-)-malaoxon followed by (+)-malaoxon |
| Limit of Detection (LOD) | 0.08 µg/kg |
| Limit of Quantification (LOQ) | 0.20-0.25 µg/kg |
| Linearity Range | 0.02-12 mg/L |
| Mean Recoveries | 82.26% to 109.04% |
| Relative Standard Deviations (RSDs) | 0.71% to 8.63% |
Experimental Protocol
This protocol details the methodology for the chiral separation of this compound enantiomers by HPLC.
1. Materials and Reagents
-
This compound racemic standard
-
Acetonitrile (HPLC grade or higher)
-
Water (HPLC grade or higher)
-
Methanol (for sample preparation, HPLC grade)
-
Sample matrices (e.g., soil, fruit, vegetables)
2. Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, and column oven.
-
Mass Spectrometer (MS/MS) detector for sensitive and selective detection. An optical rotation detector can be used to determine the elution order.[1][2]
-
Chiral Column: CHIRALPAK IC (or equivalent polysaccharide-based chiral stationary phase). Other columns like Chiralcel OJ have also been used for this compound separation.[5]
3. Chromatographic Conditions
-
Chiral Column: CHIRALPAK IC
-
Column Temperature: Maintained at a constant temperature (e.g., 25°C) for reproducibility.
-
Injection Volume: 10 µL (can be optimized)
-
Detection: HPLC-MS/MS
4. Standard Solution Preparation
-
Prepare a stock solution of racemic this compound in a suitable solvent such as acetonitrile or methanol.
-
Perform serial dilutions of the stock solution with the mobile phase to prepare calibration standards covering the desired concentration range (e.g., 0.02-12 mg/L).[1][2]
5. Sample Preparation (for food and environmental matrices)
-
A QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) based method is often suitable for extracting pesticide residues from complex matrices.
-
Extraction: Homogenize the sample (e.g., 10 g of fruit or vegetable) with acetonitrile.
-
Salting-out: Add magnesium sulfate and sodium chloride to induce phase separation.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Take an aliquot of the acetonitrile supernatant and add a d-SPE cleanup sorbent (e.g., PSA, C18, GCB) to remove interfering matrix components.
-
Final Solution: Centrifuge and filter the supernatant. The final extract can be diluted with the mobile phase before injection if necessary.
6. Data Analysis
-
Integrate the peak areas of the two separated this compound enantiomers.
-
Construct calibration curves by plotting the peak area against the concentration for each enantiomer.
-
Quantify the amount of each enantiomer in the samples by using the regression equation from the calibration curve.
Visualizations
Caption: Workflow for the chiral analysis of this compound enantiomers.
References
- 1. Enantiomeric separation of malathion and this compound and the chiral residue analysis in food and environmental matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Probing the chiral separation mechanism and the absolute configuration of malathion, this compound and isomalathion enantiomers by chiral high performance liquid chromatography coupled with chiral detector-binding energy computations - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Role of Malaoxon in Pesticide Resistance Research
Introduction
Malaoxon is the biologically active oxon metabolite of malathion, a widely used organophosphate (OP) insecticide.[1] While malathion itself has low toxicity, it undergoes metabolic bioactivation within the insect to form this compound.[2][3] this compound is a potent neurotoxin that functions by inhibiting the enzyme acetylcholinesterase (AChE) at nerve synapses.[2][4] This inhibition leads to an accumulation of the neurotransmitter acetylcholine, causing continuous nerve stimulation, paralysis, and ultimately, the death of the insect.[4] Due to its direct role in toxicity, this compound is a critical tool in studying the mechanisms by which insects develop resistance to organophosphate insecticides. Understanding these resistance mechanisms is vital for developing effective pest management strategies.[5][6]
The primary mechanisms of resistance to organophosphates like malathion and its active form, this compound, fall into two main categories: target-site insensitivity and metabolic resistance.[7][8]
-
Target-Site Insensitivity: This occurs due to mutations in the gene encoding the AChE enzyme. These mutations alter the enzyme's structure, reducing its sensitivity to inhibition by this compound, meaning the insecticide can no longer bind effectively to its target.[3][8]
-
Metabolic Resistance: This involves enhanced detoxification of the insecticide by specific enzymes before it can reach the target site.[7][9] Key enzyme families involved include carboxylesterases (EST), glutathione S-transferases (GSTs), and cytochrome P450 monooxygenases (P450s).[9] These enzymes can either break down (metabolize) or sequester the insecticide molecules. Increased enzyme activity is often the result of gene amplification or transcriptional upregulation.[5][10]
This compound is utilized in a variety of assays to determine the presence, intensity, and specific mechanisms of resistance in insect populations.
Data Presentation
Table 1: Comparative Toxicity of Malathion and this compound
| Compound | Relative Toxicity (Acetylcholinesterase Inhibition) | Notes |
| Malathion | 1x | Parent compound with low intrinsic toxicity.[1] |
| This compound | 61x more toxic than malathion | Active metabolite; a significantly more potent AChE inhibitor formed via metabolic oxidation in insects.[3] |
Table 2: Example Bioassay Results for a Malathion-Resistant (MRS) vs. Susceptible (MSS) Insect Strain
| Strain | Insecticide | LC₅₀ (mg/L) | Resistance Ratio (RR)¹ |
| MSS | Malathion | 2.5 | - |
| MRS | Malathion | 81.8 | 32.7x |
¹ Resistance Ratio (RR) = LC₅₀ of Resistant Strain / LC₅₀ of Susceptible Strain. Data is illustrative, based on findings in S. miscanthi.[11]
Table 3: Synergist Assay to Identify Metabolic Resistance Mechanisms in a Malathion-Resistant Strain (MRS)
| Treatment | LC₅₀ (mg/L) | Synergistic Ratio (SR)² | Implicated Enzyme System |
| Malathion alone | 81.8 | - | - |
| Malathion + TPP³ | 6.95 | 11.77x | Carboxylesterases (EST) |
| Malathion + PBO⁴ | 75.2 | 1.09x (Not Significant) | Cytochrome P450s (P450) |
| Malathion + DEM⁵ | 79.6 | 1.03x (Not Significant) | Glutathione S-transferases (GST) |
² Synergistic Ratio (SR) = LC₅₀ of insecticide alone / LC₅₀ of insecticide + synergist. A high SR indicates the synergist restored susceptibility by inhibiting the primary resistance-conferring enzyme.[11] ³ TPP (triphenyl phosphate) is an inhibitor of carboxylesterases.[11][12] ⁴ PBO (piperonyl butoxide) is an inhibitor of P450s.[11][13] ⁵ DEM (diethyl maleate) is an inhibitor of GSTs.[11][13] Data is illustrative, based on findings in S. miscanthi, and strongly suggests that enhanced carboxylesterase activity is the primary mechanism of resistance.[11]
Table 4: Biochemical Assay of Detoxification Enzyme Activity
| Strain | Enzyme Activity (nmol/min/mg protein) | Fold Increase (MRS/MSS) |
| Carboxylesterase (α-NA substrate) | ||
| MSS | 15.2 | - |
| MRS | 53.4 | 3.51x |
| Glutathione S-transferase (CDNB substrate) | ||
| MSS | 8.9 | - |
| MRS | 12.1 | 1.36x |
This data shows a significant increase in carboxylesterase activity in the resistant strain, corroborating the synergist assay results.[11]
Visualizations
Caption: this compound mechanism of action and pathways of insecticide resistance.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Malathion Technical Fact Sheet [npic.orst.edu]
- 3. Malathion - Wikipedia [en.wikipedia.org]
- 4. What is the mechanism of Malathion? [synapse.patsnap.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. moh.gov.bt [moh.gov.bt]
- 7. pjoes.com [pjoes.com]
- 8. Molecular biology of insecticide resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. isj.unimore.it [isj.unimore.it]
- 10. Characterization of Esterase Genes Involving Malathion Detoxification and Establishment of an RNA Interference Method in Liposcelis bostrychophila - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Resistance Mechanisms of Sitobion miscanthi (Hemiptera: Aphididae) to Malathion Revealed by Synergist Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Malaoxon Stability in Aqueous Solutions
This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and frequently asked questions regarding the stability of malaoxon in aqueous buffer solutions. Understanding and controlling the stability of this compound is critical for accurate and reproducible experimental results.
Troubleshooting Guide: Common Stability Issues
Q1: My this compound solution is rapidly losing potency. What are the primary causes?
A1: Rapid degradation of this compound in aqueous solutions is most commonly attributed to two factors: pH and temperature. This compound, the primary toxic metabolite of malathion, is susceptible to hydrolysis, a process that is significantly accelerated under alkaline (basic) conditions and at elevated temperatures.[1][2][3]
-
pH: The rate of hydrolysis increases dramatically as the pH rises above neutral (pH 7).[2][3] Acidic conditions (pH < 7) generally improve the stability of organophosphates like this compound.[2][4]
-
Temperature: For every 10°C increase in temperature, the rate of hydrolysis for the parent compound, malathion, can increase by a factor of four.[2] A similar relationship is expected for this compound.
-
Buffer Composition: While pH and temperature are primary drivers, other components in your buffer, such as certain metal ions, could potentially catalyze degradation.[3]
Q2: I've observed unexpected peaks in my analytical run (e.g., HPLC, GC-MS). What are they?
A2: Unexpected peaks are likely the degradation products of this compound. The primary degradation pathway in aqueous solutions is hydrolysis. While specific pathways can vary, hydrolysis of this compound is expected to cleave the ester or phosphoester bonds, resulting in smaller, more polar molecules. Based on the degradation of its parent compound malathion, potential byproducts could include dimethyl phosphate and diethyl malate.[5][6][7]
Q3: How can I prepare a stable aqueous working solution of this compound for my experiments?
A3: To maximize the stability of your this compound working solution:
-
Control the pH: Prepare your buffer solution to be in the acidic to neutral range, ideally between pH 5 and 7. Avoid alkaline buffers (pH > 8) whenever possible.[2][8]
-
Maintain Low Temperatures: Prepare solutions fresh and keep them on ice or at refrigerated temperatures (2-8°C) during use. For short-term storage, refrigeration is crucial. Long-term storage in aqueous solutions is not recommended.
-
Use High-Purity Water: Use deionized, distilled, or ultrapure water to minimize contaminants that could accelerate degradation.[3]
-
Prepare Freshly: Due to its inherent instability in water, the best practice is to prepare the final aqueous dilution of this compound immediately before use from a concentrated stock solution prepared in a stable organic solvent.
Frequently Asked Questions (FAQs)
Q4: What is the optimal pH for storing this compound in an aqueous buffer?
A4: While extensive data for this compound is limited, data from its parent compound, malathion, strongly indicates that stability is greatest in acidic conditions.[2] A pH between 4 and 6 would be optimal for minimizing hydrolytic degradation.[2] For malathion, the half-life at pH 4.5 is 18 weeks, which drops to just over half a week at pH 8.0.[2] A similar trend is observed for this compound, where hydrolysis half-lives in sterile soil were shorter at higher pH values.[9]
Q5: How does temperature affect the half-life of this compound?
A5: Higher temperatures significantly decrease the half-life of this compound. For instance, the half-life of this compound at 70°C in a 20% ethanol/water solution at pH 6 was reported as 7 hours.[9] Studies on the parent compound malathion show its half-life decreasing from 10.5 days at 20°C to 1.3 days at 37.5°C in a pH 7.4 solution.[2] This demonstrates a critical relationship between temperature and stability.
Q6: Should I be concerned about the conversion of malathion to this compound in my solutions?
A6: If you are working with a malathion solution, yes. This compound can form from the oxidative desulfuration of malathion.[1] This process can be influenced by environmental factors and the presence of oxidizing agents.[5][6] If your starting material is malathion, be aware that the more toxic this compound may be present as an impurity or may form during your experiment.[2]
Q7: What type of buffer should I use?
A7: The choice of buffer should be guided first by your experimental needs and second by the need for pH control. Standard buffers like phosphate, citrate, or acetate that can effectively maintain a pH in the acidic to neutral range (pH 5-7) are generally suitable. It is crucial to verify that the buffer components themselves do not catalyze the degradation of this compound.
Quantitative Data on Stability
The stability of organophosphates is highly dependent on environmental conditions. The tables below summarize available half-life data for this compound and its parent compound, malathion, to illustrate the impact of pH and temperature.
Table 1: Effect of pH on this compound and Malathion Half-Life
| Compound | pH | Temperature (°C) | Medium | Half-Life | Reference |
| This compound | 6.2 | Not Specified | Sterile Soil | 7.5 days | [9] |
| This compound | 7.2 | Not Specified | Sterile Soil | 5.1 days | [9] |
| This compound | 8.2 | Not Specified | Sterile Soil | 3.9 days | [9] |
| Malathion | 4.5 | Not Specified | Water | 18 weeks | [2] |
| Malathion | 6.0 | Not Specified | Water | 5.8 weeks | [2] |
| Malathion | 7.0 | Not Specified | Water | 1.7 weeks | [2] |
| Malathion | 8.0 | Not Specified | Water | 0.53 weeks | [2] |
| Malathion | 8.16 | Not Specified | Water | 1.65 days | [1][3] |
Table 2: Effect of Temperature on Malathion Half-Life
| Compound | Temperature (°C) | pH | Medium | Half-Life | Reference |
| Malathion | 4 | 7.0 | River Water | 77.9 days | [3] |
| Malathion | 20 | 7.4 | Water | 10.5 days | [2] |
| Malathion | 22 | 7.3 | River Water | 19 days | [3] |
| Malathion | 25 | Not Specified | River Water | 19.8 days | [3] |
| Malathion | 37.5 | 7.4 | Water | 1.3 days | [2] |
Experimental Protocols
Protocol: General Method for Assessing this compound Stability
This protocol provides a framework for determining the stability of this compound under specific experimental conditions.
1. Materials:
-
This compound standard
-
High-purity (e.g., HPLC-grade) water
-
Buffer salts (e.g., sodium phosphate, sodium citrate)
-
Acids and bases for pH adjustment (e.g., HCl, NaOH)
-
Calibrated pH meter
-
Incubator or water bath with temperature control
-
Volumetric flasks and pipettes
-
Analytical instrument (e.g., HPLC-UV, LC-MS)
2. Procedure:
-
Buffer Preparation: Prepare a series of aqueous buffers at your desired pH values (e.g., pH 5.0, 7.0, 9.0).
-
Stock Solution: Prepare a concentrated stock solution of this compound in a stable organic solvent (e.g., ethanol or acetonitrile).
-
Spiking: Spike the buffer solutions with the this compound stock solution to achieve the final desired concentration. Ensure the volume of organic solvent is minimal (e.g., <1%) to not significantly alter the aqueous properties.
-
Initial Sample (T=0): Immediately after spiking, take an aliquot from each solution for analysis. This will serve as your time-zero concentration.
-
Incubation: Place the prepared solutions in a temperature-controlled environment (e.g., 25°C).
-
Time-Course Sampling: Collect aliquots from each solution at predetermined time points (e.g., 1, 2, 4, 8, 24, 48 hours). The sampling frequency should be adjusted based on the expected degradation rate.
-
Sample Analysis: Analyze the concentration of this compound in each sample using a validated analytical method.
-
Data Analysis: Plot the concentration of this compound versus time for each condition. Calculate the degradation rate constant (k) and the half-life (t₁/₂) using first-order reaction kinetics: t₁/₂ = 0.693 / k.
Visual Guides
Caption: Workflow for a typical this compound stability study in aqueous buffer.
Caption: Key factors influencing the stability of this compound in aqueous solutions.
References
- 1. Malathion Technical Fact Sheet [npic.orst.edu]
- 2. atsdr.cdc.gov [atsdr.cdc.gov]
- 3. jcea.agr.hr [jcea.agr.hr]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. fao.org [fao.org]
- 9. This compound | C10H19O7PS | CID 15415 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting poor peak resolution in malaoxon HPLC analysis
Welcome to the technical support center for malaoxon HPLC analysis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental factors affecting peak resolution in HPLC?
Peak resolution in HPLC is primarily governed by three key factors:
-
Efficiency (N): This relates to the narrowness of the peaks. Higher efficiency, often achieved with longer columns or columns packed with smaller particles, leads to sharper peaks and better resolution.[1][2][3][4]
-
Selectivity (α): This is a measure of the separation between the peak maxima of two adjacent components. It is influenced by the chemical interactions between the analytes, the stationary phase (column chemistry), and the mobile phase composition.[1][2] Changing the mobile phase composition or the column type can significantly alter selectivity.
-
Retention Factor (k'): Also known as the capacity factor, this describes how long an analyte is retained on the column. Optimizing the retention factor, typically by adjusting the strength of the mobile phase, can improve resolution.[1][2]
Q2: My this compound peak is broad. What are the common causes and solutions?
Broad peaks can compromise quantification and resolution.[5] Common causes include:
-
Column Deterioration: Over time, columns can lose their efficiency due to contamination or degradation of the stationary phase.[5][6]
-
Mobile Phase Issues: An improperly prepared or degassed mobile phase can lead to peak broadening.
-
Sample Overload: Injecting too much sample can saturate the column, resulting in broad, often asymmetrical peaks.[6][7]
-
Extra-Column Volume: Excessive tubing length or large-diameter tubing between the column and detector can cause band broadening.[3][8]
Troubleshooting Steps:
-
Flush the Column: Use a strong solvent to wash the column and remove potential contaminants.[5]
-
Use a Guard Column: A guard column can protect the analytical column from strongly retained impurities in the sample.[5]
-
Optimize Injection Volume: Reduce the injection volume or the concentration of the sample.[8][9]
-
Check Tubing: Ensure that the tubing connecting the column to the detector is as short and narrow as possible.[8]
-
Replace the Column: If other troubleshooting steps fail, the column may be at the end of its lifespan and need replacement.[5][10]
Q3: I am observing peak tailing for my this compound analysis. What could be the reason?
Peak tailing, where the peak is asymmetrical with a "tail" extending from the right side, is a common issue.[5][6] Potential causes include:
-
Secondary Interactions: Unwanted interactions between the analyte and the stationary phase, such as interactions with residual silanol groups on a silica-based column, can cause tailing, especially for basic compounds.[11]
-
Column Contamination: Buildup of contaminants on the column frit or at the head of the column can distort peak shape.[6][10]
-
Mobile Phase pH: An inappropriate mobile phase pH can affect the ionization state of this compound and lead to tailing.[6]
Troubleshooting Steps:
-
Adjust Mobile Phase pH: Modify the pH of the mobile phase to suppress the ionization of this compound.
-
Use a High-Purity Column: Employ a column with good end-capping to minimize silanol interactions.
-
Column Washing: Flush the column with a series of strong solvents to remove contaminants.[10]
Q4: My peaks are splitting. What is the cause and how can I fix it?
Split peaks, where a single compound appears as two or more peaks, can be frustrating.[5] Common causes are:
-
Injection Issues: Problems with the injector, such as a partially blocked needle or port, can cause the sample to be introduced onto the column in two bands.
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can lead to peak distortion and splitting.[7][10]
-
Column Void: A void or channel in the column packing material can cause the sample band to split as it passes through.[5][7]
Troubleshooting Steps:
-
Dissolve Sample in Mobile Phase: Whenever possible, dissolve your sample in the initial mobile phase.[12]
-
Inspect and Clean the Injector: Check the injector for any blockages or damage.
-
Column Maintenance: If a column void is suspected, try back-flushing the column at a low flow rate. If the problem persists, the column may need to be replaced.[7]
Troubleshooting Guides
Guide 1: Systematic Approach to Improving Peak Resolution
This guide provides a logical workflow for troubleshooting poor peak resolution in your this compound HPLC analysis.
Caption: A workflow for troubleshooting poor HPLC peak resolution.
Guide 2: Diagnosing Common Peak Shape Problems
This guide helps in identifying the root cause of common peak shape issues.
Caption: Diagnosing common HPLC peak shape problems.
Data Presentation
Table 1: Impact of HPLC Parameters on Peak Resolution
| Parameter | Effect on Resolution | Typical Adjustment to Improve Resolution | Considerations |
| Mobile Phase Composition | High | Adjust organic solvent to water ratio; modify pH | Can significantly change selectivity (α) and retention factor (k').[2][9] |
| Column Particle Size | High | Decrease particle size (e.g., 5 µm to 3 µm or sub-2 µm) | Increases efficiency (N) but also backpressure.[1][3][4] |
| Column Length | Moderate | Increase column length | Increases efficiency (N) but leads to longer run times and higher backpressure.[1][3][4] |
| Flow Rate | Moderate | Decrease flow rate | Generally improves resolution by allowing more time for partitioning, but increases analysis time.[2][9] |
| Temperature | Moderate | Increase temperature | Can improve efficiency by reducing mobile phase viscosity, but may degrade thermally labile compounds.[2][9] |
| Injection Volume | Low | Decrease injection volume | Important to avoid column overload, which causes peak broadening and fronting.[9] |
Experimental Protocols
Protocol 1: Example HPLC Method for this compound Analysis
This protocol is a starting point and may require optimization for your specific application and matrix. This method is adapted from a published method for the determination of this compound.[13]
1. Instrumentation and Columns:
-
HPLC system with a binary pump, autosampler, and a photodiode array (PDA) or UV detector.
-
Analytical Column: Phenomenex Prodigy ODS2, 5 µm, 150 mm x 4.6 mm (or equivalent C18 column).[13] For improved resolution, two columns can be connected in series.[13]
-
Guard Column: Phenomenex Prodigy ODS2, 5 µm, 30 mm x 4.6 mm (or equivalent).[13]
2. Reagents and Mobile Phase:
-
Acetonitrile (HPLC grade) - Solvent B[13]
-
Water (HPLC grade) - Solvent A[13]
-
This compound reference standard
3. Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase | Gradient elution (see Table 2) |
| Flow Rate | 1.5 mL/min[13] |
| Column Temperature | 50°C[13] |
| Detection Wavelength | 210 nm or 220 nm[14][15][16] |
| Injection Volume | 10 - 20 µL (to be optimized) |
Table 2: Example Gradient Program [13]
| Time (min) | % Solvent A (Water) | % Solvent B (Acetonitrile) |
| 0.0 | 65 | 35 |
| 10.0 | 65 | 35 |
| 10.5 | 5 | 95 |
| 15.5 | 5 | 95 |
| 16.0 | 65 | 35 |
| 20.0 | 65 | 35 |
4. Sample Preparation:
-
Accurately weigh the sample and dissolve it in a suitable solvent, ideally the initial mobile phase composition (65:35 Water:Acetonitrile).
-
Filter the sample through a 0.45 µm syringe filter before injection to remove any particulate matter.[9]
5. Standard Preparation:
-
Prepare a stock solution of this compound in acetonitrile.
-
Perform serial dilutions of the stock solution with the initial mobile phase to create a calibration curve.
This technical support center provides a foundation for troubleshooting poor peak resolution in this compound HPLC analysis. Remember to change only one parameter at a time when troubleshooting to clearly identify the cause of the issue.[9] For further assistance, consult your HPLC system and column manufacturer's guidelines.
References
- 1. chromtech.com [chromtech.com]
- 2. mastelf.com [mastelf.com]
- 3. Factors Affecting Resolution in HPLC [merckmillipore.com]
- 4. Factors Affecting Resolution in HPLC [sigmaaldrich.com]
- 5. mastelf.com [mastelf.com]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. silicycle.com [silicycle.com]
- 8. HPLC Troubleshooting Guide [scioninstruments.com]
- 9. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 10. News - Common Causes of Poor Peak Shape in HPLC and How to Fix Them [mxchromasir.com]
- 11. m.youtube.com [m.youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. fao.org [fao.org]
- 14. researchgate.net [researchgate.net]
- 15. akjournals.com [akjournals.com]
- 16. APPLICATION OF HPLC FOR THE ANALYSIS OF MALATHION AND S-MUSTARD MIXTURE [iccee.journals.ekb.eg]
How to minimize malathion conversion to malaoxon during storage
This guide provides researchers, scientists, and drug development professionals with essential information for minimizing the conversion of malathion to its more toxic oxidative metabolite, malaoxon, during storage and experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its formation a significant concern?
A1: this compound is the oxygen analog of malathion, formed through oxidative desulfuration.[1] It is a primary metabolite and can also be present as an impurity in technical-grade malathion.[2][3] The primary concern is its significantly higher toxicity. This compound is a more potent inhibitor of the enzyme acetylcholinesterase (AChE) than malathion itself.[4] Estimates suggest this compound is 22 to 33 times more toxic than the parent malathion compound, depending on the route of exposure.[5] Its formation during storage can lead to inconsistent experimental results and significant safety risks.
Q2: What are the primary chemical pathways that lead to malathion degradation?
A2: During storage, malathion primarily degrades via two pathways:
-
Oxidation: This process converts malathion to this compound. It can be initiated by photooxidation (exposure to light), chemical oxidation, or even biological activation.[1]
-
Hydrolysis: This involves the breakdown of malathion by water. This process is highly dependent on pH and temperature and results in the formation of malathion mono- and dicarboxylic acids, which are generally less toxic.[1][2][6]
Q3: What are the key factors that accelerate the conversion of malathion to this compound and other degradants?
A3: Several factors can compromise the stability of malathion:
-
High Temperatures: Elevated temperatures significantly accelerate the degradation of malathion and can also lead to the formation of other toxic impurities, such as isomalathion.[5][7][8] Storage above 55°C (131°F) can lead to rapid decomposition.[9]
-
Alkaline pH: Malathion is rapidly hydrolyzed in alkaline conditions (pH > 7).[2][9] The rate of hydrolysis increases approximately tenfold for every one-point increase in pH.[10] It is most stable in acidic conditions (pH 5-6).[1][2]
-
Moisture: The presence of water facilitates hydrolysis, a major degradation pathway.[1][2]
-
Light: Exposure to direct sunlight should be avoided as it can promote photooxidation.[9]
-
Incompatible Materials: Contact with strong alkalis, amines, strong acids, oxidizing compounds, and certain metals like iron, steel, tin, and copper can promote degradation.[9][11]
Q4: Besides this compound, are there other critical degradation products to be aware of?
A4: Yes. Another significant and highly toxic impurity that can form during storage, particularly at high temperatures, is isomalathion .[5][7][8] Like this compound, isomalathion is a potent AChE inhibitor and its presence can drastically increase the overall toxicity of a malathion preparation.[5] Long-term storage or heating of malathion products can lead to the accumulation of these degradation products.[5]
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Increased sample toxicity or inconsistent experimental results. | Formation of highly toxic degradants like this compound and isomalathion due to improper storage.[5][7] | Immediately review storage conditions against recommended protocols (cool, dry, dark).Verify the purity of the malathion stock using an appropriate analytical method (see Protocol 1).If degradation is confirmed, discard the stock and procure a new batch from a reputable supplier. |
| Noticeable decrease in malathion concentration in stock solutions. | Hydrolysis: The solvent may be alkaline, or the sample may be contaminated with moisture.[1][2]Oxidation: Prolonged exposure to air or light.[1][9] | For aqueous solutions, use a buffer to maintain the pH in the range of 5 to 6.[2]Prepare solutions fresh for each experiment.Store solutions in tightly sealed, amber glass vials with minimal headspace.Store stock solutions under an inert atmosphere (e.g., nitrogen or argon) if long-term stability is required. |
| Purity assay is lower than specified upon receipt of a new batch. | Exposure to excessive heat during shipping or improper handling by the supplier.[8] | Document the purity upon arrival.Contact the supplier to report the discrepancy and review their shipping and handling procedures.Always store new batches in recommended conditions immediately upon receipt.[12] |
Quantitative Data on Malathion Stability
Quantitative data from various studies have been compiled to illustrate the critical impact of pH and temperature on malathion's stability.
Table 1: Effect of pH on Malathion Half-Life in Water
| pH | Temperature (°C) | Half-Life | Source(s) |
| 4.0 | Not Specified | > 1 year | [2] |
| 4.5 | Not Specified | 18 weeks | [2] |
| 5.0 | Not Specified | ~20% degradation in 28 days | [1][2] |
| 6.0 | Not Specified | 5.8 weeks | [2] |
| 6.1 | Not Specified | 120 days | [13] |
| 7.0 | Not Specified | 1.7 weeks - 6.21 days | [2][10] |
| 7.4 | 20 | 10.5 days | [1][2] |
| 7.4 | 37.5 | 1.3 days | [1][2] |
| 8.0 | Not Specified | 0.53 weeks (3.7 days) | [2][14] |
| 9.0 | Not Specified | ~12-24 hours | [2] |
| 11.0 | Not Specified | ~1 day | [2] |
| 12.0 | Not Specified | Instantaneous degradation | [2] |
Table 2: Effect of Temperature on Malathion Degradation
| Temperature (°C) | pH | Water Type | Half-Life (DT50) | Source(s) |
| 4 | 8.0 | River Water | 77.9 days | [13] |
| 6 | 7.3 | River Water | 55 days | [13] |
| 20 | 7.4 | Not Specified | 10.5 days | [1][2] |
| 22 | 7.3 | River Water | 19 days | [13] |
| 25 | 8.0 | River Water | 19.8 days | [13] |
| 37.5 | 7.4 | Not Specified | 1.3 days | [1][2] |
Note: The rate of hydrolysis for malathion increases by a factor of approximately 4 for every 10°C increase in temperature.[1][2]
Experimental Protocols
Protocol 1: Quantification of Malathion and this compound by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for the simultaneous determination of malathion and its primary oxidation product, this compound.
1. Principle Residues of malathion and this compound are separated and quantified using reverse-phase high-performance liquid chromatography (HPLC) with ultraviolet (UV) or tandem mass spectrometry (MS/MS) detection.[15][16] Quantification is achieved by comparison to an external standard calibration curve.
2. Reagents and Materials
-
Malathion analytical standard (≥98.5% purity)
-
This compound analytical standard (≥98% purity)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Methanol (for extraction, if needed)
-
Volumetric flasks (Class A)
-
Micropipettes
-
Syringe filters (0.22 µm, PTFE or similar)
-
HPLC vials
3. Preparation of Standards
-
Stock Solutions (1000 µg/mL): Accurately weigh ~10 mg of malathion and this compound standards into separate 10 mL volumetric flasks. Dissolve and bring to volume with acetonitrile. Store stock solutions at 4°C in amber vials.
-
Working Standard Mixture (10 µg/mL): Pipette 100 µL of each stock solution into a 10 mL volumetric flask and bring to volume with acetonitrile.
-
Calibration Curve Standards: Perform serial dilutions of the working standard mixture with the mobile phase starting composition (e.g., 40:60 acetonitrile:water) to prepare a series of standards (e.g., 0.05, 0.1, 0.5, 1.0, 2.0, 5.0 µg/mL).
4. Sample Preparation
-
Solid Samples (e.g., formulation, soil): Extract a known weight of the sample with acetonitrile or methanol. Use sonication or shaking to ensure complete extraction. Centrifuge to pellet solids.
-
Liquid Samples (e.g., storage solution): Dilute an aliquot of the sample with acetonitrile to fall within the calibration range.
-
Filtration: Filter all prepared samples and standards through a 0.22 µm syringe filter into an HPLC vial before analysis.
5. HPLC Conditions
-
Instrument: HPLC system with UV or MS/MS detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Acetonitrile (A) and Water (B).
-
Gradient: A typical gradient might be: 40% A for 2 min, ramp to 90% A over 8 min, hold for 2 min, return to 40% A over 1 min, and equilibrate for 2 min. (This must be optimized for the specific column and system).
-
Flow Rate: 0.5 - 1.0 mL/min.[16]
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection: UV at 220 nm or MS/MS with optimized transitions for malathion and this compound.
6. Data Analysis
-
Generate a linear regression calibration curve for both malathion and this compound by plotting peak area against concentration.
-
Quantify the concentration of each analyte in the samples by interpolating their peak areas from the respective calibration curves.
-
Calculate the final concentration in the original sample, accounting for all dilution factors. The this compound content can be expressed as a weight percentage of the malathion content.
Visualizations
References
- 1. atsdr.cdc.gov [atsdr.cdc.gov]
- 2. POTENTIAL FOR HUMAN EXPOSURE - Toxicological Profile for Malathion - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. CHEMICAL AND PHYSICAL INFORMATION - Toxicological Profile for Malathion - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. What is the mechanism of Malathion? [synapse.patsnap.com]
- 5. Malathion Technical Fact Sheet [npic.orst.edu]
- 6. Guidelines for Canadian drinking water quality – Malathion: Exposure considerations - Canada.ca [canada.ca]
- 7. amaroc-agro.com [amaroc-agro.com]
- 8. US7977324B2 - Process for preparing malathion for pharmaceutical use - Google Patents [patents.google.com]
- 9. cdms.net [cdms.net]
- 10. digitalcommons.usu.edu [digitalcommons.usu.edu]
- 11. assets.greenbook.net [assets.greenbook.net]
- 12. datasheets.scbt.com [datasheets.scbt.com]
- 13. jcea.agr.hr [jcea.agr.hr]
- 14. researchgate.net [researchgate.net]
- 15. fao.org [fao.org]
- 16. Enantiomeric separation of malathion and this compound and the chiral residue analysis in food and environmental matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
Identifying and quantifying malaoxon impurities in malathion standards
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols for the identification and quantification of malaoxon impurities in malathion standards.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical methods for identifying and quantifying this compound in malathion?
A1: The most common and well-established methods are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).[1][2]
-
GC is frequently used with detectors like the Flame Photometric Detector (FPD) operating in phosphorus mode, which is highly sensitive for phosphorus-containing compounds like malathion and this compound.[1][3][4] Other detectors include Nitrogen-Phosphorus Detector (NPD) and Mass Spectrometry (MS) for confirmation.[1]
-
HPLC , particularly reversed-phase HPLC with UV detection, is a robust method for separating this compound from malathion and other impurities.[5][6][7] LC coupled with tandem mass spectrometry (LC-MS/MS) offers high specificity and sensitivity.[8]
-
Quantitative 31P-NMR spectroscopy can also be used to determine the this compound:malathion molar ratio directly without chromatographic separation.[9]
Q2: Why is it critical to monitor for this compound in malathion samples?
A2: this compound, the oxygen analog of malathion, is a significant impurity and metabolite.[3] It is a more potent cholinesterase inhibitor than malathion itself, making its presence a critical parameter for assessing the toxicological profile of a malathion formulation.[3][10] Regulatory bodies and pharmacopoeias set strict limits on the maximum allowable content of this compound in technical and formulated malathion products.[6][11]
Q3: What are the typical maximum allowable limits for this compound impurity?
A3: The maximum limits for this compound are expressed as a percentage of the total malathion content. These limits can vary depending on the formulation type (e.g., Technical Concentrate, Dustable Powder). For example, some specifications set the maximum at 0.1% or 0.8% of the malathion content found.[6]
Q4: My this compound peak has poor resolution or is co-eluting with other peaks. What should I do?
A4: Poor resolution can be caused by several factors. For HPLC methods, consider the following:
-
Column Efficiency: Ensure your analytical column is not degraded. Using a guard column can help extend its life.[5][7] Some methods use two analytical columns connected in series to improve separation.[5][7]
-
Mobile Phase: Adjust the gradient or isocratic composition of your mobile phase (e.g., acetonitrile/water ratio) to improve the separation between this compound, isomalathion, and malathion.[5]
-
Temperature: Increasing the column temperature can sometimes improve peak shape and resolution. A typical temperature is 50°C.[5][7] For GC methods, adjusting the temperature program or carrier gas flow rate can enhance separation.[3]
Q5: I am not detecting any this compound, or the signal is too low. How can I improve sensitivity?
A5:
-
Detector Choice: For GC, a Flame Photometric Detector (FPD) in phosphorus mode is highly sensitive for this analysis.[1][3] For HPLC, ensure the UV detector wavelength is set appropriately, typically around 215 nm for this compound.[5][6]
-
Sample Preparation: Concentrate your sample extract. After initial extraction, use a rotary evaporator or a gentle stream of nitrogen to reduce the solvent volume.[3][4][8]
-
Injection Volume: Increasing the injection volume can increase the signal, but be mindful of potential peak broadening.[4]
-
LC-MS/MS: For the highest sensitivity and specificity, especially for trace-level detection in complex matrices, consider using an LC-MS/MS method.[8] The validated limit of quantification (LOQ) for some LC-MS/MS methods can be as low as 0.018 µg/L.[8]
Q6: What are common issues with sample preparation?
A6:
-
Incomplete Extraction: Ensure the sample is fully dissolved and homogenized in the extraction solvent. Sonication is often used to facilitate this process.[5]
-
Matrix Interference: For complex samples like formulated products or environmental samples, a cleanup step may be necessary. This can involve liquid-liquid partitioning or solid-phase extraction (SPE).[3][8][12]
-
Analyte Degradation: Malathion can hydrolyze quickly, especially in biological samples. Assays should be performed promptly after sample collection.[1]
Quantitative Data Summary
Table 1: Maximum Limits for this compound Impurity in Malathion Formulations
| Formulation Type | Maximum Limit (% of Malathion Content) | Reference |
| Technical Concentrate (TC) | 0.1% | [6] |
| Dustable Powder (DP) | 0.8% | [6] |
Table 2: Comparison of Typical Analytical Method Parameters
| Parameter | HPLC-UV Method | GC-FPD Method |
| Principle | Reversed-phase chromatography with UV detection.[5][7] | Gas chromatography with phosphorus-specific detection.[3][4] |
| Analytical Column | Phenomenex Prodigy ODS2, 5 µm, 150 mm x 4.6 mm (two in series).[5][7] | 2% diethylene glycol succinate on Gas Chrom Q.[3] |
| Mobile Phase/Carrier Gas | Acetonitrile/Water Gradient.[5][7] | Nitrogen at ~100 ml/minute.[3] |
| Detection | UV at 215 nm.[5][7] | Flame Photometric Detector (Phosphorus Mode).[3][4] |
| Typical Retention Time | ~11 minutes.[5] | Varies with temperature program. |
| Quantification | External Standardization.[5][7] | External Standardization.[4] |
Experimental Protocols
Protocol 1: Quantification of this compound by HPLC-UV
(Adapted from Cheminova analytical method VAM 208-01)[5]
1. Principle this compound is separated from malathion and other impurities using reversed-phase HPLC. It is then detected by UV absorption at 215 nm and quantified using an external standard calibration curve.[5][6]
2. Apparatus
-
HPLC system with a binary gradient pump, autosampler, and photodiode array (PDA) or UV detector.
-
Analytical Column: Phenomenex Prodigy ODS2, 5 µm, 150 mm x 4.6 mm (two columns connected in series).[5]
-
Guard Column: Phenomenex Prodigy ODS2, 5 µm, 30 mm x 4.6 mm.[5]
-
Data acquisition and processing system.
3. Reagents and Standards
-
Acetonitrile (HPLC Grade).
-
Water (HPLC Grade).
-
This compound reference standard.
4. Preparation of Solutions
-
Standard Stock Solution: Accurately weigh ~0.1 g of this compound reference standard into a tared 12 ml sample bottle. Add 10 ml of acetonitrile, re-weigh, and mix thoroughly.
-
Calibration Solutions: Prepare a series of calibration standards by performing serial dilutions of the stock solution with 75% v/v acetonitrile/water.
-
Test Solution (for DP formulations): Accurately weigh ~2 g of the malathion DP sample into a tared bottle. Add 4 ml of 75% v/v acetonitrile/water, weigh again, and sonicate for 10 minutes. Centrifuge the solution for 5 minutes. Transfer a 0.5 ml aliquot of the supernatant to another tared vial, add 1.5 ml of 65% v/v acetonitrile/water, weigh, and mix well.[5]
5. HPLC Operating Parameters
-
Flow Rate: 1.5 ml/min.
-
Injection Volume: 50 µl.
-
Mobile Phase Gradient:
Time (min) % Acetonitrile 0.0 35 10.0 35 10.5 95 15.5 95 | 16.0 | 35 |
6. System Suitability
-
Linearity: The linear regression coefficient (r²) of the calibration curve should be >0.998.[7]
-
Repeatability: Sequential injections of a mid-level standard should produce peak areas within 5% of each other.[5]
-
Interference: Ensure baseline separation between this compound, isomalathion, and malathion peaks.[7]
Protocol 2: Quantification of this compound by GC-FPD
(General method based on cited literature)[3][4]
1. Principle Malathion and its oxygen analog, this compound, are extracted from the sample matrix, separated by gas chromatography, and detected simultaneously with a phosphorus-sensitive flame photometric detector (FPD).[3]
2. Apparatus
-
Gas chromatograph equipped with a Flame Photometric Detector (FPD) in phosphorus mode.
-
GC Column: 61-cm column with 2% diethylene glycol succinate on Gas Chrom Q, or equivalent.[3]
-
Syringes, vials, and a data acquisition system.
3. Reagents and Solvents
-
Ethyl acetate, acetonitrile, methylene chloride (distilled-in-glass grade).[3]
-
Anhydrous sodium sulfate.
-
Malathion and this compound reference standards.
4. Sample Preparation
-
Extraction: Extract a known weight of the sample with acetonitrile. For samples with high fat content, a liquid-liquid partition with hexane may be required.[4]
-
Cleanup: Pass the extract through a plug of anhydrous sodium sulfate to remove residual water.[3]
-
Concentration: Evaporate the solvent using a rotary evaporator or a stream of nitrogen. Reconstitute the residue in a known volume of ethyl acetate for GC analysis.[3][4]
5. GC Operating Parameters
-
Carrier Gas: Nitrogen at 100 ml/min.[3]
-
Other Gases: Hydrogen at 200 ml/min; Air at appropriate flow for FPD.[3]
-
Temperatures:
-
Injection Volume: 2-5 µl.[4]
6. Calibration and Quantification
-
Prepare a series of external standards of malathion and this compound in ethyl acetate.
-
Generate a calibration curve by plotting peak area against concentration.
-
Calculate the concentration in the sample based on the linear regression from the calibration standards.[4]
Visualizations
Caption: General workflow for this compound impurity analysis.
Caption: Troubleshooting guide for common chromatography issues.
Caption: Relationship between malathion, this compound, and analysis goal.
References
- 1. atsdr.cdc.gov [atsdr.cdc.gov]
- 2. Determination of malathion residues in some medicinal plants by liquid chromatography with gas chromatographic/mass spectrometric confirmation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. epa.gov [epa.gov]
- 5. fao.org [fao.org]
- 6. fao.org [fao.org]
- 7. fao.org [fao.org]
- 8. epa.gov [epa.gov]
- 9. fao.org [fao.org]
- 10. atsdr.cdc.gov [atsdr.cdc.gov]
- 11. extranet.who.int [extranet.who.int]
- 12. Analysis of Malathion in Human Blood Utilizing Solid-Phase Extraction (SPE) Coupled With Gas Chromatography-Mass Spectrometry (GC-MS) | Junior Science Communication [journal.uitm.edu.my]
Addressing low recovery of malaoxon during solid-phase extraction
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing low recovery of malaoxon during solid-phase extraction (SPE).
Troubleshooting Guide: Low this compound Recovery
Low recovery of this compound during SPE can be attributed to several factors throughout the extraction process. This guide provides a systematic approach to identifying and resolving the root cause of this issue.
Diagram: Troubleshooting Workflow for Low this compound Recovery
Caption: Troubleshooting logic for low this compound SPE recovery.
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for low this compound recovery in SPE?
A1: The most frequent causes of low recovery are related to the selection of the sorbent and the composition of the loading, wash, and elution solvents. If the analyte is found in the loading fraction, it suggests insufficient binding to the sorbent. If it appears in the wash fraction, the wash solvent is likely too strong and is prematurely eluting the this compound. If the analyte is not recovered in the elution step, the elution solvent may be too weak.
Q2: Which type of SPE sorbent is recommended for this compound extraction?
A2: For organophosphate pesticides like this compound, reversed-phase sorbents are commonly used. C18 and polymeric sorbents like Oasis HLB are often effective.[1][2] For instance, a study on the extraction of malathion and this compound from water utilized an Oasis® HLB SPE cartridge.[3] The choice of sorbent may also depend on the sample matrix. For complex matrices, more specific sorbents like molecularly imprinted polymers (MIPs) can offer higher selectivity and recovery.[4]
Q3: How does pH affect the recovery of this compound?
A3: The pH of the sample and subsequent solutions can significantly impact the stability and retention of this compound. Malathion, the parent compound of this compound, is known to degrade rapidly under alkaline conditions.[5] While specific stability data for this compound is crucial, it is generally advisable to maintain a neutral or slightly acidic pH during extraction to prevent degradation. Adjusting the sample pH can also influence the ionization state of this compound and its interaction with the sorbent.
Q4: Can the flow rate during sample loading affect recovery?
A4: Yes, the flow rate is a critical parameter. A flow rate that is too high may not allow sufficient interaction time between the this compound molecules and the sorbent, leading to breakthrough and loss of analyte in the loading fraction. It is recommended to use a slow and consistent flow rate during sample loading to maximize retention.[6]
Q5: What should I do if I suspect my analyte is irreversibly bound to the sorbent?
A5: If you have analyzed the load and wash fractions and have not found your analyte, it may be strongly retained on the sorbent. In this case, you should focus on optimizing the elution step. Try increasing the strength of your elution solvent, for example, by increasing the percentage of organic solvent. You can also try using a different, stronger elution solvent altogether. Increasing the volume of the elution solvent or performing a second elution step can also help improve recovery.
Quantitative Data Summary
The following table summarizes recovery data for malathion (the parent compound of this compound) from various studies, which can provide a starting point for optimizing this compound extraction. Note that recoveries can be highly matrix-dependent.
| Analyte | Matrix | SPE Sorbent | Elution Solvent | Average Recovery (%) | Reference |
| Malathion | Human Blood | C18 | Chloroform:Isopropanol (9:1) | 10.24 | [1] |
| Malathion | Apple Juice | Supelclean ENVI-18 | - | 95.05 - 97.41 | [2] |
| Malathion | Tap Water | MIP | - | 96.06 - 111.49 | [4] |
| Malathion | Soil | MIP | - | 98.13 - 103.83 | [4] |
| Malathion | Cabbage | MIP | - | 84.94 - 93.69 | [4] |
Experimental Protocols
Detailed SPE Protocol for Malathion and this compound in Water
This protocol is adapted from a validated method for the analysis of malathion and this compound in surface and ground water.[3]
1. Materials:
-
SPE Cartridge: Oasis® HLB (3 cc, 60 mg)
-
Conditioning Solvents: Methanol (2 mL), Deionized Water (2 mL)
-
Sample Rinse Solvent: 5% Methanol in deionized water (1 mL)
-
Wash Solvents:
-
2% Ammonium hydroxide in 5% methanol/deionized water (1 mL)
-
2% Acetic acid in 5% methanol/deionized water (1 mL)
-
-
Elution Solvent: HPLC-grade Methanol (2.0 mL)
-
Reconstitution Solution: 0.088% Formic acid in HPLC water
2. Procedure:
-
Conditioning: Pre-condition the SPE column with 2 mL of methanol followed by 2 mL of deionized water. Do not allow the column to go dry.
-
Sample Loading: Apply the water sample to the column.
-
Rinsing: Rinse the sample tube with 1 mL of 5% methanol in deionized water and apply it to the column.
-
Washing:
-
Wash the column with 1 mL of the ammonium hydroxide solution.
-
Wash the column with 1 mL of the acetic acid solution.
-
-
Drying: Dry the cartridge under vacuum after the wash steps.
-
Elution: Elute the analytes with 2.0 mL of HPLC methanol.
-
Reconstitution: Mix the eluate with 0.5 mL of HPLC methanol and adjust the final volume to 5.0 mL with 0.088% formic acid in HPLC water for analysis.
Diagram: General Solid-Phase Extraction Workflow
Caption: A typical workflow for solid-phase extraction.
References
- 1. Analysis of Malathion in Human Blood Utilizing Solid-Phase Extraction (SPE) Coupled With Gas Chromatography-Mass Spectrometry (GC-MS) | Junior Science Communication [journal.uitm.edu.my]
- 2. akjournals.com [akjournals.com]
- 3. epa.gov [epa.gov]
- 4. Preparation of malathion MIP-SPE and its application in environmental analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jcea.agr.hr [jcea.agr.hr]
- 6. Optimization of extraction conditions and determination of the Chlorpyrifos, Diazinon, and malathion residues in environment samples: Fruit (Apple, Orange, and Tomato) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Malaoxon Analysis by GC-FPD
Welcome to the technical support center for the analysis of malaoxon using Gas Chromatography with a Flame Photometric Detector (GC-FPD). This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their analytical methods.
Frequently Asked Questions (FAQs)
Q1: What is the recommended injection mode for trace analysis of this compound?
For trace analysis of this compound and other organophosphate pesticides, splitless injection is the preferred mode.[1][2] This technique ensures that the entire sample volume is transferred to the analytical column, maximizing sensitivity.[1] Split injection is more suitable for higher concentration samples as it vents a portion of the sample, which can lead to higher detection limits.[2][3]
Q2: What are the critical injection parameters to optimize for this compound analysis?
The most critical injection parameters to optimize are:
-
Inlet Temperature: This needs to be high enough to ensure complete vaporization of this compound without causing thermal degradation. A typical starting point is 250 °C.[4]
-
Splitless Time (or Purge Valve Time): This is the duration the split vent remains closed after injection. It must be long enough to allow for the complete transfer of the sample from the liner to the column. A general rule is to allow the carrier gas to sweep the liner volume 1.5 to 2 times.[5] Insufficient splitless time can lead to poor recovery of less volatile compounds like this compound.[5]
-
Initial Oven Temperature: A low initial oven temperature, typically 10-15 °C below the boiling point of the solvent, is crucial for splitless injections.[6] This helps to focus the analytes at the head of the column, resulting in sharper peaks.[6]
Q3: How does the choice of inlet liner affect the analysis of this compound?
The inlet liner is a critical component that can significantly impact the accuracy and reproducibility of your results. For organophosphate analysis, it is essential to use a deactivated liner to prevent analyte adsorption and degradation.[7][8] Liners containing glass wool can aid in sample vaporization and trap non-volatile matrix components, but the wool must also be properly deactivated to avoid creating active sites.[9][10] A single taper liner with glass wool is a common choice for splitless injections.[9]
Q4: What are the optimal gas flow rates for the Flame Photometric Detector (FPD) in phosphorus mode?
The FPD requires a hydrogen-rich flame for optimal sensitivity to phosphorus compounds.[11] Typical flow rates are:
-
Hydrogen: ~60-75 mL/min
-
Air: ~100 mL/min
-
Carrier Gas (Helium or Nitrogen): ~1-2 mL/min
It is recommended to optimize the hydrogen and air flow rates for your specific instrument to achieve the best signal-to-noise ratio.[11]
Troubleshooting Guide
This guide addresses common issues encountered during the GC-FPD analysis of this compound.
Problem 1: Peak Tailing
-
Symptom: The peak for this compound is asymmetrical, with a drawn-out tail.
-
Possible Causes & Solutions:
| Cause | Solution |
| Active Sites in the Inlet or Column | - Replace the inlet liner with a new, deactivated one.[12] - Trim the first 10-20 cm of the analytical column.[12] - Ensure all connections are with deactivated ferrules. |
| Improper Column Installation | - Ensure the column is cut cleanly and squarely.[13] - Verify the correct column insertion depth into the injector and detector.[13] |
| Column Contamination | - Bake out the column at a high temperature (within its limits).[14] - If contamination is severe, replace the column. |
| Incompatible Solvent or pH | - Ensure the sample solvent is compatible with the column's stationary phase.[12] |
Problem 2: Poor Sensitivity / Low Peak Area
-
Symptom: The peak for this compound is very small or not detected at expected concentrations.
-
Possible Causes & Solutions:
| Cause | Solution |
| Inlet Temperature Too Low | - Gradually increase the inlet temperature in 10-20 °C increments, ensuring not to exceed the thermal stability limit of this compound. |
| Short Splitless Time | - Increase the splitless (purge) time to ensure complete sample transfer to the column.[5] |
| Leaks in the System | - Check for leaks at the septum, column connections, and gas lines using an electronic leak detector.[15] |
| Detector Gas Flows Not Optimized | - Optimize the hydrogen and air flow rates for the FPD to maximize the phosphorus response.[11] |
| Sample Adsorption | - Use a deactivated liner and guard column.[7] - Consider matrix-matched standards to compensate for active sites in the sample matrix.[16] |
Problem 3: Ghost Peaks
-
Symptom: Peaks appear in blank runs or between sample injections.
-
Possible Causes & Solutions:
| Cause | Solution |
| Carryover from Previous Injection | - Increase the oven temperature at the end of the run (bake-out). - Use a solvent rinse for the syringe that is strong enough to dissolve this compound effectively.[17] - Check for sample backflash by reducing the injection volume or using a liner with a larger internal diameter.[17] |
| Contaminated Syringe, Solvent, or Gas | - Replace the syringe, use fresh, high-purity solvent, and ensure gas traps are functioning correctly.[17] |
| Septum Bleed | - Use a high-quality, low-bleed septum and replace it regularly. |
Data Presentation
Table 1: Example GC-FPD Parameters for Organophosphate Analysis
This table summarizes typical starting parameters for the analysis of organophosphorus pesticides, including compounds similar to this compound. These should be used as a starting point for method development and optimization.
| Parameter | Setting 1[10] | Setting 2[18] | Setting 3 |
| Injection Mode | Splitless | Splitless | Pulse Splitless |
| Inlet Temperature | 230 °C | 250 °C | 280 °C |
| Injection Volume | 1 µL | 1 µL | 1 µL |
| Carrier Gas | Helium | Helium | Helium |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) | Intuvo HP-5ms Ultra Inert (15 m) | Elite-5MS (30 m x 0.25 mm, 0.25 µm) |
| Oven Program | 120°C (3 min) -> 10°C/min to 260°C (2 min) -> 20°C/min to 300°C (1 min) | 80°C -> 20°C/min to 170°C -> 20°C/min to 310°C (3.5 min) | 50°C (1 min) -> ... (specific ramp not fully detailed) |
| Detector | Mass Spectrometer (used for malathion) | Triple Quadrupole Mass Spectrometer | Clarus SQ 8 MS |
| Detector Temperature | N/A (MS) | N/A (MS) | N/A (MS) |
Note: While the detectors in these examples are mass spectrometers, the inlet and column conditions are transferable to a GC-FPD system.
Experimental Protocols
1. Generic QuEChERS Sample Preparation Protocol
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a common and effective technique for extracting pesticides from various matrices.
-
Homogenization: Homogenize 10-15 g of the sample (e.g., biological tissue, food product).
-
Extraction:
-
Centrifugation: Centrifuge the tube at >3000 rpm for 5 minutes.[2]
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer the supernatant (acetonitrile layer) to a 2 mL or 15 mL d-SPE tube containing a sorbent like PSA (primary secondary amine) to remove interferences.[6]
-
Shake for 30 seconds to 1 minute.
-
-
Final Centrifugation: Centrifuge the d-SPE tube for 2-5 minutes.
-
Analysis: The resulting supernatant is ready for GC-FPD analysis. It may be filtered or concentrated as needed.
2. GC-FPD Analysis Protocol
-
System Setup:
-
Install a deactivated splitless liner and a suitable capillary column (e.g., HP-5 or equivalent).
-
Set the GC and FPD parameters according to the optimized conditions (refer to Table 1 for starting points).
-
Allow the system to stabilize.
-
-
Calibration:
-
Prepare a series of calibration standards of this compound in a solvent that is compatible with your sample matrix (or use matrix-matched standards).
-
Inject the calibration standards to generate a calibration curve.
-
-
Sample Analysis:
-
Inject the prepared sample extracts.
-
Inject a solvent blank between samples to check for carryover.
-
-
Data Analysis:
-
Integrate the this compound peak in the chromatograms.
-
Quantify the concentration of this compound in the samples using the calibration curve.
-
Visualizations
Caption: Workflow for this compound Analysis by GC-FPD.
Caption: Troubleshooting Peak Tailing Issues.
References
- 1. Pulsed Flame Photometric Detectors | Gas Chromatography [scioninstruments.com]
- 2. shimadzu.com [shimadzu.com]
- 3. agilent.com [agilent.com]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. QuEChERS Method for Pesticide Residue Analysis [sigmaaldrich.com]
- 7. restek.com [restek.com]
- 8. axialscientific.com [axialscientific.com]
- 9. How to Choose a GC Inlet Liner [restek.com]
- 10. Simultaneous Determination of Parathion, Malathion, Diazinon, and Pirimiphos Methyl in Dried Medicinal Plants Using Solid-Phase Microextraction Fibre Coated with Single-Walled Carbon Nanotubes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. srigc.com [srigc.com]
- 12. elementlabsolutions.com [elementlabsolutions.com]
- 13. agilent.com [agilent.com]
- 14. atsdr.cdc.gov [atsdr.cdc.gov]
- 15. chromatographytoday.com [chromatographytoday.com]
- 16. agilent.com [agilent.com]
- 17. pepolska.pl [pepolska.pl]
- 18. QuEChERS Method for Pesticide Residue Analysis | Phenomenex [phenomenex.com]
Technical Support Center: Method Refinement for Separating Malaoxon from Isomalathion
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analytical separation of malaoxon and isomalathion.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in separating this compound and isomalathion?
A1: The primary challenges stem from their structural similarity. This compound is the oxygen analog of malathion, while isomalathion is an impurity formed during malathion's synthesis or storage. Both are organophosphate compounds with closely related chemical structures, which can lead to co-elution or poor resolution in chromatographic methods. Achieving baseline separation is crucial for accurate quantification.[1][2][3]
Q2: Which analytical techniques are most effective for separating this compound from isomalathion?
A2: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed and effective techniques.[4] HPLC, particularly with reversed-phase columns (e.g., ODS2) and UV or mass spectrometry (MS/MS) detection, is widely documented for this separation.[1][2][5] Chiral HPLC columns can also be used for the enantiomeric separation of these compounds.[6] GC coupled with detectors like a Flame Photometric Detector (FPD) or a mass spectrometer (MS) is another robust method.[4][7]
Q3: What are typical starting conditions for an HPLC method?
A3: A good starting point for a reversed-phase HPLC method would be a C18 column (e.g., Phenomenex Prodigy ODS2, 5 µm, 150 mm x 4.6 mm, often with a guard column).[1] A gradient elution with a mobile phase consisting of acetonitrile and water is common.[1][6] A flow rate of around 1.5 ml/min and a column temperature of 50°C have been shown to be effective.[1][2] Detection is typically performed using a photodiode array (PDA) detector.[1]
Troubleshooting Guide
Issue 1: Poor resolution between this compound and isomalathion peaks.
-
Potential Cause: Inadequate chromatographic conditions.
-
Troubleshooting Steps:
-
Optimize Mobile Phase Gradient: Adjust the gradient profile of your mobile phase (e.g., acetonitrile/water). A shallower gradient can often improve the separation of closely eluting peaks.
-
Modify Flow Rate: Lowering the flow rate can sometimes enhance resolution, although it will increase the run time.
-
Increase Column Length: Connecting two analytical columns in series can significantly increase the theoretical plates and improve separation.[1]
-
Change Column Temperature: Increasing the column temperature can affect the viscosity of the mobile phase and the interaction of the analytes with the stationary phase, potentially improving resolution.[1][2]
-
Consider a Different Stationary Phase: If optimization of the mobile phase is insufficient, switching to a column with a different selectivity may be necessary.
-
Issue 2: Peak tailing or fronting.
-
Potential Cause: Column overload, secondary interactions with the stationary phase, or issues with the sample solvent.
-
Troubleshooting Steps:
-
Reduce Sample Concentration: Inject a more dilute sample to check for column overload.
-
Check Sample Solvent: Ensure your sample is dissolved in a solvent that is of similar or weaker strength than your initial mobile phase.
-
Mobile Phase pH Adjustment: For ionizable compounds, adjusting the pH of the mobile phase can improve peak shape.
-
Use a Guard Column: A guard column can protect the analytical column from contaminants that may cause peak shape distortion.[1]
-
Issue 3: Low signal intensity or poor sensitivity.
-
Potential Cause: Suboptimal detector settings, low sample concentration, or sample degradation.
-
Troubleshooting Steps:
-
Optimize Detector Wavelength: If using a UV detector, ensure you are monitoring at the wavelength of maximum absorbance for both this compound and isomalathion.
-
Increase Sample Concentration: If possible, concentrate your sample before injection.
-
Check for Sample Degradation: this compound and isomalathion can be susceptible to degradation. Ensure proper sample storage and handling.
-
Switch to a More Sensitive Detector: If sensitivity is a persistent issue, consider using a more sensitive detector like a mass spectrometer (MS/MS), which offers high specificity and low detection limits.[5]
-
Issue 4: Inconsistent retention times.
-
Potential Cause: Leaks in the HPLC system, temperature fluctuations, or an improperly equilibrated column.
-
Troubleshooting Steps:
-
System Check: Perform a leak test on your HPLC system.
-
Column Equilibration: Ensure the column is thoroughly equilibrated with the initial mobile phase conditions before each injection.
-
Temperature Control: Use a column oven to maintain a stable column temperature.[1][2]
-
Mobile Phase Preparation: Prepare fresh mobile phase daily and ensure it is properly degassed.
-
Quantitative Data Summary
The following tables summarize quantitative data from various analytical methods for the separation and detection of this compound and isomalathion.
Table 1: HPLC Method Parameters and Performance
| Parameter | Method 1 | Method 2 |
| Column | Phenomenex Prodigy ODS2, 5 µm, 150 mm x 4.6 mm (two in series)[1] | CHIRALPAK IC chiral column[6] |
| Mobile Phase | Gradient with Acetonitrile and Water[1] | Acetonitrile/Water (40/60, v/v)[6] |
| Flow Rate | 1.5 ml/min[1] | 0.5 mL/min[6] |
| Detection | UV Absorption[1] | MS/MS[6] |
| LOD | Not specified | 0.08 µg/kg for this compound enantiomers[6] |
| LOQ | Not specified | 0.20-0.25 µg/kg for this compound enantiomers[6] |
| Recoveries | Not specified | 82.26% to 109.04%[6] |
Table 2: GC Method Parameters
| Parameter | Method 1 |
| Detector | Flame Photometric Detector (FPD) in phosphorous mode[7] |
| Sample Preparation | Liquid-liquid extraction with methylene chloride[7] |
| Quantification | External standards with linear regression[7] |
Experimental Protocols
Protocol 1: Reversed-Phase HPLC Method for this compound and Isomalathion Separation
This protocol is adapted from established methods for the analysis of this compound and isomalathion.[1][2]
-
Instrumentation:
-
Reagents:
-
Chromatographic Conditions:
-
Sample Preparation:
-
Accurately weigh the sample and dissolve it in a suitable solvent (e.g., 75% v/v acetonitrile/water).[1]
-
Sonicate the sample for 10 minutes to ensure complete dissolution.[1]
-
Centrifuge the solution to remove any particulate matter.[1]
-
Dilute the supernatant to the desired concentration with the appropriate solvent.[1]
-
-
Analysis:
Visualizations
Caption: Troubleshooting workflow for poor peak resolution in HPLC.
Caption: General experimental workflow for HPLC analysis.
References
Technical Support Center: Detection of Malaoxon in Environmental Samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the limit of detection for malaoxon in environmental samples. This compound is the more toxic metabolite of the organophosphate insecticide malathion, making its sensitive detection crucial for environmental monitoring and human health protection.[1][2] This guide offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data to address common challenges encountered during analysis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during the detection of this compound in environmental samples.
Sample Preparation & Extraction
-
Q1: What is the most common issue affecting this compound detection in complex environmental samples?
-
A1: The most significant challenge is the "matrix effect," where co-extracted compounds from the sample (e.g., humic acids in water, organic matter in soil) interfere with the analytical signal, leading to either suppression or enhancement.[3][4] This can result in inaccurate quantification and a higher limit of detection. For instance, in water samples, dissolved organic matter can significantly impact immunoassay performance.[5][6] In soil, various organic and inorganic components can interfere with chromatographic analysis.[7]
-
-
Q2: My sample recoveries are low and inconsistent. What are the likely causes and solutions?
-
A2: Low and inconsistent recoveries often stem from inefficient extraction or analyte loss during sample cleanup.
-
Inefficient Extraction: Ensure the chosen solvent is appropriate for the sample matrix and this compound's polarity. Common extraction techniques include liquid-liquid extraction (LLE) with solvents like dichloromethane or solid-phase extraction (SPE).[8][9][10] For soil samples, methods like Soxhlet extraction or microwave-assisted extraction with acetone-hexane mixtures are used.[11] The pH of water samples can also influence extraction efficiency and should be optimized.
-
Analyte Loss: this compound can degrade during aggressive cleanup steps. Evaluate the necessity and harshness of your cleanup protocol. Using more selective methods like molecularly imprinted polymer solid-phase extraction (MIP-SPE) can improve recovery by selectively binding this compound.[12][13]
-
Incomplete Phase Separation: During LLE, incomplete separation of the aqueous and organic phases can lead to significant analyte loss. A centrifugation step can be incorporated to ensure a clean separation.[8]
-
-
-
Q3: I am observing significant baseline noise and interfering peaks in my chromatograms. How can I resolve this?
-
A3: High baseline noise and interfering peaks are typically due to matrix effects or contaminated reagents.
-
Improve Cleanup: Implement a more rigorous cleanup step. For complex matrices, techniques like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) or SPE can effectively remove many interfering compounds.[3][4] For water samples with high humic acid content, an SPE cleanup step may be necessary before analysis by methods like ELISA.[5][6]
-
Check Reagents and Solvents: Ensure all solvents are of high purity (e.g., HPLC grade) and reagents are fresh.[14] Contaminated solvents can introduce a variety of interfering peaks.
-
Instrument Conditioning: For GC analysis, ensure the column is well-conditioned. A poorly conditioned column can lead to peak tailing and a rising baseline. The response ratio of this compound to malathion can be used to verify column conditioning.[15]
-
-
Analytical Methods
-
Q4: Which analytical technique offers the lowest limit of detection for this compound?
-
A4: Advanced biosensor-based methods have demonstrated exceptionally low limits of detection. For example, a fluorescent biosensor based on acetylcholinesterase (AChE) inhibition using a silver-graphene oxide nanohybrid reported a limit of detection (LOD) as low as 0.9 femtomolar (fM).[1][16] Chromatographic methods coupled with mass spectrometry (e.g., HPLC-MS/MS) also offer very low LODs, in the range of 0.08 µg/kg for this compound enantiomers in soil and produce.[2]
-
-
Q5: My enzyme-based biosensor shows poor sensitivity and reproducibility. What should I check?
-
A5: The performance of enzyme-based biosensors, which often rely on the inhibition of acetylcholinesterase (AChE), is highly dependent on experimental conditions.[17][18]
-
Enzyme Activity: Verify the activity of your immobilized enzyme. Improper immobilization techniques or harsh storage conditions can lead to denaturation. Covalent immobilization using cross-linkers like glutaraldehyde is a common and robust method.[19][20]
-
pH and Temperature: Ensure the assay buffer pH and temperature are optimal for AChE activity (typically around pH 7.5).[20]
-
Substrate Concentration: The concentration of the substrate (e.g., acetylthiocholine) is critical. Its concentration influences the enzymatic inhibition kinetics and overall sensor response.[18]
-
Incubation Time: The incubation time of the enzyme with the this compound-containing sample directly affects the degree of inhibition and, therefore, the signal output. This should be optimized and kept consistent.[1]
-
-
-
Q6: I am developing an immunoassay (ELISA) and experiencing high background signal. What is the cause?
-
A6: High background in an ELISA can be caused by several factors:
-
Insufficient Blocking: Ensure that the microplate wells are thoroughly blocked to prevent non-specific binding of antibodies.
-
Cross-Reactivity: While immunoassays can be highly selective, check for cross-reactivity with structurally similar compounds that might be present in your sample.[5][6]
-
Inadequate Washing: Increase the number or vigor of washing steps to remove unbound reagents.
-
-
Data on this compound Detection Limits
The following table summarizes the limits of detection (LOD) and quantification (LOQ) for various analytical methods used to detect this compound in environmental samples. This allows for easy comparison of the sensitivity of different techniques.
| Analytical Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| Fluorescent Biosensor (AChE-Ag-GO) | Water, Food | 0.9 fM | 3 fM | [1] |
| Electrochemical Sensor (Carbon NPs) | Not Specified | 0.25 nM | Not Specified | [1] |
| Electrochemical Biosensor (AChE/CS/Fe3O4) | Pond Water | 0.3 nmol L⁻¹ (for Malathion) | 0.8 nmol L⁻¹ (for Malathion) | [20] |
| LC/MS/MS | Water | 6 ppt (0.006 µg/L) | 18 ppt (0.018 µg/L) | [8] |
| HPLC-MS/MS (Chiral Separation) | Soil, Fruit, Vegetables | 0.08 µg/kg | 0.20-0.25 µg/kg | [2] |
| GC-FPD with MIP-SPE Cleanup | Tap Water | 0.001 mg/L | Not Specified | [12][13] |
| GC-FPD with MIP-SPE Cleanup | Soil, Cabbage | 0.004 mg/kg | Not Specified | [12][13] |
| GC/MS (for Malathion) | Urine, Viscera | 0.25 µg/L | 0.75 µg/L | [21] |
Experimental Protocols & Methodologies
This section provides detailed protocols for key experimental techniques cited in this guide.
Protocol 1: Liquid-Liquid Extraction (LLE) for Water Samples
This protocol is adapted from a validated method for determining this compound in ground and surface water.[8]
-
Sample Collection: Collect 250 mL of water in a 500-mL separatory funnel.
-
Salting Out: Add 88 g of sodium chloride to the sample and mix to dissolve. This increases the ionic strength of the aqueous phase, driving this compound into the organic solvent.
-
First Extraction: Add 50 mL of dichloromethane to the separatory funnel. Shake vigorously for 2 minutes, venting frequently to release pressure.
-
Phase Separation: Allow the layers to separate for approximately 5 minutes. For difficult matrices, centrifugation at 2000 rpm for 5 minutes can be used to achieve a clean separation.[8]
-
Collect Organic Layer: Drain the lower dichloromethane layer through a glass funnel containing approximately 20 g of anhydrous sodium sulfate (to remove residual water) into a collection tube.
-
Repeat Extraction: Repeat the extraction (steps 3-5) two more times with fresh 50 mL portions of dichloromethane, collecting all organic extracts in the same tube.
-
Concentration: Reduce the volume of the combined extracts to approximately 0.2 mL using a Turbo-Vap evaporator at 40°C. Then, evaporate to complete dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in a known volume (e.g., 10 mL) of a methanol/formic acid solution suitable for LC/MS/MS analysis.
Protocol 2: Acetylcholinesterase (AChE) Inhibition Fluorescent Biosensor
This protocol outlines the principle of an ultrasensitive "mix-and-detect" fluorescent biosensor.[1][16]
-
Reagent Preparation:
-
Synthesize a silver-graphene oxide (Ag-GO) nanohybrid.
-
Prepare solutions of acetylcholinesterase (AChE), acetylthiocholine (ATCh), and various concentrations of this compound standards.
-
-
Inhibition Step:
-
In a microplate well or cuvette, add a defined amount of AChE enzyme.
-
Add 25 µL of the this compound standard or environmental sample extract and incubate for 10 minutes to allow for enzyme inhibition.
-
-
Substrate Reaction:
-
Add ATCh substrate to the mixture and incubate for another 10 minutes. The remaining active AChE will catalyze the hydrolysis of ATCh into thiocholine (TCh).
-
-
Fluorescence Generation:
-
Add 200 µL of the dispersed Ag-GO solution to the mixture. The positively charged TCh produced will trigger the aggregation of citrate-coated silver nanoparticles on the graphene oxide sheet.
-
This aggregation leads to a significant increase in fluorescence emission (measured at ~423 nm).
-
-
Detection:
-
Measure the fluorescence intensity using a spectrofluorometer. The intensity of the fluorescence is inversely proportional to the concentration of this compound in the sample, as higher this compound levels lead to greater AChE inhibition and less TCh production.
-
Visual Diagrams and Workflows
The following diagrams, generated using Graphviz, illustrate key experimental workflows and detection principles.
References
- 1. An ultrasensitive “mix-and-detect” kind of fluorescent biosensor for this compound detection using the AChE-ATCh-Ag-GO system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enantiomeric separation of malathion and this compound and the chiral residue analysis in food and environmental matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Matrix Effect Evaluation in GC/MS-MS Analysis of Multiple Pesticide Residues in Selected Food Matrices [mdpi.com]
- 4. The evaluation of matrix effects in pesticide multi-residue methods via matrix fingerprinting using liquid chromatography electrospray high-resolution mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. Evaluation of a novel malathion immunoassay for groundwater and surface water analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 8. epa.gov [epa.gov]
- 9. ANALYTICAL METHODS - Toxicological Profile for Malathion - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. epa.gov [epa.gov]
- 11. Table 7-2, Analytical Methods for Determining Malathion in Environmental Samples - Toxicological Profile for Malathion - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Preparation of malathion MIP-SPE and its application in environmental analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Preparation of malathion MIP-SPE and its application in environmental analysis. | Sigma-Aldrich [sigmaaldrich.cn]
- 14. fao.org [fao.org]
- 15. epa.gov [epa.gov]
- 16. An ultrasensitive “mix-and-detect” kind of fluorescent biosensor for this compound detection using the AChE-ATCh-Ag-GO system - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 17. Electrochemical (Bio)Sensors for Pesticides Detection Using Screen-Printed Electrodes [mdpi.com]
- 18. Advances in Enzyme-Based Biosensors for Pesticide Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Ultrasensitive Determination of Malathion Using Acetylcholinesterase Immobilized on Chitosan-Functionalized Magnetic Iron Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Validation & Comparative
Malaoxon vs. Malathion: A Comparative Analysis of Neurotoxicity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neurotoxic effects of malathion, a widely used organophosphate insecticide, and its active metabolite, malaoxon. The information presented is supported by experimental data to assist researchers in understanding their distinct toxicological profiles.
Malathion itself is a relatively weak neurotoxin. Its toxicity is primarily attributed to its metabolic conversion to this compound, a significantly more potent inhibitor of acetylcholinesterase (AChE).[1][2] This bioactivation process is a critical determinant of malathion's neurotoxic potential. The primary mechanism of toxicity for both compounds is the disruption of the cholinergic nervous system through the inhibition of AChE.[3][4] This leads to an accumulation of the neurotransmitter acetylcholine in synaptic clefts, resulting in overstimulation of cholinergic receptors and subsequent neurotoxic effects.[2][5]
Comparative Toxicity Data
The following table summarizes the quantitative differences in the toxicity of malathion and its metabolite this compound, highlighting the significantly greater potency of this compound.
| Metric | Malathion | This compound | Species/System | Reference |
| 96-hour LC50 | 17.0 ppm | 3.1 ppm | Blue Catfish (Ictalurus furcatus) | [6][7] |
| Brain AChE IC50 | 8.5 ppm | 2.3 ppm | Blue Catfish (Ictalurus furcatus) | [6][7] |
| Liver AChE IC50 | 10.3 ppm | 3.7 ppm | Blue Catfish (Ictalurus furcatus) | [6][7] |
| Muscle AChE IC50 | 16.6 ppm | 6.8 ppm | Blue Catfish (Ictalurus furcatus) | [6][7] |
| Mammalian AChE IC50 | Not specified | ~2.4 µM | Mammalian | [8] |
| Mammalian AChE IC30 | Not specified | ~0.1 µM | Mammalian | [8] |
LC50 (Lethal Concentration, 50%): The concentration of a chemical that is lethal to 50% of the test population. IC50 (Inhibitory Concentration, 50%): The concentration of an inhibitor required to inhibit a biological process or enzyme by 50%.
Signaling Pathways and Mechanism of Action
The neurotoxicity of malathion and this compound is primarily mediated through the inhibition of acetylcholinesterase (AChE). Malathion, a phosphorothioate, undergoes oxidative desulfuration, primarily in the liver, to form this compound, its oxon analog.[9] This conversion is critical, as this compound is a much more potent inhibitor of AChE.[1][2] The this compound molecule binds to the serine hydroxyl group in the active site of AChE, leading to the formation of a stable, phosphorylated enzyme that is unable to hydrolyze acetylcholine.[2] The resulting accumulation of acetylcholine at neuronal synapses leads to continuous stimulation of cholinergic receptors, disrupting normal nerve function and causing a range of neurotoxic effects.[3][10]
Beyond direct AChE inhibition, chronic exposure to malathion has been associated with other neurotoxic mechanisms, including the induction of oxidative stress, apoptosis (programmed cell death), and neuroinflammation.[11][12] Malathion exposure can lead to the generation of free radicals and an increase in pro-inflammatory cytokines, which contribute to neuronal damage.[12]
Experimental Protocols
A common method for assessing the neurotoxicity of organophosphates like malathion and this compound is the in vitro acetylcholinesterase inhibition assay.
Objective: To determine the concentration of malathion and this compound required to inhibit 50% of acetylcholinesterase activity (IC50).
Materials:
-
Purified acetylcholinesterase (from electric eel or human recombinant)
-
Malathion and this compound standards
-
Acetylthiocholine iodide (ATCI) as the substrate
-
5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
96-well microplate reader
Procedure:
-
Preparation of Reagents: Prepare stock solutions of malathion and this compound in a suitable solvent (e.g., ethanol) and create a series of dilutions. Prepare working solutions of AChE, ATCI, and DTNB in the phosphate buffer.
-
Assay Reaction:
-
Add the AChE solution to each well of a 96-well plate.
-
Add the different concentrations of malathion or this compound to the wells. Include a control group with no inhibitor.
-
Incubate the plate for a predetermined time to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding the substrate (ATCI) and DTNB to all wells.
-
-
Measurement: The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product (5-thio-2-nitrobenzoate). The rate of color change is measured spectrophotometrically at 412 nm using a microplate reader.
-
Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Determine the percentage of AChE inhibition relative to the control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value from the resulting dose-response curve.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of Malathion? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. Chlorpyrifos - Wikipedia [en.wikipedia.org]
- 5. Organophosphates dysregulate dopamine signaling, glutamatergic neurotransmission, and induce neuronal injury markers in striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Comparing the relative toxicity of malathion and this compound in blue catfish Ictalurus furcatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Mechanisms of Neurotoxicity of Organophosphate Pesticides and Their Relation to Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Malathion increases apoptotic cell death by inducing lysosomal membrane permeabilization in N2a neuroblastoma cells: a model for neurodegeneration in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Low-dose exposure to malathion and radiation results in the dysregulation of multiple neuronal processes, inducing neurotoxicity and neurodegeneration in mouse - PMC [pmc.ncbi.nlm.nih.gov]
Isomalathion and Malaoxon: A Comparative Analysis of Acetylcholinesterase Inhibition
A comprehensive guide for researchers and drug development professionals on the relative potency of isomalathion and malaoxon as acetylcholinesterase inhibitors, supported by experimental data and detailed methodologies.
Isomalathion and this compound are both organophosphate insecticides and potent inhibitors of acetylcholinesterase (AChE), a critical enzyme in the nervous system. Their inhibition of AChE leads to an accumulation of the neurotransmitter acetylcholine, resulting in overstimulation of cholinergic receptors and subsequent toxic effects. While structurally related, their potency as AChE inhibitors differs. This guide provides a detailed comparison of their inhibitory activities, supported by experimental data, to aid researchers in understanding their relative toxicological profiles and mechanisms of action.
Quantitative Comparison of Inhibitory Potency
The inhibitory potency of a compound against an enzyme is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a more potent inhibitor. The following table summarizes the IC50 values for isomalathion and this compound against acetylcholinesterase from various sources.
| Compound | Enzyme Source | Enzyme Form | IC50 (M) | Reference |
| This compound | Bovine Erythrocyte | Free | (2.4 ± 0.3) x 10⁻⁶ | [1][2] |
| Bovine Erythrocyte | Immobilized | (3.4 ± 0.1) x 10⁻⁶ | [1][2] | |
| Mouse Brain | - | 2.36 x 10⁻⁶ | [3] | |
| Isomalathion | Bovine Erythrocyte | Free | (3.2 ± 0.3) x 10⁻⁶ | [1][2] |
| Bovine Erythrocyte | Immobilized | (2.7 ± 0.2) x 10⁻⁶ | [1][2] | |
| Hen Brain (1R, 3R isomer) | - | 8.93 x 10⁻⁸ | [4] | |
| Hen Brain (1S, 3S isomer) | - | 1.354 x 10⁻⁶ | [4] |
As the data indicates, both this compound and isomalathion are potent inhibitors of AChE, with IC50 values in the micromolar to nanomolar range. Studies on bovine erythrocyte AChE show comparable potency between the two compounds.[1][2] However, research on hen brain AChE reveals that the stereoisomers of isomalathion exhibit a wide range of inhibitory potencies, with the (1R, 3R) isomer being significantly more potent than the (1S, 3S) isomer.[4] This highlights the importance of considering stereochemistry when evaluating the toxicity of isomalathion.
Mechanism of Action: Acetylcholinesterase Inhibition
The primary mechanism of toxicity for both isomalathion and this compound is the irreversible inhibition of acetylcholinesterase. This process involves the phosphorylation of a serine residue within the active site of the enzyme, rendering it unable to hydrolyze acetylcholine.
Figure 1. Mechanism of Acetylcholinesterase Inhibition by Organophosphates.
Experimental Protocols
The determination of AChE inhibitory potency is typically performed using an in vitro enzyme assay. A commonly used method is the Ellman assay, which is a colorimetric method for quantifying thiol groups.
Acetylcholinesterase Inhibition Assay (Ellman's Method)
This protocol is a generalized procedure based on commonly cited methodologies.[5][6]
Materials:
-
Acetylcholinesterase (AChE) enzyme solution (e.g., from bovine erythrocytes, electric eel)
-
Acetylthiocholine iodide (ATCI), the substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), Ellman's reagent
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
Test compounds (isomalathion, this compound) dissolved in a suitable solvent (e.g., ethanol, DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
Figure 2. Experimental Workflow for AChE Inhibition Assay.
-
Preparation of Reagents: Prepare stock solutions of the test compounds, AChE, ATCI, and DTNB in the appropriate buffer.
-
Reaction Mixture Preparation: In a 96-well plate, add the phosphate buffer, AChE solution, and varying concentrations of the test inhibitor (isomalathion or this compound). A control well containing the buffer and enzyme but no inhibitor should also be prepared.
-
Pre-incubation: The plate is typically pre-incubated for a specific time (e.g., 15 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow the inhibitor to interact with the enzyme.
-
Initiation of Reaction: The enzymatic reaction is initiated by adding the substrate, ATCI, to all wells.
-
Color Development: DTNB is added to the wells. The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion.
-
Absorbance Measurement: The absorbance of the yellow product is measured at 412 nm using a microplate reader at different time points.
-
Calculation of Inhibition: The percentage of AChE inhibition is calculated using the following formula:
% Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Conclusion
Both isomalathion and this compound are highly potent inhibitors of acetylcholinesterase. While their potencies can be comparable under certain experimental conditions, the stereochemistry of isomalathion can significantly influence its inhibitory activity. The provided experimental protocol for the Ellman assay offers a robust method for quantifying and comparing the inhibitory potential of these and other organophosphate compounds. This information is crucial for accurate risk assessment and the development of potential antidotes and therapeutic interventions.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Inhibition of AChE by malathion and some structurally similar compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro reactivating effects of standard and newly developed oximes on this compound-inhibited mouse brain acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Relative potencies of the four stereoisomers of isomalathion for inhibition of hen brain acetylcholinesterase and neurotoxic esterase in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]
- 6. sigmaaldrich.com [sigmaaldrich.com]
Unraveling the Selective Toxicity of Malaoxon: A Comparative Analysis of its Effects on Insect versus Mammalian Acetylcholinesterase
For Immediate Publication
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of the inhibitory effects of malaoxon, the active metabolite of the organophosphate insecticide malathion, on acetylcholinesterase (AChE) from insects and mammals. Understanding the differential sensitivity of this critical enzyme is paramount for the development of selective insecticides and for assessing the toxicological risk to non-target species. This document summarizes key experimental data, outlines detailed methodologies for relevant assays, and visualizes the underlying biochemical pathways and experimental workflows.
Executive Summary
This compound exerts its toxic effects by inhibiting acetylcholinesterase, an essential enzyme in the nervous system of both insects and mammals. The selective toxicity of its parent compound, malathion, is not primarily due to a difference in the intrinsic sensitivity of the target enzyme but rather a result of differential metabolism between the two groups. Insects more readily bioactivate malathion to the highly potent inhibitor this compound, while mammals possess a greater capacity to detoxify both compounds. However, subtle but significant differences in the acetylcholinesterase enzyme itself also contribute to this selectivity. This guide explores these differences through quantitative data, detailed experimental protocols, and clear visual diagrams.
Data Presentation: Quantitative Comparison of this compound Inhibition
The following table summarizes the half-maximal inhibitory concentration (IC50) and bimolecular rate constants (ki) of this compound against acetylcholinesterase from various insect and mammalian species. Lower IC50 and higher ki values indicate greater inhibitory potency.
| Species | Taxon | Tissue/Enzyme Source | IC50 (M) | Bimolecular Rate Constant (ki) (M⁻¹min⁻¹) | Reference |
| Cavia porcellus | Mammal | Not Specified | 1.1 x 10⁻⁵ | Not Reported | [1] |
| Bovine | Mammal | Erythrocytes | 4.7 x 10⁻⁷ | Not Reported | [2] |
| Rat | Mammal | Brain | Not Reported | 1.1 x 10⁶ | [3][4] |
| Mouse | Mammal | Brain | Not Reported | 1.5 x 10⁶ | [3][4] |
| Plutella xylostella (Diamondback moth) | Insect | Whole Body | 2.5 x 10⁻⁶ | Not Reported | [1] |
| Prodenia litura (Cotton leafworm) | Insect | Whole Body | 4.1 x 10⁻⁶ | Not Reported | [1] |
| Musca domestica (Housefly) | Insect | Whole Body | 6.3 x 10⁻⁷ | Not Reported | [1] |
| Ictalurus furcatus (Blue Catfish) | Fish | Brain | 2.3 ppm (~7.0 x 10⁻⁶ M) | Not Reported | [5][6] |
Note: Direct comparison of IC50 values between studies should be done with caution due to potential variations in experimental conditions. The data clearly indicates that this compound is a potent inhibitor of both insect and mammalian AChE.
Experimental Protocols
A detailed understanding of the methodologies used to generate the comparative data is crucial for interpretation and replication. The following is a generalized, step-by-step protocol for an in vitro acetylcholinesterase inhibition assay based on the widely used Ellman method.
Protocol: Comparative in vitro Acetylcholinesterase Inhibition Assay (Ellman Method)
1. Preparation of Acetylcholinesterase (AChE) Homogenates:
-
Insect AChE:
-
Homogenize whole insects or specific tissues (e.g., heads) in a cold phosphate buffer (e.g., 0.1 M, pH 7.4) containing a non-ionic detergent like Triton X-100 (e.g., 1%).
-
Centrifuge the homogenate at a high speed (e.g., 10,000 x g) at 4°C to pellet cellular debris.
-
Collect the supernatant containing the solubilized AChE and store it on ice.
-
-
Mammalian AChE:
-
Homogenize brain tissue or use commercially available purified erythrocyte AChE.
-
For brain tissue, follow a similar homogenization and centrifugation procedure as for insects.
-
If using purified enzyme, reconstitute it according to the manufacturer's instructions.
-
-
Protein Quantification: Determine the protein concentration of the enzyme preparations using a standard method (e.g., Bradford assay) to normalize enzyme activity.
2. Acetylcholinesterase Inhibition Assay:
-
Reagents:
-
Phosphate buffer (0.1 M, pH 8.0)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution (e.g., 10 mM in buffer)
-
Acetylthiocholine iodide (ATCI) solution (e.g., 75 mM in deionized water)
-
This compound solutions of varying concentrations (prepare serial dilutions in a suitable solvent like ethanol or DMSO, and then dilute in buffer).
-
-
Assay Procedure (in a 96-well microplate):
-
To each well, add:
-
Phosphate buffer
-
AChE homogenate (the volume should be optimized to yield a linear reaction rate)
-
This compound solution at the desired final concentration (or solvent control).
-
-
Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specific pre-incubation time (e.g., 15-30 minutes) to allow the inhibitor to interact with the enzyme.
-
Add the DTNB solution to each well.
-
Initiate the reaction by adding the ATCI substrate to each well.
-
Immediately measure the absorbance at 412 nm using a microplate reader.
-
Continue to read the absorbance at regular intervals (e.g., every minute) for a set period (e.g., 5-10 minutes) to determine the reaction rate (change in absorbance per minute).
-
3. Data Analysis:
-
Calculate the percentage of AChE inhibition for each this compound concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value from the resulting dose-response curve using non-linear regression analysis.
-
Bimolecular rate constants (ki) can be determined through more advanced kinetic studies, such as the Kitz-Wilson method.
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate the key pathways and workflows discussed in this guide.
Caption: Signaling pathway of acetylcholinesterase inhibition by this compound.
Caption: Experimental workflow for comparing this compound's effect on insect vs. mammalian AChE.
Caption: Logical relationship of malathion metabolism and toxicity in insects vs. mammals.
References
- 1. Study on Spontaneous Reactivation and Aging of Acetylcholinesterase Inhibited by Paraoxon and this compound in Ten Species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Species-related differences in the inhibition of brain acetylcholinesterase by paraoxon and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of Inhibition Kinetics of Several Organophosphates, including Some Nerve Agent Surrogates, using Human Erythrocyte and Rat and Mouse Brain Acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparing the relative toxicity of malathion and this compound in blue catfish Ictalurus furcatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Stereospecific Inhibition of Acetylcholinesterase by (R)- and (S)-Malaoxon: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the stereospecific inhibition of acetylcholinesterase (AChE) by the (R) and (S) enantiomers of malaoxon. This compound, the active metabolite of the organophosphate insecticide malathion, is a potent inhibitor of AChE, an essential enzyme in the nervous system responsible for the breakdown of the neurotransmitter acetylcholine. The chirality of this compound significantly influences its interaction with the active site of AChE, leading to marked differences in inhibitory potency between its enantiomers. This guide summarizes key experimental data, details the methodologies used for these assessments, and provides visual representations of the underlying molecular interactions and experimental workflows.
Quantitative Comparison of Inhibitory Potency
The inhibitory potential of the (R) and (S) enantiomers of this compound against acetylcholinesterase has been quantified using various kinetic parameters. The following table summarizes the reported values, highlighting the superior inhibitory activity of the (R)-enantiomer.
| Enantiomer | Enzyme Source | Parameter | Value | Fold Difference (R vs. S) | Reference |
| (R)-Malaoxon | Rat Brain AChE | k_i (M⁻¹min⁻¹) | 1.8 x 10⁷ | 8.6 | [1] |
| (S)-Malaoxon | Rat Brain AChE | k_i (M⁻¹min⁻¹) | 2.1 x 10⁶ | [1] | |
| (R)-Malaoxon | Rat Brain AChE | K_d (µM) | 4.4 | [1] | |
| (S)-Malaoxon | Rat Brain AChE | K_d (µM) | 11.1 | [1] | |
| (R)-Malaoxon | Rat Brain AChE | k_p (min⁻¹) | 4.1 | [1] | |
| (S)-Malaoxon | Rat Brain AChE | k_p (min⁻¹) | 0.19 | [1] | |
| (R)-Malaoxon | Immobilized Electric Eel AChE | Inhibition | ~1.25x stronger | 1.25 | [2] |
| (S)-Malaoxon | Immobilized Electric Eel AChE | Inhibition | Weaker | [2] | |
| (R)-Malaoxon | General | Inhibition | 8-fold stronger | 8 | [3] |
| (S)-Malaoxon | General | Inhibition | Weaker | [3] |
k_i: bimolecular inhibition constant; K_d: dissociation constant; k_p: phosphorylation constant.
Experimental Protocols
The determination of the stereospecific inhibition of AChE by this compound enantiomers involves several key experimental steps, from the synthesis of the chiral molecules to the enzymatic assays.
Synthesis and Separation of this compound Enantiomers
The chiral enantiomers of this compound are typically not synthesized directly but are derived from the corresponding enantiomers of malathion.
-
Synthesis of Malathion Enantiomers: The synthesis starts from the commercially available (R)- or (S)-malic acid.[4]
-
Oxidative Desulfuration: The separated malathion enantiomers are then converted to the respective (R)- and (S)-malaoxon enantiomers through an oxidation reaction that replaces the sulfur atom with an oxygen atom. This can be achieved using an oxidizing agent like monoperoxyphthalic acid, magnesium salt.[4]
-
Chiral Separation and Analysis: High-performance liquid chromatography (HPLC) with a chiral column is a common method to separate and analyze the enantiomers of malathion and this compound.[5] A CHIRALPAK IC chiral column with a mobile phase of acetonitrile/water can be used to achieve baseline separation.[5]
Acetylcholinesterase Inhibition Assay
The inhibitory activity of the this compound enantiomers is assessed using an AChE inhibition assay. The following is a generalized protocol based on common methodologies.[6]
-
Preparation of Reagents:
-
AChE Solution: A stock solution of AChE from a specified source (e.g., rat brain, electric eel) is prepared in a suitable buffer (e.g., phosphate buffer, pH 7.4).
-
Inhibitor Solutions: (R)- and (S)-malaoxon are dissolved in an appropriate solvent like acetone and then diluted to a series of concentrations.[6]
-
Substrate Solution: A solution of an acetylcholine analog, such as acetylthiocholine (ATCh), is prepared.
-
Chromogenic Reagent: A solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) is prepared.
-
-
Inhibition Procedure:
-
Measurement of AChE Activity:
-
After the pre-incubation period, the enzymatic reaction is initiated by adding the substrate (ATCh) and the chromogenic reagent (DTNB) to the enzyme-inhibitor mixture.
-
The rate of the enzymatic reaction is measured by monitoring the increase in absorbance at a specific wavelength (typically 412 nm) over time using a spectrophotometer. The product of ATCh hydrolysis, thiocholine, reacts with DTNB to produce a colored product.
-
The percentage of inhibition for each inhibitor concentration is calculated using the formula:
-
Inhibition (%) = [(Activity of control - Activity of sample) / Activity of control] x 100 [6]
-
-
-
Data Analysis:
-
The inhibition data is plotted against the logarithm of the inhibitor concentration.
-
Kinetic parameters such as the half-maximal inhibitory concentration (IC50), the bimolecular inhibition constant (k_i), the dissociation constant (K_d), and the phosphorylation constant (k_p) are determined by fitting the data to appropriate models.
-
Visualizing Molecular Interactions and Experimental Workflow
To better understand the stereospecific inhibition of AChE by this compound and the process to measure it, the following diagrams are provided.
Caption: Stereospecific interaction of this compound enantiomers with the AChE active site.
Caption: General experimental workflow for AChE inhibition assay.
Conclusion
The evidence strongly indicates that the inhibition of acetylcholinesterase by this compound is a stereospecific process. The (R)-enantiomer consistently demonstrates a significantly higher inhibitory potency compared to the (S)-enantiomer across different enzyme sources. This difference is attributed to the more favorable orientation of the (R)-enantiomer within the active site of AChE, leading to a more efficient phosphorylation of the catalytic serine residue. For researchers in toxicology and drug development, understanding this stereoselectivity is crucial for accurate risk assessment of malathion exposure and for the design of more selective and effective cholinesterase inhibitors.
References
- 1. Interaction of acetylcholinesterase with the enantiomers of this compound and isomalathion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. Synthesis, absolute configuration, and analysis of malathion, this compound, and isomalathion enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enantiomeric separation of malathion and this compound and the chiral residue analysis in food and environmental matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
A Comparative Analysis of Malaoxon-Induced Toxicity: In Vivo vs. In Vitro
A comprehensive guide for researchers, scientists, and drug development professionals on the correlated toxicity of malaoxon in living organisms versus controlled laboratory settings.
This guide provides a detailed comparison of the toxicological effects of this compound, the active metabolite of the organophosphate insecticide malathion, as observed in in vivo and in vitro studies. Understanding the correlation between these two models is crucial for accurate risk assessment and the development of effective countermeasures. This compound exerts its primary toxic effect through the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system.
Quantitative Toxicity Data
The following tables summarize key quantitative data from various studies, highlighting the differences in this compound's toxicity between in vivo and in vitro experimental systems.
Table 1: In Vitro Acetylcholinesterase (AChE) Inhibition by this compound
| Enzyme Source | IC50 Value (M) | Reference |
| Free Bovine Erythrocyte AChE | (2.4 ± 0.3) x 10⁻⁶ | [1][2] |
| Immobilized Bovine Erythrocyte AChE | (3.4 ± 0.1) x 10⁻⁶ | [1][2] |
| Catfish (Ictalurus furcatus) Brain AChE | 2.3 ppm | [3] |
| Catfish (Ictalurus furcatus) Liver AChE | 3.7 ppm | [3] |
| Catfish (Ictalurus furcatus) Muscle AChE | 6.8 ppm | [3] |
| Mouse Brain AChE | 2.36 µM | [4] |
Table 2: In Vivo Acute Toxicity of this compound
| Species | Route of Administration | LD50 Value | Reference |
| Rat | Oral | 215 mg/kg bw | [5] |
Table 3: Comparative Acute Toxicity of Malathion and this compound
| Species | Parameter | Malathion | This compound | Reference |
| Catfish (Ictalurus furcatus) | 96-h LC50 | 17.0 ppm | 3.1 ppm | [3] |
| Rat | Oral LD50 | ~5400-5700 mg/kg | 215 mg/kg | [5][6] |
Signaling Pathway of this compound-Induced Toxicity
The primary mechanism of this compound toxicity is the inhibition of acetylcholinesterase (AChE). This leads to an accumulation of the neurotransmitter acetylcholine (ACh) in synaptic clefts, resulting in overstimulation of cholinergic receptors and subsequent toxic effects.
Caption: Signaling pathway of this compound-induced acetylcholinesterase inhibition.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of toxicological studies. Below are representative protocols for key experiments.
In Vitro Acetylcholinesterase Inhibition Assay
This protocol is based on the principles described in the study by Stojan et al.[1].
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on acetylcholinesterase activity.
Materials:
-
Bovine erythrocyte acetylcholinesterase (AChE)
-
This compound standard
-
Phosphate buffer (pH 7.4)
-
Acetylthiocholine iodide (ATCI) as substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
96-well microplate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol) and make serial dilutions in phosphate buffer.
-
In a 96-well plate, add the AChE solution to each well.
-
Add different concentrations of this compound to the wells and pre-incubate for a defined period (e.g., 5 minutes) at a controlled temperature (e.g., 37°C).[1] A control group with no this compound should be included.
-
Initiate the enzymatic reaction by adding the substrate ATCI and the chromogenic reagent DTNB to each well.
-
Measure the absorbance at 412 nm at regular intervals using a microplate reader. The rate of change in absorbance is proportional to the AChE activity.
-
Calculate the percentage of AChE inhibition for each this compound concentration relative to the control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC50 value using a suitable sigmoidal dose-response curve fitting model.
In Vivo Acute Oral Toxicity Study (LD50)
This protocol is a generalized representation based on OECD Test Guideline 401.
Objective: To determine the median lethal dose (LD50) of this compound in rats.
Materials:
-
Wistar rats (specific pathogen-free)
-
This compound
-
Vehicle for administration (e.g., corn oil)
-
Oral gavage needles
-
Standard laboratory animal housing and diet
Procedure:
-
Acclimatize the animals to the laboratory conditions for at least 5 days.
-
Fast the animals overnight prior to dosing.
-
Prepare different dose levels of this compound in the vehicle.
-
Administer a single dose of this compound to different groups of animals via oral gavage. A control group receives only the vehicle.
-
Observe the animals for clinical signs of toxicity and mortality at regular intervals for at least 14 days.
-
Record the number of mortalities in each dose group.
-
Calculate the LD50 value using a recognized statistical method, such as probit analysis.
Experimental Workflow for Toxicity Assessment
The following diagram illustrates a general workflow for comparing the in vivo and in vitro toxicity of a compound like this compound.
Caption: General workflow for in vivo and in vitro toxicity assessment.
Discussion and Correlation
The data presented clearly demonstrate that this compound is significantly more toxic than its parent compound, malathion, both in vivo and in vitro. This is because malathion requires metabolic activation to this compound to exert its primary toxic effect.[3]
A strong correlation can be observed between the in vitro inhibition of acetylcholinesterase and the in vivo acute toxicity of this compound. The potent inhibition of this critical enzyme at low micromolar concentrations in vitro translates to high acute toxicity in animal models.
However, it is important to note that direct quantitative extrapolation from in vitro IC50 values to in vivo LD50 values is complex. Factors such as absorption, distribution, metabolism, and excretion (ADME) in the whole organism play a significant role in determining the ultimate toxic dose. For instance, the detoxification of this compound by carboxylesterases can influence its in vivo toxicity.[7]
References
- 1. tandfonline.com [tandfonline.com]
- 2. Inhibition of AChE by malathion and some structurally similar compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparing the relative toxicity of malathion and this compound in blue catfish Ictalurus furcatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro reactivating effects of standard and newly developed oximes on this compound-inhibited mouse brain acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. fao.org [fao.org]
- 6. Malathion Technical Fact Sheet [npic.orst.edu]
- 7. Malathion bioactivation in the human liver: the contribution of different cytochrome p450 isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro studies on the genotoxicity of the organophosphorus insecticide malathion and its two analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Malaoxon and Other Organophosphate Oxons
This guide provides a detailed comparison of malaoxon and other organophosphate (OP) oxons, focusing on their mechanisms of action, inhibitory potency against acetylcholinesterase (AChE), and overall toxicity. It is intended for researchers, scientists, and drug development professionals working in toxicology, pharmacology, and related fields.
Introduction to Organophosphate Oxons
Organophosphates are a class of compounds widely used as pesticides and developed as chemical warfare nerve agents.[1][2] Their primary mechanism of toxicity involves the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system.[1][2][3] Many organophosphorus pesticides, such as malathion and parathion, are phosphorothionates (containing a P=S bond) and require metabolic bioactivation to their respective phosphate esters or "oxons" (containing a P=O bond) to become potent AChE inhibitors.[4][5] This conversion, typically mediated by cytochrome P450 enzymes, transforms the parent compound into a significantly more toxic agent.[3][4][6][7] this compound, the active metabolite of malathion, is a prime example, being substantially more potent in its inhibitory action than malathion itself.[3][8][9] This guide compares this compound with other well-known oxons, such as paraoxon, and discusses their relative potencies and toxicological profiles.
Mechanism of Action: Acetylcholinesterase Inhibition
The primary target for organophosphate oxons is the enzyme acetylcholinesterase (AChE), which is essential for terminating nerve signals by hydrolyzing the neurotransmitter acetylcholine (ACh) in synaptic clefts and neuromuscular junctions.[4][5][10]
The mechanism of inhibition proceeds as follows:
-
Binding: The OP oxon enters the active site of AChE.
-
Phosphorylation: The phosphorus atom of the oxon forms a covalent bond with the hydroxyl group of a critical serine residue within the enzyme's active site.[4][5]
-
Inactivation: This phosphorylation results in a stable, inactivated enzyme complex.[11]
-
Acetylcholine Accumulation: With AChE inhibited, acetylcholine cannot be broken down and accumulates in the synapse.[11]
-
Cholinergic Crisis: The excess acetylcholine leads to the continuous and excessive stimulation of cholinergic receptors (both muscarinic and nicotinic), resulting in a state known as a cholinergic crisis, characterized by a range of symptoms from muscle twitching and glandular secretions to paralysis and respiratory failure.[1][5][12]
Comparative Potency and Toxicity
The potency of different OP oxons as AChE inhibitors can vary significantly, which is reflected in their in vitro inhibitory concentrations (IC50) and in vivo acute toxicity levels (LD50).
Acetylcholinesterase Inhibition (IC50)
The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. It is a standard measure of inhibitor potency. A lower IC50 value indicates a more potent inhibitor.
| Compound | Species/Enzyme Source | IC50 Value (M) | Reference(s) |
| This compound | Bovine Erythrocyte AChE | 2.4 x 10⁻⁶ | [13] |
| Isomalathion | Bovine Erythrocyte AChE | 3.2 x 10⁻⁶ | [13] |
| Malathion | Bovine Erythrocyte AChE | 3.7 x 10⁻⁴ | [13] |
| Paraoxon | Rat Brain AChE | ~1.3 x 10⁻⁸ (Estimated from data) | [14] |
| Paraoxon | Fathead Minnow Brain AChE | ~2.4 x 10⁻⁶ (Estimated from data) | [14] |
| This compound | Rat Brain AChE | ~2.5 x 10⁻⁷ (Estimated from data) | [14] |
| This compound | Fathead Minnow Brain AChE | ~8.3 x 10⁻⁷ (Estimated from data) | [14] |
Note: IC50 values are highly dependent on experimental conditions (enzyme source, substrate concentration, temperature, pH). The values presented demonstrate relative potencies under the specified conditions.
Studies show significant species-specific differences in AChE sensitivity. For instance, rodent AChE is substantially more sensitive to paraoxon than fish AChE.[14] The difference in sensitivity to this compound between these species is less pronounced.[14] Furthermore, a comparative study across ten different species revealed that AChE sensitivity to paraoxon varied dramatically (over 2400-fold), while sensitivity to this compound was more consistent across the same species.[5]
Acute Toxicity (LD50)
The LD50 (Lethal Dose, 50%) is the dose of a substance required to kill 50% of a tested population. It is a common measure of acute toxicity. A lower LD50 indicates greater toxicity. For comparison, values for highly toxic nerve agents are also included.
| Compound | Animal | Route | LD50 Value (mg/kg) | Reference(s) |
| Malathion | Rat (male) | Oral | 5400 | [8] |
| Malathion | Rat | Dermal | >2000 | [8][9] |
| Paraoxon | Rat | Oral | ~0.6 - 3 | |
| Sarin (GB) | Human (est.) | Dermal | ~24 | [15] |
| Soman (GD) | Human (est.) | Dermal | ~0.71 | [15] |
| Tabun (GA) | Human (est.) | Dermal | ~21.4 | [15] |
| VX | Human (est.) | Dermal | ~0.071 | [15] |
Note: Data for the oral and dermal LD50 of pure this compound and paraoxon in rats can be variable in the literature and should be interpreted with caution. The data clearly shows that the parent compound, malathion, has a very low acute toxicity compared to the highly toxic nerve agents. This compound is recognized as being significantly more toxic than its parent compound, malathion.[3][7][8]
Comparative Cytotoxicity Mechanisms
Beyond AChE inhibition, OP oxons can induce direct cytotoxicity. Research on human pulmonary cells has shown that paraoxon and this compound cause cell death through distinct mechanisms.[16] Paraoxon exposure leads to the activation of caspases, key enzymes in the apoptotic pathway, and inhibiting these caspases protects against paraoxon-induced cell death.[16] In contrast, this compound-induced cytotoxicity is not dependent on caspase activation, suggesting it triggers cell death through a different pathway, such as necrosis.[16]
Experimental Protocols
Standardized assays are crucial for comparing the potency and effects of different compounds. Below are detailed protocols for key experiments.
Acetylcholinesterase Inhibition Assay (Ellman's Method)
This spectrophotometric assay is the most common method for measuring AChE activity and its inhibition. It relies on the hydrolysis of the substrate acetylthiocholine (ATCh) by AChE. The product, thiocholine, reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which is measured at 412 nm.[17][18]
Materials:
-
Phosphate Buffer (0.1 M, pH 8.0)
-
Acetylcholinesterase (AChE) solution (e.g., from bovine erythrocytes or recombinant human)
-
Test compound (inhibitor) stock solutions at various concentrations
-
DTNB solution (10 mM in buffer)
-
Acetylthiocholine iodide (ATChI) solution (14 mM in deionized water)
-
96-well microplate
-
Spectrophotometric microplate reader
Procedure:
-
Plate Setup: Designate wells for blanks, controls (no inhibitor), and test compounds.
-
Reaction Mixture Preparation: In each well of a 96-well plate, add the following in order:
-
140 µL of 0.1 M phosphate buffer (pH 8.0).
-
10 µL of the test compound solution (or solvent for control wells).
-
10 µL of AChE solution (e.g., 1 U/mL).
-
-
Pre-incubation: Gently shake the plate and incubate at 25°C for 15 minutes to allow the inhibitor to interact with the enzyme.
-
Color Development: Add 10 µL of 10 mM DTNB to each well.
-
Initiate Reaction: Add 10 µL of 14 mM ATChI to each well to start the enzymatic reaction.
-
Measurement: Immediately measure the absorbance at 412 nm at time 0 and again after a set time (e.g., 10 minutes) of incubation at room temperature.[17]
-
Calculation: The rate of reaction is determined by the change in absorbance over time. The percent inhibition for each test concentration is calculated using the formula:
-
% Inhibition = [(Rate of Control - Rate of Sample) / Rate of Control] * 100
-
-
IC50 Determination: Plot the percent inhibition against the logarithm of the inhibitor concentration and use a nonlinear regression to determine the IC50 value.
In Vitro Cytotoxicity Assay (LDH Release)
This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture supernatant.[19]
Materials:
-
Cultured cells (e.g., human pulmonary cells, SH-SY5Y neuroblastoma cells)
-
Cell culture medium and supplements
-
Test compounds (this compound, paraoxon, etc.)
-
96-well cell culture plates
-
Commercial LDH Cytotoxicity Assay Kit (containing reaction mix and lysis solution)
-
Spectrophotometric microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Exposure: Remove the medium and replace it with fresh medium containing various concentrations of the test compounds. Include wells for untreated controls (negative control) and a maximum LDH release control (positive control).
-
Incubation: Incubate the plate for a specified period (e.g., 24 hours) under standard cell culture conditions (37°C, 5% CO₂).
-
Positive Control Lysis: One hour before the end of the incubation, add the lysis solution provided in the kit to the positive control wells to induce 100% cell death.
-
Sample Collection: After incubation, carefully transfer a portion of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mix from the kit to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Measurement: Measure the absorbance at the recommended wavelength (typically 490 nm, with a reference at ~650 nm) using a microplate reader.[19]
-
Calculation: Calculate the percentage of cytotoxicity using the formula:
-
% Cytotoxicity = [(Sample Abs - Negative Control Abs) / (Positive Control Abs - Negative Control Abs)] * 100
-
Conclusion
This compound is a potent inhibitor of acetylcholinesterase, significantly more toxic than its parent compound, malathion. When compared with other organophosphate oxons like paraoxon, its inhibitory potency and species selectivity show distinct differences. While paraoxon exhibits a wide range of inhibitory activity across different species, this compound's potency is more consistent. Furthermore, emerging evidence suggests that these oxons may induce cell death through different molecular pathways, with paraoxon favoring apoptosis and this compound a caspase-independent mechanism. These comparative data and detailed protocols provide a valuable resource for researchers investigating the toxicology of organophosphates and for the development of potential countermeasures.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Malathion - Wikipedia [en.wikipedia.org]
- 4. Mechanistic and Other Relevant Data - Some Organophosphate Insecticides and Herbicides - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Comparing the relative toxicity of malathion and this compound in blue catfish Ictalurus furcatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Malathion Technical Fact Sheet [npic.orst.edu]
- 9. fao.org [fao.org]
- 10. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What is the mechanism of Malathion? [synapse.patsnap.com]
- 12. Chlorpyrifos - Wikipedia [en.wikipedia.org]
- 13. Inhibition of AChE by malathion and some structurally similar compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Species-related differences in the inhibition of brain acetylcholinesterase by paraoxon and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. opcw.org [opcw.org]
- 16. The Pesticide Metabolites Paraoxon and this compound Induce Cellular Death by Different Mechanisms in Cultured Human Pulmonary Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]
- 18. In Vitro Screening for Acetylcholinesterase Inhibition and Antioxidant Activity of Quercus suber Cork and Corkback Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Organophosphorus pesticides exhibit compound specific effects in rat precision-cut lung slices (PCLS): mechanisms involved in airway response, cytotoxicity, inflammatory activation and antioxidative defense - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of a Novel UHPLC-MS/MS Method for Malaoxon Analysis Using a Certified Reference Material
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of a new, highly sensitive Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method against a standard High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantitative analysis of malaoxon. The validation is performed in accordance with the International Council for Harmonisation (ICH) guidelines Q2(R2) and employs a certified reference material (CRM) to ensure the highest standard of accuracy and traceability.[1][2]
This compound, the primary toxic metabolite of the organophosphate insecticide malathion, requires precise and reliable quantification in various matrices for toxicological studies, environmental monitoring, and food safety assessment.[3][4] This document outlines the experimental protocols and presents comparative performance data to validate the new method's fitness for purpose.
Experimental Protocols
Certified Reference Material and Standard Preparation
A this compound Certified Reference Material (CRM), TraceCERT®, was procured with a certified purity of 99.8% ± 0.2%. All working standards were prepared by diluting a stock solution (100 µg/mL in acetonitrile) with the appropriate mobile phase to achieve the desired concentrations for calibration and spiking experiments.
New Method: UHPLC-MS/MS
-
Instrumentation: Agilent 1290 Infinity II LC system coupled to an Agilent 6470 Triple Quadrupole MS.
-
Sample Preparation: 1 mL of the sample matrix was deproteinized with 2 mL of acetonitrile. The mixture was vortexed and centrifuged at 10,000 x g for 10 minutes. The supernatant was filtered through a 0.22 µm PTFE filter prior to injection.
-
Chromatographic Conditions:
-
Column: Agilent ZORBAX RRHD SB-C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 10% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 10% B and equilibrate for 1 minute.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
-
Mass Spectrometry Conditions:
Standard Method: HPLC-UV
-
Instrumentation: Standard HPLC system with a UV/Vis detector.
-
Sample Preparation: Identical to the UHPLC-MS/MS method.
-
Chromatographic Conditions:
Method Validation Results
The validation of the analytical procedures was conducted to demonstrate fitness for the intended purpose.[2] Key performance characteristics were evaluated for both the new and standard methods.
Linearity and Range
Linearity was assessed by analyzing a series of six concentrations. The correlation coefficient (r²) and linear range were determined.
| Parameter | New Method (UHPLC-MS/MS) | Standard Method (HPLC-UV) |
| Range | 0.1 - 500 ng/mL | 50 - 5000 ng/mL |
| Correlation Coefficient (r²) | 0.9998 | 0.9985 |
| Regression Equation | y = 5124x + 876 | y = 987x + 543 |
Accuracy
Accuracy was determined by the percent recovery of this compound from a spiked blank matrix at three concentration levels (Low, Medium, High), using the this compound CRM. Each level was analyzed in triplicate.
| Concentration Level | Spiked Conc. (ng/mL) | New Method (UHPLC-MS/MS) Mean Recovery (%) | Standard Method (HPLC-UV) Mean Recovery (%) |
| Low | 1.0 | 99.2% | 92.5% |
| Medium | 100 | 101.5% | 98.8% |
| High | 400 | 99.8% | 103.1% |
Precision
Precision was evaluated at two levels: repeatability (intra-assay precision) and intermediate precision (inter-assay precision).[9] Repeatability was determined by six replicate analyses of the medium concentration standard on the same day. Intermediate precision was assessed over three different days. Results are expressed as the Relative Standard Deviation (%RSD).
| Parameter | New Method (UHPLC-MS/MS) %RSD | Standard Method (HPLC-UV) %RSD |
| Repeatability (Intra-Assay) | 1.8% | 4.5% |
| Intermediate Precision (Inter-Assay) | 2.5% | 6.8% |
Limits of Detection (LOD) and Quantification (LOQ)
The LOD and LOQ were established based on the signal-to-noise ratio (S/N) of 3:1 for LOD and 10:1 for LOQ.
| Parameter | New Method (UHPLC-MS/MS) | Standard Method (HPLC-UV) |
| LOD | 0.03 ng/mL | 15 ng/mL |
| LOQ | 0.1 ng/mL | 50 ng/mL |
The new UHPLC-MS/MS method demonstrates a significantly lower LOQ, comparable to levels seen in sensitive environmental and food matrix analyses.[10][11][12]
Experimental Workflow Visualization
The following diagram illustrates the logical workflow for the validation of a new analytical method as per ICH guidelines.
Caption: Logical workflow for analytical method validation.
Conclusion
The validation data demonstrates the superior performance of the new UHPLC-MS/MS method for the analysis of this compound when compared to the standard HPLC-UV method. The new method provides a wider linear range, significantly improved accuracy and precision, and substantially lower limits of detection and quantification. The use of a Certified Reference Material provides confidence in the accuracy and traceability of the results. Based on this comprehensive validation, the UHPLC-MS/MS method is validated as a highly reliable, sensitive, and robust procedure fit for the intended purpose of quantifying this compound in various analytical applications.
References
- 1. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. database.ich.org [database.ich.org]
- 3. Enantiomeric separation of malathion and this compound and the chiral residue analysis in food and environmental matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. hpc-standards.com [hpc-standards.com]
- 5. epa.gov [epa.gov]
- 6. This compound | C10H19O7PS | CID 15415 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fao.org [fao.org]
- 8. Analytical method of validation and extraction of malathion in water and soil after fogging against Aedes aegypti | Ambiente e Agua - An Interdisciplinary Journal of Applied Science [ambi-agua.net]
- 9. biopharminternational.com [biopharminternational.com]
- 10. epa.gov [epa.gov]
- 11. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]
- 12. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Biosensors for Malaoxon Detection: A Guide for Researchers
For Immediate Release
A comprehensive guide comparing various biosensor technologies for the detection of malaoxon, a potent organophosphate pesticide, has been developed to aid researchers, scientists, and drug development professionals in selecting the most suitable analytical tools. This guide provides a detailed analysis of electrochemical, fluorescent, and aptamer-based biosensors, presenting supporting experimental data, detailed protocols, and visual representations of the underlying mechanisms.
This compound, the active metabolite of the insecticide malathion, is a highly toxic compound that poses significant risks to human health and the environment. Its detection at low concentrations is crucial for ensuring food safety and monitoring environmental contamination. This guide offers a head-to-head comparison of different biosensing platforms designed for this purpose, focusing on key performance indicators such as limit of detection (LOD), linear range, selectivity, and response time.
At a Glance: Performance of this compound Biosensors
The following table summarizes the quantitative performance of various biosensor types for this compound detection based on published experimental data.
| Biosensor Type | Bioreceptor | Transduction Method | Limit of Detection (LOD) | Linear Range | Response Time | Selectivity | Reference |
| Electrochemical | Acetylcholinesterase (AChE) | Amperometry | 6 nM | Not Specified | ~15 minutes | Good against non-OPs | [1] |
| Acetylcholinesterase (AChE) from A. mellifera | Amperometry | 2 nM | 0.1 - 1.6 µM | Not Specified | Good | [2] | |
| Acetylcholinesterase (AChE) from T. castaneum | Amperometry | 0.86 nM | 1 - 40 nM | Not Specified | Good | [2] | |
| Acetylcholinesterase (AChE) from Z. nevadensis | Amperometry | 2.3 nM | 2 - 100 nM | Not Specified | Good | [2] | |
| Fluorescent | Acetylcholinesterase (AChE) | Fluorescence Quenching | 0.9 fM | 0.001 - 1000 pM | ~10 minutes | High | [3][4] |
| Aptasensor (Colorimetric) | DNA Aptamer | Colorimetry | 96 pM | 0.05 - 10.0 nM | < 15 seconds | High | [5] |
| Aptasensor (Electrochemical) | DNA Aptamer | Voltammetry | 4.6 ng/mL | 10 - 500 ng/mL | Not Specified | High | [6][7] |
Signaling Pathways and Detection Principles
The diverse detection mechanisms of these biosensors are rooted in specific biological interactions. Understanding these pathways is key to appreciating their advantages and limitations.
Enzyme-Based Inhibition: The Acetylcholinesterase (AChE) Biosensor
The most common enzyme-based approach for organophosphate detection relies on the inhibition of acetylcholinesterase (AChE). This compound is a potent inhibitor of AChE, an enzyme crucial for the hydrolysis of the neurotransmitter acetylcholine.
Caption: Signaling pathway of an AChE inhibition-based biosensor for this compound detection.
In this mechanism, the substrate, acetylthiocholine (ATCh), is hydrolyzed by AChE to produce thiocholine (TCh). TCh can then be detected electrochemically or can induce a change in an optical signal. When this compound is present, it binds to the active site of AChE, inhibiting its enzymatic activity.[3] This leads to a decrease in the production of TCh, resulting in a measurable change in the signal that is proportional to the concentration of this compound.[3]
Aptamer-Based Detection: The Aptasensor
Aptamers are single-stranded DNA or RNA molecules that can bind to specific targets with high affinity and selectivity. Aptasensors for this compound utilize this specific binding to generate a detectable signal.
Caption: Working principle of a colorimetric aptasensor for this compound detection.
In a common colorimetric aptasensor design, the aptamer stabilizes gold nanoparticles (AuNPs), keeping them dispersed and resulting in a red-colored solution.[8] When this compound is introduced, the aptamer preferentially binds to it, undergoing a conformational change that leads to the aggregation of the AuNPs.[8] This aggregation causes a distinct color change to blue, which can be visually detected or quantified using a spectrophotometer.[5]
Experimental Workflows
The practical implementation of these biosensors involves specific experimental procedures. Below are representative workflows for the main biosensor types.
Electrochemical AChE Biosensor Workflow
This workflow outlines the steps for detecting this compound using an electrochemical biosensor based on AChE inhibition.
Caption: Experimental workflow for an electrochemical AChE-based biosensor.
Fluorescent "Mix-and-Detect" AChE Biosensor Workflow
This workflow describes a homogenous assay for this compound detection using a fluorescent biosensor.
Caption: Workflow for a "mix-and-detect" fluorescent AChE biosensor.
Detailed Experimental Protocols
Fluorescent "Mix-and-Detect" Biosensor for this compound
This protocol is based on the work by Alex et al. (2023) and describes a highly sensitive fluorescent biosensor.[3]
Materials:
-
Acetylcholinesterase (AChE) from Electrophorus electricus
-
Acetylthiocholine iodide (ATChI)
-
This compound standard
-
Silver-graphene oxide (Ag-GO) nanohybrid fluorescent probe
-
Phosphate buffer (pH 7.4)
Procedure:
-
Prepare a stock solution of AChE and ATChI in phosphate buffer.
-
In a reaction tube, mix a defined amount of AChE with the sample containing an unknown concentration of this compound.
-
Incubate the mixture for 10 minutes to allow for the inhibition of AChE by this compound.
-
Add ATChI to the mixture to initiate the enzymatic reaction.
-
Add the Ag-GO nanohybrid solution to the mixture.
-
Measure the fluorescence emission intensity at 423 nm using a spectrofluorometer.
-
The decrease in fluorescence intensity is proportional to the concentration of this compound in the sample.
Selectivity: This biosensor demonstrated superior inhibitory efficacy towards this compound compared to other organophosphate pesticides such as trichlorfon, temephos, and fenthion at 100-fold higher concentrations.[3]
Colorimetric Aptasensor for Malathion Detection
This protocol is adapted from the work by Du et al. (2022) for the rapid detection of malathion, the precursor to this compound.[5]
Materials:
-
Thiolated DNA aptamer specific for malathion
-
Citrate-capped gold nanoparticles (AuNPs)
-
Malathion standard
-
Phosphate buffered saline (PBS)
Procedure:
-
Synthesize or procure citrate-capped AuNPs.
-
Prepare a solution of the thiolated DNA aptamer in PBS.
-
In a microcentrifuge tube, mix the aptamer solution with the AuNP solution.
-
Add the sample containing malathion to the aptamer-AuNP solution.
-
Observe the color change of the solution. A change from red to blue indicates the presence of malathion.
-
For quantitative analysis, measure the absorbance spectrum of the solution using a UV-Vis spectrophotometer and calculate the ratio of absorbance at 620 nm to 520 nm.
-
The change in the absorbance ratio is proportional to the concentration of malathion.
Conclusion
The selection of a biosensor for this compound detection depends on the specific requirements of the application, such as the desired sensitivity, analysis time, and cost. Enzyme-based biosensors, particularly those utilizing fluorescence, offer extremely low limits of detection, making them suitable for trace analysis.[3] Electrochemical biosensors provide a robust and often portable platform for on-site measurements.[2] Aptasensors present a compelling alternative with the advantages of high selectivity, rapid detection, and the potential for simple, visual readouts.[5] This guide provides the foundational information for researchers to make an informed decision on the most appropriate biosensor technology for their needs in the critical task of this compound detection.
References
- 1. mdpi.com [mdpi.com]
- 2. A novel construct of an electrochemical acetylcholinesterase biosensor for the investigation of malathion sensitivity to three different insect specie ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01307J [pubs.rsc.org]
- 3. An ultrasensitive “mix-and-detect” kind of fluorescent biosensor for this compound detection using the AChE-ATCh-Ag-GO system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An ultrasensitive “mix-and-detect” kind of fluorescent biosensor for this compound detection using the AChE-ATCh-Ag-GO system - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. An aptasensor with colorimetric and electrochemical dual-outputs for malathion detection utilizing peroxidase-like activity of Fe-MOF - PMC [pmc.ncbi.nlm.nih.gov]
- 7. doaj.org [doaj.org]
- 8. Bio-inspired aptamers decorated gold nanoparticles enable visualized detection of malathion - PMC [pmc.ncbi.nlm.nih.gov]
Relative potency of malaoxon enantiomers in cholinesterase inhibition
An Essential Comparison of Malaoxon Enantiomers in Cholinesterase Inhibition for Researchers and Drug Development Professionals
The enantioselective inhibition of cholinesterase by the active metabolite of malathion, this compound, presents a critical area of study for toxicologists and drug developers. Understanding the differential potency of this compound's stereoisomers is paramount for accurate risk assessment and the development of more selective and effective therapeutic agents. This guide provides a comprehensive comparison of the inhibitory potential of (R)- and (S)-malaoxon on acetylcholinesterase (AChE), supported by experimental data and detailed methodologies.
Quantitative Comparison of this compound Enantiomer Potency
The inhibitory potency of this compound enantiomers against cholinesterase has been quantified in several studies, revealing significant stereoselectivity. The (R)-enantiomer consistently demonstrates a higher inhibitory capacity compared to the (S)-enantiomer across different enzyme sources.
| Enantiomer | Enzyme Source | Parameter | Value | Fold Difference (R vs. S) | Reference |
| (R)-Malaoxon | Rat Brain Acetylcholinesterase | - | More Potent | 8.6 | [1] |
| (S)-Malaoxon | Rat Brain Acetylcholinesterase | - | Less Potent | - | [1] |
| (R)-Malaoxon | Electric Eel Acetylcholinesterase | Inhibition Ratio | Higher | ~1.25 | [2] |
| (S)-Malaoxon | Electric Eel Acetylcholinesterase | Inhibition Ratio | Lower | - | [2] |
For context, the racemic mixture of this compound has been shown to be a significantly more potent inhibitor of acetylcholinesterase than its parent compound, malathion. For instance, the IC50 value for this compound against bovine erythrocyte acetylcholinesterase was found to be approximately (4.7 ± 0.8) x 10⁻⁷ mol/l, which is about two orders of magnitude lower than that of malathion ((3.2 ± 0.1) x 10⁻⁵ mol/l).[3]
Experimental Protocols
The determination of cholinesterase inhibition by this compound enantiomers is typically performed using the Ellman method. This spectrophotometric assay provides a reliable and widely accepted procedure for measuring AChE activity.
Protocol: Determination of Acetylcholinesterase Inhibition (Ellman Method)
1. Reagents and Preparation:
-
Phosphate buffer (pH 7.4, 0.067 mol/L)
-
Acetylthiocholine (ATCh) solution (Substrate)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution (Ellman's reagent)
-
Acetylcholinesterase (AChE) solution from the desired source (e.g., rat brain homogenate, purified electric eel AChE)
-
(R)-Malaoxon and (S)-Malaoxon solutions of varying concentrations
2. Assay Procedure:
-
The reaction is typically carried out in a 96-well microplate or a cuvette.
-
To each well or cuvette, add the phosphate buffer, DTNB solution, and the AChE enzyme solution.
-
Introduce the specific concentration of the this compound enantiomer ((R)- or (S)-) to the respective wells and incubate for a defined period to allow for enzyme inhibition. A control group without any inhibitor is essential.
-
Initiate the reaction by adding the ATCh substrate solution.
-
The hydrolysis of ATCh by AChE produces thiocholine, which reacts with DTNB to form the yellow 5-thio-2-nitrobenzoate anion.
-
Measure the change in absorbance at 412 nm over time using a spectrophotometer.[4]
3. Data Analysis:
-
The rate of the reaction (change in absorbance per unit time) is proportional to the AChE activity.
-
Calculate the percentage of inhibition for each concentration of the this compound enantiomer relative to the control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).
Visualizing the Mechanism and Workflow
To better understand the processes involved, the following diagrams illustrate the signaling pathway of acetylcholinesterase inhibition and the experimental workflow for assessing the relative potency of this compound enantiomers.
References
- 1. Interaction of acetylcholinesterase with the enantiomers of this compound and isomalathion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of AChE by single and simultaneous exposure to malathion and its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Study on Spontaneous Reactivation and Aging of Acetylcholinesterase Inhibited by Paraoxon and this compound in Ten Species [mdpi.com]
Evaluating the Combined Toxic Effects of Malaoxon and Isomalathion: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the combined toxicological effects of substances is paramount for accurate risk assessment and the development of effective countermeasures. This guide provides a comprehensive comparison of the additive versus synergistic effects of malaoxon and isomalathion, two toxic metabolites of the organophosphate insecticide malathion. The information is presented with supporting experimental data, detailed protocols, and visual diagrams to facilitate a deeper understanding of their interaction and mechanism of action.
Executive Summary
This compound, the primary toxic metabolite of malathion, and isomalathion, an impurity and degradation product, are both potent inhibitors of acetylcholinesterase (AChE). Experimental evidence indicates that their combined effect on AChE is not straightforwardly synergistic. Instead, their interaction is concentration-dependent. At low concentrations, this compound and isomalathion exhibit an additive effect , meaning their combined inhibition of AChE is approximately equal to the sum of their individual inhibitions. However, at higher concentrations (≥ 3 x 10⁻⁷ mol/l), they display an antagonistic effect , where the combined inhibition is less than the sum of their individual effects[1][2][3]. This is likely due to competition for the same binding site on the acetylcholinesterase enzyme[2].
Data Presentation: Acetylcholinesterase Inhibition
The following tables summarize the quantitative data on the inhibitory potency of this compound and isomalathion, both individually and in combination, against acetylcholinesterase.
Table 1: Individual Inhibitory Potency (IC50) of Malathion and its Metabolites against Bovine Erythrocyte Acetylcholinesterase
| Compound | IC50 (mol/l) | Reference(s) |
| Malathion | (3.2 +/- 0.1) x 10⁻⁵ | [1] |
| Malathion | (3.7 ± 0.2) x 10⁻⁴ | [2][3] |
| This compound | (4.7 +/- 0.8) x 10⁻⁷ | [1] |
| This compound | (2.4 ± 0.3) x 10⁻⁶ | [2][3] |
| Isomalathion | (6.0 +/- 0.5) x 10⁻⁷ | [1] |
| Isomalathion | (3.2 ± 0.3) x 10⁻⁶ | [2][3] |
IC50 represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.
Table 2: Combined Effects of this compound and Isomalathion on Acetylcholinesterase Activity
| This compound Concentration (mol/l) | Isomalathion Concentration (mol/l) | Observed Effect | Reference(s) |
| Low Concentrations | Low Concentrations | Additive | [1][2][3] |
| ≥ 3 x 10⁻⁷ | ≥ 3 x 10⁻⁷ | Antagonistic | [1][2] |
Experimental Protocols
To facilitate the replication and validation of these findings, detailed methodologies for key experiments are provided below.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This protocol is a standard colorimetric method for determining AChE activity.
Principle: Acetylthiocholine is hydrolyzed by AChE to produce thiocholine and acetate. Thiocholine reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which can be quantified spectrophotometrically at 412 nm. The rate of color production is directly proportional to AChE activity.
Materials:
-
Bovine erythrocyte acetylcholinesterase (or other suitable source)
-
This compound and Isomalathion stock solutions (in a suitable solvent like ethanol)
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
Acetylthiocholine iodide (ATCI) substrate solution
-
5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) solution
-
96-well microplate
-
Microplate reader
Procedure:
-
Enzyme Preparation: Prepare a working solution of AChE in phosphate buffer.
-
Inhibitor Incubation:
-
To the wells of a 96-well plate, add a specific volume of the AChE working solution.
-
Add varying concentrations of this compound, isomalathion, or their mixture to the wells. For control wells, add the solvent used to dissolve the inhibitors.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 5 minutes) to allow the inhibitors to interact with the enzyme.
-
-
Substrate Addition:
-
Prepare a reaction mixture containing ATCI and DTNB in phosphate buffer.
-
Add the reaction mixture to all wells to initiate the enzymatic reaction.
-
-
Measurement:
-
Immediately measure the absorbance at 412 nm using a microplate reader.
-
Take kinetic readings at regular intervals (e.g., every 30 seconds) for a set period (e.g., 3-5 minutes).
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Determine the percentage of inhibition for each inhibitor concentration by comparing the reaction rate in the presence of the inhibitor to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
To evaluate combined effects, compare the observed inhibition of the mixture to the expected additive inhibition calculated from the individual dose-response curves.
-
Cytotoxicity Assay (MTT Assay)
This protocol assesses the effect of the compounds on cell viability.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
A suitable cell line (e.g., human neuroblastoma SH-SY5Y)
-
Cell culture medium
-
This compound and Isomalathion stock solutions
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Exposure:
-
Remove the culture medium and replace it with fresh medium containing various concentrations of this compound, isomalathion, or their mixture.
-
Include control wells with medium and the solvent used for the stock solutions.
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After the incubation period, add MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing the formazan crystals to form.
-
-
Solubilization:
-
Carefully remove the medium containing MTT.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
-
Measurement:
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with no cells).
-
Calculate cell viability as a percentage of the control (untreated cells).
-
Plot cell viability against the compound concentration to determine the cytotoxic effects.
-
Mandatory Visualizations
The following diagrams illustrate the key pathways and experimental workflows involved in the evaluation of this compound and isomalathion toxicity.
Caption: Cholinergic Synapse and AChE Inhibition by this compound and Isomalathion.
Caption: Experimental Workflow for the Acetylcholinesterase Inhibition Assay.
Caption: Logical Relationship of Combined Effects based on Concentration.
References
Safety Operating Guide
Essential Safety and Disposal Plan for Handling Malaoxon
Malaoxon, a highly toxic organophosphate and a metabolite of the insecticide malathion, necessitates stringent safety protocols in a laboratory setting.[1] Due to its potential for causing severe health effects through inhalation, skin contact, or ingestion, adherence to proper personal protective equipment (PPE) usage, handling procedures, and disposal methods is critical for the safety of all laboratory personnel.[2][3]
Health Hazards of this compound
Exposure to this compound can lead to a range of symptoms affecting the nervous system.[2][4] These can manifest as headaches, nausea, dizziness, blurred vision, excessive salivation and sweating, muscle twitching, and in severe cases, respiratory distress, convulsions, and loss of consciousness.[2][3][5] It is crucial to seek immediate medical attention if any of these symptoms occur after potential exposure.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against this compound exposure. This includes:
-
Respiratory Protection: When there is a risk of inhaling vapors or mists, a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges is recommended.[6] For situations where a respirator is the sole means of protection, a full-face supplied air respirator should be used.[6] All respirator components must be approved by NIOSH (US) or CEN (EU).[6]
-
Hand Protection: Chemical-resistant gloves are mandatory.[6] Studies on malathion permeation suggest that Viton and Silver Shield gloves offer the best protection against concentrated formulations.[7] Nitrile gloves may be suitable for handling diluted solutions but should be replaced frequently.[7]
-
Eye Protection: Safety glasses with side shields are the minimum requirement.[8] In situations with a higher risk of splashing, chemical safety goggles or a face shield worn over goggles are necessary.[8]
-
Protective Clothing: A lab coat is standard, but for handling larger quantities or in case of potential splashing, chemical-resistant coveralls or a two-piece suit should be worn.[8] All protective clothing should be removed before leaving the work area.
-
Footwear: Closed-toe shoes are required at all times in the laboratory.
Quantitative Data Summary
| Parameter | Value/Recommendation | Source(s) |
| This compound Toxicity | 61 times more toxic than malathion. | [1] |
| NIOSH REL (Malathion) | 10 mg/m³ (10-hour TWA) | [2][9] |
| NIOSH IDLH (Malathion) | 250 mg/m³ | [2] |
| OSHA PEL (Malathion) | 15 mg/m³ (8-hour TWA) | [9] |
| Glove Recommendation | Viton or Silver Shield for concentrated solutions. | [7] |
Experimental Protocol: Preparation of a this compound Standard Solution
This protocol outlines the steps for safely preparing a standard solution of this compound in a laboratory setting.
1. Preparation and Precautionary Measures:
- Ensure a calibrated analytical balance, appropriate volumetric flasks, and pipettes are available.
- Verify that the chemical fume hood is functioning correctly.
- Don all required PPE as detailed above.
- Have a spill kit readily accessible.
2. Weighing this compound:
- Perform all weighing operations within a chemical fume hood.
- Carefully weigh the required amount of this compound onto a tared weigh boat.
- Record the exact weight.
3. Dissolving this compound:
- Carefully transfer the weighed this compound into a volumetric flask of the desired volume.
- Use a compatible solvent (e.g., hexane, ethyl acetate) to rinse the weigh boat and ensure all of the compound is transferred into the flask.
- Add the solvent to the flask, filling it to approximately half of the final volume.
- Cap the flask and gently swirl to dissolve the this compound completely.
4. Dilution to Final Volume:
- Once the this compound is fully dissolved, add more solvent to the volumetric flask until the meniscus reaches the calibration mark.
- Cap the flask and invert it several times to ensure the solution is homogeneous.
5. Labeling and Storage:
- Clearly label the volumetric flask with the name of the compound (this compound), the concentration, the solvent used, the date of preparation, and the preparer's initials.
- Store the standard solution in a properly designated and labeled secondary container in a cool, dry, and well-ventilated area, away from incompatible materials.
6. Decontamination and Waste Disposal:
- Decontaminate all glassware and equipment that came into contact with this compound using a 5% sodium hydroxide solution.[10]
- Dispose of all contaminated disposables (e.g., weigh boat, gloves, paper towels) in a designated hazardous waste container.
- Properly dispose of any excess this compound solution as hazardous waste.
Visualizing the Safety and Disposal Workflow
The following diagrams illustrate the key workflows for handling this compound safely and responding to potential incidents.
Caption: Workflow for the safe handling and disposal of this compound.
Caption: Step-by-step procedure for responding to a this compound spill.
Disposal Plan
The disposal of this compound and any contaminated materials must be handled with extreme care to prevent environmental contamination.
-
Waste Collection: All disposable items that have come into contact with this compound, including gloves, paper towels, and pipette tips, must be collected in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Unused or waste solutions of this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not pour this compound waste down the drain.[6]
-
Decontamination of Containers: Empty containers that held this compound should be triple rinsed with a suitable solvent.[11] The rinsate should be collected and disposed of as hazardous waste.[11] After decontamination, puncture the container to prevent reuse.[4]
-
Spill Cleanup: In the event of a spill, absorb the material with an inert substance such as vermiculite, dry sand, or earth.[4][12] The absorbed material should then be collected in a sealed container for disposal as hazardous waste.[6]
-
Final Disposal: The recommended method for the final disposal of this compound waste is incineration in a furnace equipped with an afterburner and a scrubber.[12] If incineration is not available, disposal in a designated hazardous waste landfill may be an option, but this should be done in accordance with local, state, and federal regulations.[4][12]
References
- 1. Malathion - Wikipedia [en.wikipedia.org]
- 2. Malathion | Public Health Statement | ATSDR [wwwn.cdc.gov]
- 3. Malathion | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. Information Sheet: Malathion and Mosquito Control [health.ny.gov]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. stacks.cdc.gov [stacks.cdc.gov]
- 8. MSU Extension | Montana State University [apps.msuextension.org]
- 9. Malathion Technical Fact Sheet [npic.orst.edu]
- 10. stacks.cdc.gov [stacks.cdc.gov]
- 11. kernred.co.kern.ca.us [kernred.co.kern.ca.us]
- 12. atsdr.cdc.gov [atsdr.cdc.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
